1-Isopentyl-4-nitro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylbutyl)-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7(2)3-4-10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXROGVHFOYTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Isopentyl-4-nitro-1H-pyrazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-Isopentyl-4-nitro-1H-pyrazole
Abstract
This guide provides a comprehensive, technically-grounded overview of a reliable synthetic pathway for this compound, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the electrophilic nitration of the pyrazole core to yield the key intermediate, 4-nitro-1H-pyrazole. This is followed by a direct N-alkylation using an isopentyl halide. This document elucidates the chemical principles underpinning each synthetic step, offers detailed, field-proven experimental protocols, and emphasizes the causality behind procedural choices to ensure reproducibility and safety. The content is structured to serve as a practical reference for scientists and professionals engaged in the synthesis of functionalized pyrazole derivatives.
Strategic Overview: A Two-Step Pathway
The synthesis of this compound is most efficiently approached through a two-step sequence. This strategy isolates the two key transformations: the functionalization of the pyrazole ring and the subsequent installation of the N-alkyl substituent.
-
Step 1: Electrophilic Nitration. The pyrazole ring is first activated towards electrophilic substitution. A mixture of concentrated nitric and sulfuric acids is employed to generate the nitronium ion (NO₂⁺), which selectively attacks the C4 position of the pyrazole ring to produce 4-nitro-1H-pyrazole. This intermediate is a stable, crystalline solid that can be readily purified.[1][2][3]
-
Step 2: N-Alkylation. The acidic N-H proton of 4-nitro-1H-pyrazole is abstracted by a suitable base. The resulting pyrazolide anion acts as a nucleophile, attacking an isopentyl halide (e.g., 1-bromo-3-methylbutane) in a classic SN2 reaction to furnish the final product.[2][4] Due to the symmetry of the 4-nitro-1H-pyrazole intermediate, this alkylation proceeds without the formation of regioisomers, a common challenge in the functionalization of unsymmetrical pyrazoles.[4][5]
The complete workflow is visualized below.
Caption: Overall workflow for the two-step synthesis of this compound.
Part I: Synthesis of 4-Nitro-1H-pyrazole (Intermediate)
Principle and Mechanistic Rationale
The nitration of pyrazole is a classic electrophilic aromatic substitution reaction. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. The substitution occurs preferentially at the C4 position due to electronic and steric factors. This one-pot, two-step method involves the initial formation of pyrazole sulfate, which is then directly nitrated.[1] This approach provides high yields and is a well-established, scalable procedure.[1][2]
Quantitative Data for Synthesis of 4-Nitro-1H-pyrazole
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used |
| Pyrazole | 68.08 | 1.0 | 40.0 g |
| Sulfuric Acid (96%) | 98.08 | ~4.7 | 270 mL |
| Nitric Acid (70%) | 63.01 | ~1.1 | 40 mL |
Detailed Experimental Protocol
Safety Note: This procedure involves highly corrosive and exothermic reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Reaction Setup: In a 1 L flask equipped with a magnetic stirrer, add concentrated sulfuric acid (96%, 270 mL). Cool the flask in an ambient water or oil bath.
-
Substrate Addition: While stirring, add pyrazole (40.0 g) portion-wise to the sulfuric acid. The addition is exothermic; maintain the temperature to ensure the pyrazole dissolves completely.
-
Nitrating Agent Addition: Once the pyrazole has dissolved, slowly add 70% nitric acid (40 mL) dropwise to the reaction mixture. Control the rate of addition to keep the exotherm manageable.
-
Reaction: After the addition is complete, heat the reaction mixture to 55 °C and maintain this temperature with stirring for 7 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) if desired.
-
Workup - Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (approx. 1 kg) in a large beaker with vigorous stirring. This step is highly exothermic.[2]
-
Workup - Neutralization: Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide (28-30%) until the mixture is basic (pH > 8). This process is also highly exothermic and should be done slowly with efficient cooling.
-
Workup - Acidification & Precipitation: Re-acidify the solution to pH ~3-4 with a suitable acid (e.g., 6M HCl). The product, 4-nitro-1H-pyrazole, will precipitate out of the solution as a solid.
-
Purification: Allow the mixture to stand, preferably overnight in a refrigerator, to maximize crystallization. Collect the solid product by vacuum filtration, wash it thoroughly with ice-cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from hot water to yield a pale yellow crystalline solid.[2]
Part II: Synthesis of this compound
Principle and Mechanistic Rationale
This step is a nucleophilic substitution reaction for the N-alkylation of the pyrazole ring. A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is used to deprotonate the acidic N-H of 4-nitro-1H-pyrazole, forming a nucleophilic pyrazolide anion.[2][6] This anion then attacks the electrophilic carbon of 1-bromo-3-methylbutane (isopentyl bromide), displacing the bromide ion in an SN2 fashion to form the C-N bond and yield the target molecule. Acetonitrile is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.
Quantitative Data for Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used (Example) |
| 4-Nitro-1H-pyrazole | 113.08 | 1.0 | 5.0 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.4 | 10.1 g |
| 1-Bromo-3-methylbutane | 151.04 | 1.1 - 1.3 | 5.4 - 6.2 mL |
| Acetonitrile (anhydrous) | 41.05 | - | 250 mL |
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add powdered cesium carbonate (10.1 g).
-
Reagent Addition: Add 4-nitro-1H-pyrazole (5.0 g) to the flask, followed by anhydrous acetonitrile (250 mL).
-
Alkylation: To the stirred suspension, add 1-bromo-3-methylbutane (isopentyl bromide, ~1.2 equivalents) via syringe.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Workup - Filtration: Once the reaction is complete, remove the inorganic salts (cesium bromide and excess carbonate) by filtration through a pad of celite. Wash the filter cake with additional acetonitrile.
-
Workup - Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 25% ethyl acetate) is typically effective for separating the product from any unreacted starting materials or byproducts.[2] The final product, this compound, is typically isolated as a colorless or pale yellow oil.
References
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts. [Link]
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Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. [Link]
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1-allyl-4-nitropyrazole. Org Prep Daily - WordPress.com. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-Isopentyl-4-nitro-1H-pyrazole
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted and theoretical physicochemical properties of the novel heterocyclic compound, 1-Isopentyl-4-nitro-1H-pyrazole. Intended for professionals in drug discovery and development, this document synthesizes foundational principles of medicinal chemistry with actionable experimental protocols. We will explore the strategic synthesis, structural elucidation, and the critical physicochemical parameters that govern the behavior and potential of this molecule. The narrative emphasizes the causality behind experimental design, ensuring a self-validating approach to its characterization.
Introduction: The Rationale for this compound in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5] The introduction of a nitro group at the C4 position of the pyrazole ring is a key structural modification. The electron-withdrawing nature of the nitro group significantly alters the electronic landscape of the heterocyclic ring, which can modulate binding affinities to biological targets and influence metabolic stability.[6] Furthermore, the isopentyl group at the N1 position introduces a lipophilic element, which is crucial for tuning the molecule's solubility, membrane permeability, and overall pharmacokinetic profile.
This guide will provide a detailed roadmap for the synthesis and comprehensive characterization of this compound, a molecule designed to leverage these structural features for potential therapeutic applications.
Synthesis and Structural Elucidation
A robust and well-characterized synthesis is the bedrock of any drug discovery program. The proposed synthetic route to this compound is a two-step process, beginning with the construction of the pyrazole core followed by regioselective nitration.
Proposed Synthesis Pathway
The synthesis commences with the Knorr pyrazole synthesis, a classic and reliable method for constructing the pyrazole ring from a β-dicarbonyl compound and a hydrazine derivative.[7] This is followed by a carefully controlled nitration reaction.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 1-Isopentyl-1H-pyrazole
-
To a solution of isopentylhydrazine (1.0 equivalent) in ethanol, add malondialdehyde bis(dimethyl acetal) (1.05 equivalents).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Isopentyl-1H-pyrazole.
Rationale: The Knorr synthesis is a robust method for forming the pyrazole ring. The use of an acid catalyst accelerates the condensation and cyclization steps. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.
Step 2: Synthesis of this compound
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled (0-5 °C) concentrated sulfuric acid.
-
Dissolve 1-Isopentyl-1H-pyrazole (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.
-
Slowly add the pyrazole solution to the cold nitrating mixture, maintaining the temperature below 10 °C.[8]
-
Stir the reaction at 0-5 °C for 2-3 hours. The pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and thus the primary site for nitration.[6]
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain purified this compound.
Rationale: The use of a pre-formed nitrating mixture at low temperatures is crucial for controlling the exothermicity of the reaction and preventing over-nitration or side reactions.[8] Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Structural Elucidation
The identity and purity of the synthesized this compound must be unequivocally confirmed through a suite of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopentyl group protons and distinct signals for the protons on the pyrazole ring. The C3-H and C5-H protons will likely appear as singlets at different chemical shifts due to the asymmetry introduced by the nitro group. |
| ¹³C NMR | Resonances for the carbons of the isopentyl group and the pyrazole ring. The C4 carbon, bonded to the nitro group, will show a characteristic downfield shift. |
| FT-IR | Strong absorption bands characteristic of the N-O stretching of the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₃N₃O₂). |
| Elemental Analysis | The percentage composition of C, H, and N should be within ±0.4% of the theoretical values. |
Core Physicochemical Properties
The physicochemical properties of a drug candidate are paramount as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Parameters
While experimental data for this compound is scarce, computational models provide valuable initial predictions.
| Property | Predicted Value | Source | Significance in Drug Development |
| Molecular Formula | C₈H₁₃N₃O₂ | - | Defines the elemental composition and molecular weight. |
| Molecular Weight | 183.21 g/mol | [9] | Influences diffusion and transport across biological membranes. |
| Boiling Point | 287.0 ± 13.0 °C | [10] | Indicator of volatility and intermolecular forces. |
| Density | 1.20 ± 0.1 g/cm³ | [10] | Relates to the compound's packing in the solid state. |
| pKa | -2.05 ± 0.10 | [10] | Indicates the compound is a very weak base; will be neutral at physiological pH. |
| LogP | 1.8374 | [9] | A measure of lipophilicity, crucial for membrane permeability and solubility. |
| TPSA | 60.96 Ų | [9] | Topological Polar Surface Area; correlates with passive molecular transport. |
| H-Bond Acceptors | 4 | [9] | Influences solubility and binding to biological targets. |
| H-Bond Donors | 0 | [9] | Affects solubility and potential for hydrogen bonding interactions. |
| Rotatable Bonds | 4 | [9] | Relates to conformational flexibility and binding entropy. |
Note: Some data is for the constitutional isomer 1-Isopentyl-5-nitro-1H-pyrazole but provides a reasonable estimate.
Experimental Determination of Key Properties
The following protocols outline the standard methods for experimentally verifying the predicted physicochemical parameters.
Caption: Experimental workflow for determining key physicochemical properties.
Protocol 1: Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
Rationale: This "gold standard" method measures the thermodynamic solubility, a critical parameter for oral absorption and formulation development. Using PBS at pH 7.4 mimics physiological conditions.
Protocol 2: Lipophilicity (LogP - Shake-Flask Method)
-
Prepare a solution of the compound in n-octanol.
-
Mix this solution with an equal volume of water (or PBS, pH 7.4) in a separatory funnel.
-
Shake vigorously for a set period and then allow the two phases to separate completely.
-
Measure the concentration of the compound in both the n-octanol and aqueous phases using UV-Vis spectroscopy or HPLC.
-
Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in the aqueous phase.
Rationale: LogP is a fundamental descriptor of a drug's lipophilicity. The n-octanol/water system is the standard model for cell membrane partitioning. A LogP value between 1 and 3 is often considered optimal for oral drug absorption.
Stability and Reactivity Considerations
The chemical stability of a drug candidate is crucial for its shelf-life and in vivo behavior. The pyrazole ring is generally stable to oxidation and reduction, but the substituents can influence its reactivity.[6] The nitro group, being strongly electron-withdrawing, deactivates the pyrazole ring towards further electrophilic attack. However, nitroaromatic compounds can be susceptible to reduction under certain biological conditions, which should be investigated in metabolic stability assays.
Conclusion
This compound is a compound of interest due to its pyrazole core, which is prevalent in many bioactive molecules. This guide has provided a comprehensive framework for its synthesis, characterization, and the evaluation of its key physicochemical properties. The provided protocols and the rationale behind them are designed to empower researchers to conduct a thorough and self-validating investigation of this and similar novel chemical entities. A deep understanding of these foundational properties is indispensable for making informed decisions in the complex process of drug discovery and development.
References
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Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]
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CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Available at: [Link]
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1-Isopropyl-4-nitro-1H-pyrazole | C6H9N3O2 | CID 13469824 - PubChem. Available at: [Link]
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1-methyl-4-nitro-1H-pyrazole | C4H5N3O2 | CID 19895 - PubChem. Available at: [Link]
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Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. Available at: [Link]
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A Review on Pyrazole chemical entity and Biological Activity - International Journal of Pharma Sciences and Research. Available at: [Link]
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A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]
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(PDF) Pyrazole and its biological activity - ResearchGate. Available at: [Link]
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1-Isopentyl-4-nitro-1H-pyrazole CAS number and structure
An In-Depth Technical Guide to 1-Isopentyl-4-nitro-1H-pyrazole
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthesis protocol with mechanistic rationale, standard characterization techniques, and its potential applications as a scaffold in medicinal chemistry.
Compound Identification and Physicochemical Properties
This compound, also known as 1-(3-methylbutyl)-4-nitro-1H-pyrazole, is a substituted nitropyrazole derivative.[1] The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which serves as a critical pharmacophore in numerous approved drugs.[2][3] The introduction of a nitro group (-NO₂) and an isopentyl chain significantly modifies the electronic and lipophilic properties of the parent pyrazole core, making it a valuable building block for creating new chemical entities.
Key Identifiers:
Caption: Chemical Structure of this compound.
Below is a summary of its predicted physicochemical properties, which are crucial for designing experimental conditions, such as solvent selection and reaction temperature.
| Property | Value | Source |
| Boiling Point | 287.0 ± 13.0 °C | (Predicted)[6] |
| Density | 1.20 ± 0.1 g/cm³ | (Predicted)[6] |
| pKa | -2.05 ± 0.10 | (Predicted)[6] |
| LogP | 1.8374 | (Predicted)[5] |
| Topological Polar Surface Area (TPSA) | 60.96 Ų | (Predicted)[5] |
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "pharmacologically important active scaffold."[2][3] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][7][8] The presence of this moiety in blockbuster drugs like Celecoxib (an anti-inflammatory) validates its potential.[2][3] Nitropyrazoles, specifically, are key intermediates in synthesizing more complex heterocyclic systems and often serve as precursors for aminopyrazoles, which are also pharmacologically significant.
Caption: Biological activities associated with the pyrazole scaffold.
Synthesis and Purification Protocol
Experimental Workflow
Caption: Synthetic workflow for this compound.
Part A: Synthesis of 1-Isopentyl-1H-pyrazole (Precursor)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isopentylhydrazine (1.0 eq) and ethanol.
-
Reagent Addition: Slowly add 1,1,3,3-tetramethoxypropane (1.05 eq) followed by a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product into dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-isopentyl-1H-pyrazole.
Part B: Nitration to this compound
Causality: The nitration of pyrazoles is a classic electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring. The C4 position is typically the most reactive site for electrophilic attack in 1-substituted pyrazoles.
-
Prepare Nitrating Mixture: In a flask cooled to 0-5°C in an ice-salt bath, add concentrated sulfuric acid. Slowly add concentrated nitric acid (1.1 eq) dropwise, ensuring the internal temperature remains below 10°C.[9]
-
Substrate Addition: Dissolve the 1-isopentyl-1H-pyrazole precursor (1.0 eq) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture.
-
Expert Insight: This slow, controlled addition is paramount. The reaction is highly exothermic, and poor temperature control can lead to dangerous runaway reactions and the formation of over-nitrated byproducts.[9]
-
-
Reaction: Stir the mixture at 0-5°C for 2-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching (Workup): Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This safely quenches the reaction and precipitates the product.
-
Isolation: Neutralize the acidic solution carefully with a base (e.g., saturated sodium bicarbonate or ammonium hydroxide) until a solid precipitate forms. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product under vacuum. For high purity, recrystallization from an ethanol/water mixture or purification via column chromatography on silica gel (using a hexane/ethyl acetate gradient) is recommended.[9]
Structural Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods is employed for unambiguous characterization.[7][10]
| Technique | Expected Observations | Rationale |
| ¹H NMR | Signals corresponding to the two pyrazole ring protons (C3-H and C5-H) as singlets in the aromatic region. Distinct signals for the isopentyl group (CH₂, CH, and two CH₃) in the aliphatic region with appropriate splitting patterns and integrations. | Confirms the presence and connectivity of all proton environments. |
| ¹³C NMR | Resonances for the two sp² carbons of the pyrazole ring, with the carbon at C4 significantly downfield due to the electron-withdrawing nitro group. Signals for the carbons of the isopentyl side chain. | Provides a carbon count and confirms the electronic environment of each carbon atom. |
| FT-IR | Strong characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically ~1550-1500 cm⁻¹ and ~1360-1300 cm⁻¹). C-H and C=N stretching frequencies. | Confirms the presence of key functional groups, especially the nitro group. |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound (183.21). Characteristic fragmentation patterns, likely showing the loss of the nitro group and fragmentation of the isopentyl chain. | Confirms the molecular weight and provides evidence for the compound's structure. |
Applications in Research and Drug Development
This compound is not an end-product but a valuable chemical intermediate. Its utility lies in its potential as a versatile building block for more complex molecules.
-
Scaffold for Library Synthesis: The compound is an ideal starting point for generating libraries of novel pyrazole derivatives. The nitro group can be readily reduced to an amine, which can then be functionalized through various reactions (e.g., amidation, sulfonylation) to explore structure-activity relationships (SAR).
-
Precursor for Bioactive Molecules: Given the wide range of biological activities associated with pyrazole derivatives, this compound can be used in the synthesis of new candidates for anti-inflammatory, analgesic, antimicrobial, or anticancer agents.[7][8][11] The isopentyl group provides lipophilicity, which can be crucial for membrane permeability and bioavailability.
-
Intermediate in Heterocyclic Chemistry: The activated pyrazole ring can participate in further chemical transformations, making it a useful tool for synthetic organic chemists developing novel heterocyclic systems.
Safety and Handling
While specific toxicity data for this compound is not available, related nitropyrazole compounds carry specific hazards. A related isomer, 1-Isopentyl-5-nitro-1H-pyrazole, is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
Prudent Laboratory Practices:
-
Handle only in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
The synthesis protocol involves strong acids and nitrating agents, which are highly corrosive and oxidizing. Handle with extreme care.
References
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ChemUniverse. 1-(3-methylbutyl)-4-nitro-1h-pyrazole. Available from: [Link]
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Muthubhupathi G, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Available from: [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. Available from: [Link]
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A Comprehensive Spectroscopic and Methodological Guide to 1-Isopentyl-4-nitro-1H-pyrazole
Abstract
This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 1-isopentyl-4-nitro-1H-pyrazole (C₈H₁₃N₃O₂), a substituted nitropyrazole of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous compounds, to offer a robust predictive framework for its structural elucidation. Each section includes a thorough interpretation of the expected spectral data, causality behind these predictions, and meticulously outlined experimental protocols to ensure scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, characterization, and application of novel pyrazole derivatives.
Introduction to this compound
Substituted pyrazoles are a cornerstone in contemporary pharmacology, exhibiting a wide array of biological activities.[1] The introduction of a nitro group at the C4 position of the pyrazole ring significantly influences the molecule's electronic properties, often enhancing its bioactivity. The N1-isopentyl substituent provides lipophilicity, which can be crucial for membrane permeability and target engagement. A comprehensive understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and further development.
Molecular Structure:
-
IUPAC Name: 1-(3-methylbutyl)-4-nitro-1H-pyrazole
-
Molecular Formula: C₈H₁₃N₃O₂
-
Molecular Weight: 183.21 g/mol
-
CAS Number: 1240573-73-2[2]
This guide will systematically detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of the parent 4-nitropyrazole and the known effects of N-alkylation on the pyrazole ring's chemical environment.[3][4]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the isopentyl side chain. The electron-withdrawing nitro group at C4 will significantly deshield the adjacent ring protons, H-3 and H-5, causing them to appear at a high chemical shift (downfield).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.1 - 8.3 | Singlet | - |
| H-5 | 7.9 - 8.1 | Singlet | - |
| N-CH₂ | 4.2 - 4.4 | Triplet | ~7.0 |
| CH₂-CH | 1.7 - 1.9 | Multiplet | ~7.0 |
| CH(CH₃)₂ | 1.5 - 1.7 | Nonet | ~6.5 |
| CH(CH₃)₂ | 0.9 - 1.0 | Doublet | ~6.5 |
Interpretation and Rationale:
-
Pyrazole Protons (H-3 and H-5): In the parent 4-nitropyrazole, the H-3 and H-5 protons are observed at approximately 8.26 and 6.76 ppm in DMSO-d₆, respectively.[5] The N-alkylation is expected to have a deshielding effect on both protons. The H-3 proton, being closer to the point of N-alkylation, may experience a slightly different electronic environment than H-5. Both are expected to appear as sharp singlets due to the absence of adjacent protons.
-
Isopentyl Protons: The signals for the isopentyl group are predicted based on standard aliphatic chemical shifts. The N-CH₂ protons are directly attached to the nitrogen atom of the pyrazole ring, leading to a downfield shift. The subsequent methylene and methine protons will appear further upfield. The two methyl groups of the isopentyl moiety are diastereotopic and are expected to appear as a doublet.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The pyrazole ring carbons will have characteristic chemical shifts influenced by the nitro group and the isopentyl substituent.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | 139 - 141 |
| C-4 | 124 - 126 |
| C-5 | 129 - 131 |
| N-CH₂ | 50 - 52 |
| CH₂-CH | 38 - 40 |
| CH(CH₃)₂ | 25 - 27 |
| CH(CH₃)₂ | 22 - 24 |
Interpretation and Rationale:
-
Pyrazole Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the nitro group. C-4, being directly attached to the nitro group, is expected to be significantly deshielded. C-3 and C-5 will also appear in the aromatic region.[4][6]
-
Isopentyl Carbons: The carbons of the isopentyl group will appear in the aliphatic region of the spectrum, with their chemical shifts determined by their proximity to the pyrazole ring.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[1][7]
Methodology:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[2]
-
Filter the solution through a pipette with a small cotton plug into a 5 mm NMR tube to remove any particulate matter.[8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR:
-
Spectral width: -2 to 12 ppm
-
Pulse angle: 45°
-
Relaxation delay: 2 seconds
-
Number of scans: 16-32
-
-
For ¹³C NMR:
-
Spectral width: 0 to 220 ppm
-
Pulse angle: 45°
-
Relaxation delay: 5 seconds
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Workflow for NMR Analysis:
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by the strong absorptions of the nitro group. The vibrations of the pyrazole ring and the C-H bonds of the isopentyl group will also be present.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |
| C=N and C=C Stretch (Pyrazole) | 1400 - 1600 | Medium |
Interpretation and Rationale:
-
Nitro Group (NO₂): The most characteristic feature will be two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. For 4-nitropyrazole, these are observed at 1526 and 1353 cm⁻¹, respectively.[5] Aromatic nitro compounds typically show these bands in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[9]
-
C-H Stretches: The spectrum will show C-H stretching vibrations for the aromatic pyrazole ring protons above 3000 cm⁻¹ and strong C-H stretching vibrations for the aliphatic isopentyl group below 3000 cm⁻¹.[10]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
For solid samples, the KBr pellet method is a standard and reliable technique for obtaining high-quality IR spectra.[11][12]
Methodology:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Ensure a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, accumulating at least 16 scans for a good signal-to-noise ratio.
-
Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
Workflow for IR Spectroscopy:
Caption: Workflow for IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.[13]
Predicted Mass Spectrum (Electron Ionization)
The EI mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Ions in the EI Mass Spectrum
| m/z | Ion | Interpretation |
| 183 | [M]⁺• | Molecular Ion |
| 167 | [M-O]⁺• | Loss of an oxygen atom from the nitro group |
| 153 | [M-NO]⁺ | Loss of nitric oxide from the nitro group |
| 137 | [M-NO₂]⁺ | Loss of the nitro group |
| 126 | [M-C₄H₉]⁺ | Alpha-cleavage of the isopentyl group |
| 112 | [M-C₅H₁₁]⁺ | Loss of the isopentyl radical |
| 71 | [C₅H₁₁]⁺ | Isopentyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation (from isopentyl fragmentation) |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺•): The molecular ion peak at m/z 183 will confirm the molecular weight of the compound.
-
Nitro Group Fragmentation: Nitroaromatic compounds typically undergo fragmentation with the loss of O, NO, and NO₂.[3] These losses will result in prominent peaks at m/z 167, 153, and 137, respectively.
-
Isopentyl Group Fragmentation: The isopentyl side chain can undergo fragmentation through alpha-cleavage (loss of a butyl radical to give m/z 126) or loss of the entire isopentyl radical (m/z 112). The formation of the stable isopentyl cation (m/z 71) and isopropyl cation (m/z 43) is also expected.[14]
Experimental Protocol for Mass Spectrometry
Methodology:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize electron ionization (EI) with a standard electron energy of 70 eV.[15]
-
-
Mass Analysis:
-
Scan a mass range of m/z 40-300 to detect the molecular ion and expected fragments.
-
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for mass spectrometry analysis using electron ionization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By synthesizing data from analogous compounds and adhering to established spectroscopic principles, we have constructed a detailed roadmap for the identification and structural elucidation of this molecule. The predicted NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a self-validating system for researchers. This document serves as an authoritative resource, grounded in scientific literature, to facilitate the advancement of research and development involving novel pyrazole-based compounds.
References
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Georgia. (2023, August 29). Small molecule NMR sample preparation. UGA NMR Blog. Retrieved from [Link]
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-
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-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]
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Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
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Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
Molecules. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
- Yildiz, M., et al. (2013). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 1048, 338-346.
-
ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]
-
Alkorta, I., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
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An In-depth Technical Guide on the Solubility of 1-Isopentyl-4-nitro-1H-pyrazole in Organic Solvents
Abstract
Introduction: The Significance of Solubility in a Promising Scaffold
1-Isopentyl-4-nitro-1H-pyrazole (CAS No. 1240573-73-2) belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] The nitro group and the isopentyl substituent on the pyrazole ring create a unique combination of polarity and lipophilicity, which dictates the molecule's interaction with different solvents.
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences a multitude of processes in research and development.[3][4] Accurate solubility data is paramount for:
-
Reaction Optimization: Selecting appropriate solvents to ensure reactants are in the same phase, which can significantly impact reaction kinetics and yield.
-
Crystallization and Purification: Designing effective crystallization processes for isolating the compound with high purity.[3]
-
Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and the choice of delivery vehicle.[5]
-
Analytical Method Development: Preparing stock solutions and standards for techniques such as High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Given the absence of published experimental data for this compound, this guide provides the necessary theoretical foundation and practical methodologies to empower researchers to generate this crucial information.
Physicochemical Profile and Predicted Solubility Behavior
The molecular structure of this compound offers valuable clues to its solubility characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₃N₃O₂ | ChemScene[6] |
| Molecular Weight | 183.21 g/mol | ChemScene[6] |
| Boiling Point | 287.0±13.0 °C | ChemicalBook[7] |
| Density | 1.20±0.1 g/cm³ | ChemicalBook[7] |
| pKa | -2.05±0.10 | ChemicalBook[7] |
| LogP | 1.8374 | ChemScene[6] |
The presence of the highly polar nitro group (–NO₂) introduces a significant dipole moment to the molecule.[8][9] This suggests that the compound will have favorable interactions with polar organic solvents. Conversely, the non-polar isopentyl chain contributes to the molecule's lipophilicity, enhancing its solubility in less polar environments. The pyrazole ring itself is a heterocyclic aromatic system with a degree of polarity.
Based on these structural features, we can predict the following general solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF), as well as in polar protic solvents like ethanol and methanol. These solvents can engage in dipole-dipole interactions with the nitro group and the pyrazole ring.
-
Moderate Solubility: Likely in solvents of intermediate polarity like dichloromethane.
-
Low Solubility: Expected in non-polar solvents such as hexane and cyclohexane, where the polar functionalities of the molecule would be energetically unfavorable.
-
Very Low Solubility: Predicted in water, as the hydrophobic isopentyl group and the overall molecular structure would dominate over the polar contributions of the nitro group and nitrogen atoms in the pyrazole ring in an aqueous environment. Aromatic nitro compounds are generally not soluble in water.[8]
It is important to note that temperature will also play a crucial role; for most solid solutes, solubility increases with increasing temperature.[1][10]
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique.
General Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: A schematic overview of the shake-flask method for solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringes and 0.22 µm syringe filters compatible with the chosen solvents
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Test Samples:
-
Add an excess amount of solid this compound to a series of vials. An excess is crucial to ensure that a saturated solution is formed. A good starting point is to add enough solid so that it is clearly visible after the equilibration period.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare samples in triplicate for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the solubility value plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully draw the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor must be recorded precisely.
-
Quantification of Dissolved Compound
The concentration of this compound in the diluted saturated solution can be determined using either UV-Vis spectroscopy or HPLC.
This method is suitable if the compound has a significant chromophore and does not overlap with the solvent's absorbance. The nitroaromatic structure of the target compound suggests it will have a strong UV absorbance.[9]
Protocol:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound and scan it across a range of UV-Vis wavelengths to find the λmax.
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.[11]
-
-
Measure the Sample Absorbance: Measure the absorbance of the diluted saturated solution at the λmax.
-
Calculate the Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of the compound in the solvent.
Caption: Workflow for quantifying solute concentration using UV-Vis spectroscopy.
HPLC offers higher specificity and is the preferred method, especially if impurities are present or if the compound's UV absorbance is weak or overlaps with the solvent. A reverse-phase HPLC (RP-HPLC) method is generally suitable for pyrazole derivatives.[12][13][14]
Protocol:
-
Develop an HPLC Method:
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) is typically used.
-
Detection: A UV detector set to a wavelength where the compound absorbs strongly.
-
The method should be optimized to give a sharp, symmetrical peak for this compound with a reasonable retention time.
-
-
Prepare a Calibration Curve:
-
Inject a series of standard solutions of known concentrations onto the HPLC system.
-
Plot a graph of peak area versus concentration.
-
-
Analyze the Sample: Inject the diluted saturated solution into the HPLC system.
-
Calculate the Concentration: Determine the concentration of the diluted sample from the calibration curve using its peak area.
-
Calculate the Solubility: Multiply the result by the dilution factor.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner. A table is an effective way to summarize the results.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 9.08 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 37.5 | [Experimental Value] | [Calculated Value] |
The results can be interpreted in the context of solvent polarity. A plot of solubility versus the dielectric constant of the solvents can reveal trends and provide insights into the solute-solvent interactions that govern the dissolution process.
Advanced Considerations: Predictive Models
In the absence of experimental data, computational models can provide useful estimates of solubility.[1][15] These models, often based on machine learning or thermodynamic principles like COSMO-RS, use the chemical structure to predict physical properties.[1] While these predictions are valuable for initial screening and hypothesis generation, they are not a substitute for experimental verification.
Conclusion
This technical guide provides a robust framework for the experimental determination and theoretical understanding of the solubility of this compound in organic solvents. By following the detailed shake-flask protocol and employing precise analytical quantification, researchers can generate the high-quality solubility data essential for advancing their work. A systematic approach, grounded in the principles of physical chemistry, will ensure reliable and reproducible results, facilitating the effective use of this promising compound in various scientific applications.
References
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Jameel, H., & Chavan, S. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Abraham, M. H., et al. (2022). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(4), 517-525. [Link]
-
Igbokwe, N. N., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... ChemistrySelect, 8(32), e202301594. [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Mirgorod, Y. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]
-
Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
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Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]
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Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
-
Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. [Link]
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Verma, A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Medicinal Chemistry. [Link]
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Naureen, F., et al. (2021). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]
-
Ashtekar, D. R., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Research Journal of Pharmacy and Technology. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]
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A Technical Guide to the Biological Activities of Nitro-pyrazole Derivatives
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry, known for conferring a wide array of pharmacological activities.[1][2][3] The introduction of a nitro group (-NO2), a potent electron-withdrawing moiety, onto this scaffold creates a unique chemical entity—the nitro-pyrazole derivative. This modification significantly alters the molecule's electronic properties and steric profile, unlocking a diverse and potent spectrum of biological activities. This guide provides an in-depth exploration of the multifaceted biological potential of nitro-pyrazole derivatives, focusing on their antiparasitic, anticancer, and antimicrobial properties. We will delve into the established mechanisms of action, present structure-activity relationship insights, and provide detailed, field-tested protocols for the experimental evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Strategic Fusion of Pyrazole and the Nitro Group
The enduring interest in pyrazole derivatives stems from their versatile synthetic accessibility and their proven track record as core components in clinically successful drugs.[3] The pyrazole ring acts as a robust pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions.
The addition of a nitro group is a strategic decision in medicinal chemistry. Its strong electron-withdrawing nature can profoundly influence a molecule's acidity, reactivity, and ability to participate in charge-transfer interactions. Furthermore, under the reductive conditions found within many pathogenic microbes and hypoxic tumor cells, the nitro group can be bio-activated to form cytotoxic radical species, a mechanism central to the activity of many nitroaromatic drugs.[4][5] This guide synthesizes the current understanding of how this chemical marriage between the pyrazole scaffold and the nitro group translates into tangible biological effects.
The Spectrum of Biological Activity
Nitro-pyrazole derivatives have demonstrated efficacy across multiple therapeutic areas. The following sections detail the most significant and well-documented of these activities.
Antiparasitic Activity
Perhaps the most prominent therapeutic application of nitro-pyrazoles is in the fight against parasitic diseases. The mechanism often mirrors that of other nitroheterocyclic drugs like metronidazole and benznidazole, where the nitro group is reduced by parasite-specific nitroreductases to generate reactive nitrogen species that induce lethal cellular damage.[4][5]
-
Antiprotozoal Effects: Studies have shown significant in vitro and in vivo activity of nitropyrazole derivatives against protozoan parasites. For example, compounds like 1-methyl-4-nitropyrazole have demonstrated activity similar to metronidazole against Trichomonas vaginalis and Entamoeba invadens.[6] Similarly, novel nitrotriazole-based compounds have shown remarkable potency against Trypanosoma cruzi, the causative agent of Chagas disease, with many derivatives proving to be significantly more potent than the reference drug, benznidazole.[5] The mechanism in T. cruzi is often linked to the inhibition of essential enzymes like cysteine protease (cruzain).[7]
-
Antimalarial Potential: While some early studies found nitropyrazoles to be inactive against Plasmodium berghei[6], the broader class of pyrazole derivatives continues to be explored for antiplasmodial activity, suggesting that structural modifications could yield potent candidates.
Anticancer Activity
The anticancer potential of pyrazole derivatives is vast, with compounds targeting numerous hallmarks of cancer.[8][9][10][11] The incorporation of a nitro group can enhance this activity through several mechanisms, including the induction of oxidative stress in the hypoxic tumor microenvironment and inhibition of key signaling pathways.
-
Enzyme Inhibition: A primary mechanism of action for many anticancer pyrazoles is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[12] These include:
-
Cyclin-Dependent Kinases (CDKs): Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[11][12]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10][12]
-
Other Kinases: Targets such as EGFR, PI3K/AKT, and MAPK/ERK pathways are also modulated by various pyrazole derivatives, making them attractive candidates for targeted cancer therapy.[10][12]
-
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives act as microtubule-destabilizing agents, similar to colchicine. They bind to tubulin, preventing its polymerization into microtubules, which are essential for cell division, leading to mitotic arrest and cell death.[8][13]
-
Cytotoxicity: Nitro-pyrazole derivatives have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.[8][9][14] The presence and position of the nitro group, along with other substituents, play a critical role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Nitro-pyrazoles also exhibit significant activity against various bacterial and fungal pathogens.[3][15][16][17]
-
Antibacterial Effects: Derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][16] The activity is often attributed to the disruption of cellular processes following the reductive activation of the nitro group.
-
Antifungal Effects: Promising activity has been observed against fungi such as Candida albicans and Aspergillus niger.[15][17][18] For instance, certain pyrazole analogues have shown high antifungal activity, sometimes equipotent or superior to standard drugs like clotrimazole.[17]
Experimental Evaluation: Protocols and Methodologies
To rigorously assess the biological potential of newly synthesized nitro-pyrazole derivatives, a standardized set of in vitro assays is essential. The following section provides step-by-step protocols for key experiments.
Workflow for Screening Nitro-Pyrazole Derivatives
The following diagram illustrates a typical workflow for the initial screening and characterization of a new nitro-pyrazole library.
Caption: High-level workflow for the biological evaluation of nitro-pyrazole derivatives.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Nitro-pyrazole compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microtiter plates
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Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the nitro-pyrazole compounds in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
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Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from all wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on a plate shaker to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of the nitro-pyrazole compound in a liquid growth medium. Growth is assessed by visual inspection for turbidity or by using a growth indicator.
Materials:
-
Bacterial/Fungal strain (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
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Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Nitro-pyrazole compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies of the microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Plate Preparation:
-
In a 96-well plate, add 50 µL of growth medium to wells 2 through 12.
-
Prepare a starting solution of the compound in well 1 at 2x the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no inoculum).
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum (from step 1) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each well is now 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination:
-
After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive growth control in well 11.
-
The sterility control (well 12) should remain clear.
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Mechanism of Action: A Deeper Look at Anticancer Activity
Many nitro-pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell cycle progression and angiogenesis. A prominent example is the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Caption: Dual inhibitory mechanism of a hypothetical nitro-pyrazole on CDK2 and VEGFR-2 pathways.
This dual-action profile is highly desirable in cancer therapy. By arresting the cell cycle, the compound directly halts tumor cell proliferation. Simultaneously, by inhibiting angiogenesis, it chokes off the tumor's supply of nutrients and oxygen, preventing further growth and metastasis.
Structure-Activity Relationships (SAR) and Future Directions
SAR studies are crucial for optimizing the potency and selectivity of nitro-pyrazole derivatives. Key findings often revolve around:
-
Position of the Nitro Group: The location of the -NO2 group on the pyrazole or an associated phenyl ring dramatically influences activity. This is due to its effects on the electronic distribution and steric hindrance near the binding site of the target protein.
-
Substituents on Phenyl Rings: The nature of substituents (e.g., halogens, methoxy groups, alkyl chains) on phenyl rings attached to the pyrazole core is a key determinant of activity.[8] Electron-withdrawing groups like halogens can enhance cytotoxicity, while lipophilic groups can improve cell permeability.
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for modulating activity and can be tailored to target specific enzymes.
Future Directions: The development of nitro-pyrazole derivatives is a promising frontier. Future research will likely focus on:
-
Improving Selectivity: Designing molecules that are highly selective for cancer cell targets over healthy cells to minimize side effects.
-
Overcoming Drug Resistance: Synthesizing novel derivatives that are effective against drug-resistant cancer cell lines or microbial strains.
-
Combination Therapies: Exploring the synergistic effects of nitro-pyrazoles when used in combination with existing chemotherapeutic agents.
Conclusion
Nitro-pyrazole derivatives constitute a versatile and powerful class of biologically active compounds. Their demonstrated efficacy against a wide range of parasites, cancer cell lines, and microbial pathogens underscores their significant therapeutic potential. The ability to fine-tune their activity through synthetic modification, combined with their multifaceted mechanisms of action, makes them compelling lead structures for the development of next-generation therapeutic agents. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to explore and harness the full potential of this remarkable chemical scaffold.
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The Pyrazole Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its journey, from an unexpected laboratory finding to the central scaffold of blockbuster drugs, is a testament to the evolution of organic synthesis and the principles of rational drug design. This guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles, delving into the seminal synthetic methodologies that unlocked their potential. We will examine the causal relationships behind experimental choices, from the classical Knorr and von Pechmann syntheses to modern catalytic approaches. Furthermore, this guide will trace the trajectory of pyrazole-containing compounds from their initial applications to their current status as indispensable therapeutic agents, offering field-proven insights for researchers and drug development professionals.
The Dawn of Pyrazoles: A Serendipitous Beginning
The story of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[1][2][3] While attempting to synthesize a quinoline derivative, Knorr serendipitously created a new class of compounds through the reaction of ethyl acetoacetate with phenylhydrazine.[4][5] This reaction, now famously known as the Knorr Pyrazole Synthesis , yielded what was later identified as 1-phenyl-3-methyl-5-pyrazolone, a derivative of the pyrazole core.[4] This discovery was not merely a chemical curiosity; the resulting compound, antipyrine, became one of the first synthetic analgesics and antipyretics, dominating the pharmaceutical market until the advent of aspirin.[6]
The fundamental principle of the Knorr synthesis lies in the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[7][8][9] The versatility of this method, allowing for the introduction of various substituents on the pyrazole ring by choosing different starting materials, was a key factor in its widespread adoption and the subsequent explosion in pyrazole chemistry.
A few years later, in 1898, another German chemist, Hans von Pechmann, developed an alternative route to the pyrazole nucleus.[10][11][12] The Pechmann Pyrazole Synthesis involves the 1,3-dipolar cycloaddition of diazomethane with acetylenes.[13][14][15] While the use of the highly reactive and potentially explosive diazomethane presented challenges, this method provided access to pyrazoles with substitution patterns that were not readily achievable through the Knorr synthesis.[13]
These two foundational discoveries laid the groundwork for over a century of research into the synthesis and application of substituted pyrazoles.
Evolution of Synthetic Strategies: From Classical Reactions to Modern Innovations
The initial syntheses by Knorr and von Pechmann, while groundbreaking, had their limitations, including issues with regioselectivity and the use of hazardous reagents.[13] This spurred the development of a vast array of synthetic methodologies aimed at achieving greater control, efficiency, and diversity in the preparation of substituted pyrazoles.
The Knorr Pyrazole Synthesis: A Deeper Dive
The Knorr synthesis remains a cornerstone of pyrazole chemistry due to its simplicity and the ready availability of starting materials.[7][16] The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.[17][18]
Generalized Knorr Pyrazole Synthesis Workflow:
Caption: Generalized workflow of the Knorr Pyrazole Synthesis.
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is the issue of regioselectivity . The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazoles.[18] The outcome is influenced by several factors, including the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions. Modern variations of the Knorr synthesis often employ catalysts or directing groups to achieve higher regioselectivity.[19]
Experimental Protocol: Classic Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone Precursor) [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.
-
Heating: Heat the mixture under reflux at 135-145 °C for 1 hour. The reaction is typically performed neat (without solvent).
-
Isolation: After cooling, the resulting viscous syrup is triturated with diethyl ether to induce crystallization of the crude product.
-
Purification: The crude solid is collected by filtration and can be further purified by recrystallization.
Beyond the Classics: Modern Synthetic Innovations
The quest for more efficient, selective, and environmentally friendly methods for pyrazole synthesis has led to a plethora of innovative strategies.
-
1,3-Dipolar Cycloadditions: Building upon Pechmann's work, the use of various 1,3-dipoles, such as nitrile imines and sydnones, with alkynes or alkenes has become a powerful tool for constructing the pyrazole ring.[13] These reactions often exhibit high regioselectivity and stereoselectivity.
-
Multi-component Reactions (MCRs): One-pot reactions involving three or more starting materials have gained prominence for their atom economy and operational simplicity. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[1]
-
Transition-Metal Catalysis: The use of transition metals, such as palladium and copper, has enabled novel disconnections and synthetic routes to pyrazoles. These methods include cross-coupling reactions to functionalize pre-existing pyrazole rings and catalytic cyclization reactions.[16][20]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of many classical pyrazole syntheses, often leading to higher yields and cleaner reactions in shorter timeframes.[1]
Table 1: Comparison of Key Pyrazole Synthesis Methodologies
| Synthesis Method | Key Reactants | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazines | Readily available starting materials, simple procedure.[7] | Potential for regioisomeric mixtures, sometimes harsh conditions.[18] |
| Pechmann Synthesis | Diazoalkanes, Alkynes | Access to unique substitution patterns.[14] | Use of hazardous and explosive diazo compounds.[13] |
| 1,3-Dipolar Cycloaddition | Nitrile Imines/Sydnones, Alkenes/Alkynes | High regioselectivity and stereoselectivity. | Substrate scope can be limited. |
| Multi-component Reactions | Various (e.g., Aldehyde, Malononitrile, Hydrazine) | High atom economy, operational simplicity.[1] | Optimization can be complex. |
| Transition-Metal Catalysis | Pre-functionalized pyrazoles, various coupling partners | Mild reaction conditions, high functional group tolerance.[20] | Catalyst cost and removal can be an issue. |
The Pharmacological Ascendance of Substituted Pyrazoles
The initial success of antipyrine as a pharmaceutical hinted at the vast therapeutic potential residing within the pyrazole scaffold.[6] Over the decades, intensive research has unveiled a broad spectrum of biological activities associated with substituted pyrazoles, leading to the development of several blockbuster drugs.[2][16][21] The pyrazole ring's ability to act as a versatile scaffold, allowing for the precise spatial arrangement of various functional groups to interact with biological targets, is central to its success.
Celecoxib: A Landmark in Selective COX-2 Inhibition
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[22] While COX-1 is responsible for homeostatic functions, COX-2 is primarily induced during inflammation.[22] This provided a clear rationale for developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
A team at Searle (later Pfizer) embarked on a rational drug design program that led to the discovery of Celecoxib (Celebrex®).[23] The structure of Celecoxib features a central 1,5-diarylpyrazole core. The key to its COX-2 selectivity lies in the presence of a sulfonamide group on one of the phenyl rings, which can bind to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[22]
Celecoxib Synthesis Logic:
Caption: Synthetic strategy for Celecoxib via a modified Knorr condensation.
The synthesis of Celecoxib typically employs a variation of the Knorr pyrazole synthesis, reacting a trifluoromethyl-substituted β-dicarbonyl compound with 4-sulfonamidophenylhydrazine.[22][24][25]
Sildenafil: A Serendipitous Discovery with a Pyrazole Core
The story of Sildenafil (Viagra®) is another prime example of serendipity in drug discovery.[26] Initially investigated by Pfizer for the treatment of hypertension and angina, its profound effect on penile erection was an unexpected side effect observed during clinical trials.[26] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[27]
The chemical structure of Sildenafil features a fused pyrazolo[4,3-d]pyrimidinone ring system.[27] The synthesis of this core structure involves the initial construction of a substituted pyrazole ring, which is then elaborated to form the fused pyrimidine ring.[27][28] The pyrazole moiety is a critical component of the scaffold that positions the necessary substituents for effective binding to the PDE5 active site.[29]
Rimonabant: A Tale of Promise and Peril
Rimonabant (Acomplia®) was the first selective cannabinoid-1 (CB1) receptor antagonist to be approved for the treatment of obesity.[30][31] The endocannabinoid system is known to play a role in regulating appetite and energy balance.[31] Developed by Sanofi-Aventis, Rimonabant, a 1,5-diarylpyrazole derivative, showed efficacy in promoting weight loss and improving metabolic parameters in clinical trials.[32][33]
However, the drug was later withdrawn from the market due to concerns about serious psychiatric side effects, including depression and anxiety.[30][32][34] The story of Rimonabant serves as a crucial reminder of the complexities of targeting centrally acting receptors and the importance of thorough long-term safety evaluations in drug development.
Conclusion and Future Perspectives
The journey of substituted pyrazoles, from Knorr's laboratory to the modern pharmacy, is a compelling narrative of scientific discovery and innovation. The pyrazole core has proven to be a "privileged scaffold" in medicinal chemistry, providing the foundation for a diverse range of therapeutic agents.[19] The continuous evolution of synthetic methodologies has enabled chemists to create vast libraries of novel pyrazole derivatives with finely tuned properties.
Looking ahead, the exploration of substituted pyrazoles is far from over. Ongoing research is focused on developing novel pyrazole-based compounds for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2][35] The combination of established synthetic routes with modern technologies such as high-throughput screening and computational modeling will undoubtedly lead to the discovery of the next generation of pyrazole-based medicines, further solidifying the enduring legacy of this remarkable heterocyclic ring system.
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A Comprehensive Technical Guide to 1-Isopentyl-4-nitro-1H-pyrazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-Isopentyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the molecular and physical properties, a detailed, field-proven protocol for its synthesis, and a thorough characterization through predicted spectroscopic data. Furthermore, this guide explores the significance of the pyrazole scaffold in drug development, potential applications of this compound, and essential safety and handling protocols. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to synthesize, identify, and utilize this compound in their research endeavors.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities.[1][2] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The introduction of a nitro group, as in this compound, can further enhance its utility as a synthetic intermediate, with the nitro group serving as a versatile handle for further functionalization.
Molecular and Physical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O₂ | [3] |
| Molecular Weight | 183.21 g/mol | [3] |
| CAS Number | 1240573-73-2 | [4] |
| Appearance | Predicted: Pale yellow solid or oil | N/A |
| Solubility | Predicted: Soluble in organic solvents such as methanol, ethanol, and dichloromethane | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the nitration of pyrazole followed by the N-alkylation with an isopentyl halide. This approach is based on well-established methodologies for the synthesis of substituted nitropyrazoles.[5][6]
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol
Step 1: Synthesis of 4-Nitro-1H-pyrazole
-
Materials: Pyrazole, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to pyrazole to form pyrazole sulfate.
-
Prepare a nitrating mixture of fuming nitric acid and fuming sulfuric acid.
-
Slowly add the pyrazole sulfate to the nitrating mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1.5 hours).[6]
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 4-nitro-1H-pyrazole.
-
Step 2: Synthesis of this compound
-
Materials: 4-Nitro-1H-pyrazole, 1-bromo-3-methylbutane (isopentyl bromide), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in DMF, add potassium carbonate.
-
Add 1-bromo-3-methylbutane to the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H-3 | ~8.2 | s | - |
| Pyrazole H-5 | ~7.9 | s | - |
| N-CH₂ (isopentyl) | ~4.2 | t | ~7.0 |
| CH (isopentyl) | ~1.8 | m | - |
| CH₂ (isopentyl) | ~1.6 | q | ~7.0 |
| CH₃ (isopentyl) | ~0.9 | d | ~6.5 |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-4 | ~138 |
| Pyrazole C-3 | ~135 |
| Pyrazole C-5 | ~125 |
| N-CH₂ (isopentyl) | ~50 |
| CH₂ (isopentyl) | ~38 |
| CH (isopentyl) | ~25 |
| CH₃ (isopentyl) | ~22 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption (cm⁻¹) |
| C-H (aliphatic) | 2850-2960 |
| C=C, C=N (aromatic) | 1500-1600 |
| NO₂ (asymmetric stretch) | 1520-1560 |
| NO₂ (symmetric stretch) | 1340-1380 |
Mass Spectrometry (MS)
| Ion | Predicted m/z |
| [M]⁺ (Molecular Ion) | 183.10 |
| [M - NO₂]⁺ | 137.11 |
| [M - C₅H₁₁]⁺ | 112.03 |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core is a known pharmacophore in numerous approved drugs, and the isopentyl group can enhance lipophilicity, potentially improving pharmacokinetic properties. The nitro group at the 4-position is a key functional group that can be readily reduced to an amine, which then serves as a versatile handle for further derivatization to create libraries of compounds for structure-activity relationship (SAR) studies. These derivatives could be explored for a variety of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial effects.[1][2]
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with care, following standard laboratory safety procedures. Based on the safety data for the related compound 4-nitropyrazole, the following precautions are recommended:
-
Hazard Statements: Harmful if swallowed. Causes serious eye damage.[9][10]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye protection.[9][10]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[9]
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and predicted spectroscopic data for its characterization. The strategic importance of the pyrazole scaffold, coupled with the synthetic versatility of the nitro group and the physicochemical contribution of the isopentyl moiety, makes this compound a promising starting material for the development of novel therapeutic agents. Researchers are encouraged to utilize the information provided herein to further explore the potential of this and related molecules in their drug discovery programs.
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Predicted Bioactivity of 1-Isopentyl-4-nitro-1H-pyrazole: An Integrated In Silico and Experimental Framework
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document outlines a predictive and methodological framework. The bioactivities discussed for 1-Isopentyl-4-nitro-1H-pyrazole are hypothetical, based on established principles of medicinal chemistry and data from analogous structures, and require experimental validation.
Executive Summary
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This guide focuses on this compound, a novel derivative whose biological potential is yet to be explored. We present a comprehensive strategy, beginning with robust in silico predictions to generate testable hypotheses and followed by detailed experimental protocols for their validation. This integrated approach is designed to efficiently characterize the compound's bioactivity profile, identify potential mechanisms of action, and assess its drug-like properties, thereby accelerating its journey through the drug discovery pipeline.
Rationale and Molecular Design
The structure of this compound is not arbitrary. Each substituent on the pyrazole core is strategically placed to confer specific physicochemical properties that may translate into potent and selective biological activity.
-
The Pyrazole Core: This five-membered aromatic heterocycle is a versatile pharmacophore, capable of engaging in various non-covalent interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions.[4] Its prevalence in successful drugs highlights its favorable pharmacokinetic profile and synthetic accessibility.[5]
-
The 4-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly modulates the electronic landscape of the pyrazole ring. This can enhance binding affinity to target proteins through dipole-dipole or hydrogen bond interactions. Numerous bioactive nitro-substituted pyrazoles have been reported, demonstrating anti-inflammatory and antiviral activities.[3][6]
-
The 1-Isopentyl Group: This alkyl chain increases the lipophilicity of the molecule. This is a critical parameter that can enhance membrane permeability and improve access to intracellular targets. The branched nature of the isopentyl group can also provide steric bulk, potentially leading to selective interactions within hydrophobic pockets of target enzymes.[7]
Given these structural features, we hypothesize that this compound is a promising candidate for investigation as an anticancer agent, a therapeutic area where pyrazole derivatives have shown considerable success by targeting key regulatory proteins like kinases.[8][9]
Part I: In Silico Bioactivity & Druggability Assessment
Before committing to costly and time-consuming wet-lab synthesis and screening, a rigorous computational analysis is essential. This in silico phase allows for the prediction of pharmacokinetic properties and the identification of high-probability biological targets.
Physicochemical Properties and ADMET Prediction
The first step is to evaluate the compound's "drug-likeness" and predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This is crucial for identifying potential liabilities early on. We utilize established computational models based on large datasets of known drugs.[10][11]
Table 1: Predicted Physicochemical and ADMET Profile
| Parameter | Predicted Value | Rationale & Implication |
| Molecular Weight | ~197.22 g/mol | Well within the typical range for small molecule drugs, favoring good absorption and distribution. |
| LogP (Lipophilicity) | ~2.3 - 2.8 | Indicates good lipophilicity, suggesting potential for good membrane permeability without being excessively greasy, which could lead to poor solubility.[9] |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five, favoring good oral bioavailability. |
| Hydrogen Bond Acceptors | 3 (Nitro O, Pyrazole N) | Compliant with Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | ~63.6 Ų | Suggests good potential for oral absorption and cell permeability.[10] |
| Predicted Aqueous Solubility | Moderate | The lipophilic isopentyl group is balanced by the polar nitro group, likely resulting in solubility suitable for formulation. |
| Blood-Brain Barrier (BBB) Permeation | Unlikely | The polar nitro group may limit passive diffusion across the BBB, potentially reducing CNS-related side effects. |
| Potential Toxicity | Low to Moderate | In silico toxicity models should be checked for alerts (e.g., mutagenicity of the nitroaromatic group), which would require careful experimental follow-up.[11] |
Target Identification via Reverse Molecular Docking
With a favorable ADMET profile predicted, the next step is to identify potential protein targets. Pyrazole derivatives are well-documented kinase inhibitors.[8][12] Therefore, a reverse molecular docking approach against a library of clinically relevant protein kinases (e.g., VEGFR-2, EGFR, CDKs) is a logical starting point.[12][13] This technique predicts the binding affinity and pose of our compound within the active site of various proteins, allowing us to prioritize targets for experimental validation.
Protocol 1: Reverse Molecular Docking Workflow
-
Ligand Preparation:
-
Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Target Library Preparation:
-
Select a curated set of high-resolution crystal structures of human kinases from the Protein Data Bank (PDB). Focus on targets implicated in cancer, such as VEGFR-2 (PDB ID: 2QU5), Aurora A (PDB ID: 2W1G), and CDK2 (PDB ID: 2VTO).[12]
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on the co-crystallized ligand or known active site residues.
-
-
Docking Simulation:
-
Post-Docking Analysis:
-
Rank the protein targets based on the predicted binding energies. Lower, more negative scores indicate potentially stronger binding.
-
Visually inspect the top-ranked poses to analyze key intermolecular interactions (e.g., hydrogen bonds with the nitro group, hydrophobic interactions with the isopentyl chain). This step is critical for validating the plausibility of the predicted binding mode.
-
Diagram 1: In Silico Prediction Workflow
Caption: Workflow for computational prediction of bioactivity and target identification.
Part II: Proposed Experimental Validation
The in silico results provide a strong, data-driven foundation for targeted experimental work. Assuming our docking studies predict potent inhibition of a key pro-angiogenic kinase like VEGFR-2, the following protocols outline a logical path to validate this hypothesis.
Enzymatic Inhibition Assay
The first and most direct test of the docking prediction is to measure the compound's ability to inhibit the enzymatic activity of the purified target protein.
Protocol 2: In Vitro VEGFR-2 Kinase Assay
-
Materials:
-
Recombinant human VEGFR-2 enzyme.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Adenosine-5'-triphosphate (ATP).
-
This compound (synthesized or procured[15]), dissolved in DMSO to create a 10 mM stock.
-
A known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control.
-
Kinase assay buffer.
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a white, opaque 384-well plate, add 5 µL of the diluted compounds. Include wells with DMSO only as a negative control (100% activity).
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at its Km value).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of the ATP detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to controls and plot the percentage of kinase inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).
-
Cellular Anti-Proliferative Assay
Demonstrating enzyme inhibition is crucial, but it is equally important to show that this activity translates into a functional effect in a relevant cellular context. An anti-proliferative assay using a cancer cell line that is dependent on VEGFR-2 signaling is the logical next step.
Protocol 3: Cell Viability Assay (MTT-based)
-
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to express VEGFR-2 (e.g., HepG2, A549).[16][17]
-
Appropriate cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Doxorubicin or another standard cytotoxic agent as a positive control.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the viability percentage against the logarithm of compound concentration and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).
-
Diagram 2: Experimental Validation Workflow
Caption: A sequential workflow for the experimental validation of a predicted bioactive compound.
Conclusion and Future Outlook
This guide details a powerful, hypothesis-driven framework for assessing the bioactivity of this compound. By synergistically combining predictive in silico modeling with targeted, efficient in vitro experimentation, we can rapidly progress from a chemical structure to a validated lead compound. A confirmed hit from this initial cascade would warrant deeper mechanistic studies, such as cell cycle analysis, apoptosis assays, and off-target liability screening, to build a comprehensive biological profile.[16][17] This strategic approach maximizes the potential for discovery while conserving valuable research resources, paving the way for the development of novel pyrazole-based therapeutics.
References
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In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved from [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. Retrieved from [Link]
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Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). National Institutes of Health. Retrieved from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
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In-Silico Studies of Some Novel Pyrazoline Derivatives Focusing on Melanoma, Antimicrobial and Anti-Inflammatory Activity. (n.d.). International Journal for Multidisciplinary Research. Retrieved from [Link]
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Synthesis, In Vitro Biological Investigation, and In Silico Analysis of Pyrazole-Based Derivatives as Multi-target Agents. (2022). ResearchGate. Retrieved from [Link]
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Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]
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Current status of pyrazole and its biological activities. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PubMed Central. Retrieved from [Link]
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A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2021). PubMed Central. Retrieved from [Link]
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Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. (n.d.). MDPI. Retrieved from [Link]
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SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5-CARBALDEHYDES. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
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Preparation, Characterization and Molecular Docking Study of some New Pyrazole Derivatives Derived from 2-Mercaptobenzothiazole. (n.d.). Iraqi Journal of Science. Retrieved from [Link]
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1-Isopropyl-4-nitro-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]
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A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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A Review on Pyrazole chemical entity and Biological Activity. (2015). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to 1-Isopentyl-4-nitro-1H-pyrazole for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Isopentyl-4-nitro-1H-pyrazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document delves into its commercial availability, synthesis, physicochemical properties, and potential applications, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a unique electronic and structural framework for designing molecules with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target engagement.
The introduction of a nitro group, as seen in 4-nitropyrazole derivatives, offers a versatile handle for further chemical modifications and can significantly influence the biological activity of the molecule.[4] Furthermore, N-alkylation of the pyrazole ring is a common strategy to modulate the lipophilicity and pharmacokinetic profile of drug candidates.[5] this compound, with its isopentyl chain, represents a lipophilic analog within this class of compounds, making it a valuable building block for exploring structure-activity relationships in drug discovery programs.
Commercial Availability
This compound is commercially available from several chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in various purities and quantities. Additionally, its regioisomer, 1-Isopentyl-5-nitro-1H-pyrazole, is also commercially available. Researchers should carefully verify the CAS number to ensure they are acquiring the correct isomer for their studies.
Below is a comparative table of known suppliers for this compound and its 5-nitro isomer.
| Compound | CAS Number | Supplier(s) |
| This compound | 1240573-73-2 | BLD Pharm[6], Arctom[7], ChemicalBook[8][9] |
| 1-Isopentyl-5-nitro-1H-pyrazole | 1864956-08-0 | ChemScene[10] |
Synthesis of this compound
The most direct and common synthetic route to this compound is the N-alkylation of commercially available 4-nitropyrazole. This reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic substitution with an appropriate isopentyl electrophile.
Causality Behind Experimental Choices
The choice of base and solvent is critical for achieving high yield and regioselectivity. The alkylation of unsymmetrically substituted pyrazoles can potentially lead to two regioisomers (N1 and N2 alkylation). For 4-nitropyrazole, the electron-withdrawing nature of the nitro group influences the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. Generally, alkylation tends to occur at the nitrogen atom further away from the bulky substituent to minimize steric hindrance. In the case of 4-nitropyrazole, the two nitrogen atoms are in electronically different environments, which can also influence the regioselectivity of the alkylation.
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is typically used to deprotonate the pyrazole ring. The choice of base can influence the reaction rate and, in some cases, the regioselectivity.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed to dissolve the reactants and facilitate the reaction.
-
Alkylating Agent: Isopentyl bromide or isopentyl iodide are suitable alkylating agents for this transformation.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
Detailed Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound, adapted from general procedures for the N-alkylation of pyrazoles.[2]
Materials:
-
4-Nitro-1H-pyrazole (1.0 eq)
-
Isopentyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitropyrazole (1.0 eq) and anhydrous DMF.
-
Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add isopentyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, pour the mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Physicochemical Properties
| Property | Value (Estimated) | Reference/Basis |
| Molecular Formula | C₈H₁₃N₃O₂ | Calculated |
| Molecular Weight | 183.21 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on 4-nitropyrazole and other alkyl-nitropyrazoles |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in water. | General solubility of similar organic compounds |
| LogP | ~2.0 - 2.5 | Estimated based on the isopentyl group and nitropyrazole core |
Spectral Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopentyl group (methyl, methylene, and methine protons) and the protons on the pyrazole ring. The chemical shifts of the pyrazole protons will be influenced by the nitro group and the N-isopentyl substituent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the isopentyl group and the pyrazole ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Researchers who purchase or synthesize this compound are encouraged to perform full characterization to determine its precise physicochemical properties.
Potential Applications in Research and Drug Development
Substituted pyrazoles are a cornerstone in modern drug discovery due to their wide range of biological activities.[1] While specific studies on this compound are limited, its structural motifs suggest several potential areas of application for researchers and drug development professionals.
Scaffold for Library Synthesis
This compound serves as an excellent starting material for the synthesis of compound libraries. The nitro group can be reduced to an amine, which can then be further functionalized through various reactions such as amide bond formation, sulfonylation, or reductive amination. This allows for the rapid generation of a diverse set of molecules for high-throughput screening against various biological targets.
Fragment-Based Drug Discovery
With a molecular weight under 200 g/mol , this compound falls within the "rule of three" for fragment-based drug discovery. It can be used as a starting fragment to screen against protein targets. Hits can then be grown or linked with other fragments to develop more potent and selective inhibitors.
Lead Optimization
In the context of a lead optimization program, the isopentyl group provides a lipophilic moiety that can be modified to improve the pharmacokinetic properties of a drug candidate, such as its solubility, permeability, and metabolic stability. The 4-nitro-1H-pyrazole core provides a rigid scaffold that can be oriented within a binding pocket to optimize interactions with the target protein.
The broad spectrum of biological activities reported for pyrazole derivatives suggests that compounds derived from this compound could be explored for their potential as:
-
Anti-inflammatory agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory activity.[2]
-
Anticancer agents: The pyrazole scaffold is present in several approved anticancer drugs.[1]
-
Antimicrobial agents: Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[3]
-
Kinase inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in the treatment of cancer and other diseases.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound may not be readily available, information for the related compound, 4-nitropyrazole, indicates that it is harmful if swallowed and can cause skin and eye irritation. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the MSDS provided by the supplier.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of a lipophilic isopentyl group and a functionalizable nitropyrazole core makes it an attractive starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide provides a foundational understanding of this compound, empowering researchers to leverage its properties in their pursuit of new and effective medicines.
References
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MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
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Shenzhen Dikeman Technology Development Co., Ltd. 4-Nitro-1-isopentylpyrazole- CAS:1240573-73-2. [Link]
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PubChem. 1-Isopropyl-4-nitro-1H-pyrazole. [Link]
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PubMed Central. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
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Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]
-
MDPI. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. [Link]
-
National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]
-
ResearchGate. CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. [Link]
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Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
ResearchGate. N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]
-
NIST. 1H-Pyrazole. [Link]
-
ACS. N alkylation at sp 3 Carbon Reagent Guide. [Link]
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Methodological & Application
Synthesis of 1-Isopentyl-4-nitro-1H-pyrazole from isopentylhydrazine
Application Note & Protocol
Topic: A Comprehensive Guide to the Two-Step Synthesis of 1-Isopentyl-4-nitro-1H-pyrazole from Isopentylhydrazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, two-step protocol for the synthesis of this compound, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthetic route commences with the cyclocondensation of isopentylhydrazine with a malondialdehyde equivalent to form the intermediate 1-isopentyl-1H-pyrazole. This intermediate is subsequently subjected to regioselective electrophilic nitration to yield the target compound. This guide emphasizes the rationale behind procedural choices, rigorous safety protocols for handling hazardous reagents, and comprehensive methods for the characterization of both the intermediate and final products.
Introduction: The Significance of Substituted Nitropyrazoles
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various antiviral and anticancer agents. The introduction of a nitro group onto the pyrazole scaffold, as in this compound, provides a versatile chemical handle for further functionalization. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyrazole ring and serve as a precursor for an amino group, enabling a wide array of subsequent chemical transformations.[1][2] This makes 4-nitropyrazoles important intermediates in the synthesis of diverse compound libraries for drug discovery and development.[3]
The following protocol details a reliable and reproducible pathway from readily available isopentylhydrazine to the target compound, designed for implementation in a standard organic synthesis laboratory.
Synthetic Strategy Overview
The synthesis is performed in two distinct stages: (I) Pyrazole ring formation and (II) Regioselective nitration. This approach allows for the isolation and characterization of the intermediate, ensuring purity before proceeding to the critical and potentially hazardous nitration step.
Caption: Overall workflow for the synthesis of this compound.
Part I: Synthesis of 1-Isopentyl-1H-pyrazole
Mechanism and Rationale
The formation of the pyrazole ring is achieved via a classical cyclocondensation reaction.[4] Isopentylhydrazine, acting as a dinucleophile, reacts with a 1,3-dielectrophile. While malondialdehyde is the direct C3 synthon, it is unstable. Therefore, a stable precursor, 1,1,3,3-tetramethoxypropane , is used. In the presence of an acid catalyst, this acetal is hydrolyzed in situ to generate malondialdehyde, which is immediately consumed in the reaction with the hydrazine, driving the equilibrium towards product formation. The reaction is typically performed in an alcoholic solvent under reflux to ensure completion.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Isopentylhydrazine | ≥97% | Commercial |
| 1,1,3,3-Tetramethoxypropane | ≥98% | Commercial |
| Ethanol (200 proof) | Anhydrous | Commercial |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial |
| Ethyl Acetate | ACS Grade | Commercial |
| Hexanes | ACS Grade | Commercial |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware.
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isopentylhydrazine (10.2 g, 100 mmol, 1.0 equiv) and anhydrous ethanol (100 mL).
-
Reagent Addition: While stirring, add 1,1,3,3-tetramethoxypropane (16.4 g, 100 mmol, 1.0 equiv).
-
Catalyst Addition: Carefully add concentrated hydrochloric acid (1.0 mL) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acid.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield 1-isopentyl-1H-pyrazole as a colorless to pale yellow oil.
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ ~7.5 (d, 1H, pyrazole-H), ~7.4 (d, 1H, pyrazole-H), ~6.2 (t, 1H, pyrazole-H), ~4.1 (t, 2H, -NCH₂-), ~1.8 (m, 2H, -CH₂-), ~1.6 (m, 1H, -CH-), ~0.9 (d, 6H, -C(CH₃)₂).
-
¹³C NMR (100 MHz, CDCl₃): δ ~138, ~129, ~105 (pyrazole carbons), ~50 (-NCH₂-), ~38, ~25, ~22 (isopentyl carbons).
Part II: Nitration of 1-Isopentyl-1H-pyrazole
Mechanism and Rationale
The nitration of an N-substituted pyrazole is a classic example of electrophilic aromatic substitution. The C4 position of the pyrazole ring is electron-rich and sterically accessible, making it the preferred site for substitution.[5] The active electrophile, the nitronium ion (NO₂⁺) , is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid.[6] Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.
Causality of Experimental Choices:
-
Low Temperature (-10 to 0 °C): The nitration reaction is highly exothermic. Maintaining a low temperature is critical to prevent thermal runaway and to minimize the formation of undesired byproducts, such as dinitrated compounds or oxidation products.[7]
-
Slow, Dropwise Addition: Adding the nitrating mixture slowly to the substrate solution ensures that the heat generated can be effectively dissipated by the cooling bath, maintaining control over the reaction.
-
Sulfuric Acid as Solvent: Using sulfuric acid as the solvent ensures that the pyrazole is protonated, which can influence reactivity, and maintains a highly acidic environment necessary for the generation of the nitronium ion.
Caption: Experimental workflow for the regioselective nitration step.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 1-Isopentyl-1H-pyrazole | From Part I | N/A |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial |
| Nitric Acid (HNO₃) | Fuming (≥90%) or 70% | Commercial |
| Deionized Water | High Purity | N/A |
| Ice | N/A | N/A |
Equipment: Three-neck round-bottom flask, dropping funnel, low-temperature thermometer, mechanical stirrer, ice-salt bath, Büchner funnel, vacuum flask.
Experimental Protocol
-
Prepare Substrate Solution: In a 250 mL three-neck flask equipped with a mechanical stirrer and a low-temperature thermometer, add concentrated sulfuric acid (50 mL). Cool the acid to -10 °C using an ice-salt bath.
-
Add Substrate: Slowly and carefully add 1-isopentyl-1H-pyrazole (7.0 g, 50 mmol, 1.0 equiv) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 0 °C.
-
Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, carefully add fuming nitric acid (2.5 mL, ~60 mmol, 1.2 equiv) to concentrated sulfuric acid (10 mL). Caution: Always add acid to acid, never the reverse. This mixture is extremely corrosive.
-
Nitration: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the pyrazole solution over 30-45 minutes. Meticulously maintain the internal reaction temperature between -10 °C and 0 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1 hour.
-
Work-up (Quenching): Prepare a large beaker with 400 g of crushed ice and 100 mL of water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper).
-
Drying: Dry the product under vacuum to afford this compound as a solid. The product can be further purified by recrystallization (e.g., from an ethanol/water mixture).
Expected Results and Characterization
-
Yield: 80-90%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): δ ~8.2 (s, 1H, pyrazole-H), ~8.0 (s, 1H, pyrazole-H), ~4.2 (t, 2H, -NCH₂-), ~1.9 (m, 2H, -CH₂-), ~1.7 (m, 1H, -CH-), ~0.95 (d, 6H, -C(CH₃)₂).
-
¹³C NMR (100 MHz, CDCl₃): δ ~139, ~137, ~120 (pyrazole carbons, C4 shifted downfield due to NO₂), ~53 (-NCH₂-), ~38, ~25, ~22 (isopentyl carbons).
-
IR (ATR, cm⁻¹): ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch).
-
Mass Spec (ESI+): m/z = 184.1 [M+H]⁺.
Mandatory Safety Precautions
-
Isopentylhydrazine: Hydrazine derivatives are toxic and potential carcinogens. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (nitrile gloves are suitable).
-
Nitrating Mixture (HNO₃/H₂SO₄): This mixture is extremely corrosive and a powerful oxidizing agent. It can cause severe burns on contact and reacts violently with many organic materials.[7]
-
Always work in a fume hood.
-
Wear heavy-duty acid-resistant gloves (e.g., butyl rubber), a face shield in addition to safety glasses, and a chemical-resistant apron.
-
Have a neutralizing agent (e.g., sodium bicarbonate) and a spill kit readily available.
-
The quenching process is highly exothermic; perform it slowly and behind a blast shield if possible.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Part I: Low yield of intermediate | Incomplete hydrolysis of the acetal. | Ensure sufficient acid catalyst is present and reflux time is adequate. Check for reaction completion by TLC. |
| Loss during aqueous work-up. | Ensure pH is basic before extraction. Perform at least three extractions with the organic solvent. | |
| Part II: Low yield of final product | Incomplete nitration. | Ensure stoichiometry of nitrating agent is correct. Allow sufficient reaction time at 0 °C. |
| Product is water-soluble. | While unlikely for this compound, if no precipitate forms, attempt to extract the aqueous layer. | |
| Part II: Dark, tarry product | Reaction temperature was too high. | Maintain strict temperature control (-10 to 0 °C) during nitration. Slow down the rate of addition. |
| Nitrating agent added too quickly. | Add the nitrating mixture dropwise over at least 30 minutes. |
Conclusion
This application note provides a robust and well-characterized two-step synthesis for this compound. By following the detailed protocols for ring formation and subsequent regioselective nitration, researchers can reliably produce this valuable intermediate. Strict adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis. The final product serves as a versatile platform for further chemical exploration in drug discovery and materials science.
References
-
B. M. Lynch, M. A. Khan, S. C. Sharma, H. C. Teo. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic. URL: [Link]
-
Y. Xiong, H. Li, B. Zhao, et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. URL: [Link]
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Application Notes and Protocols for 1-Isopentyl-4-nitro-1H-pyrazole in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the potential applications of 1-isopentyl-4-nitro-1H-pyrazole in medicinal chemistry. Pyrazole derivatives are a significant class of heterocyclic compounds, with many demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5] The introduction of a nitro group to the pyrazole ring can enhance or modulate its biological activity, a strategy that has been successfully employed in the development of various therapeutic agents.[6][7] Specifically, nitropyrazoles have shown promise as antiparasitic agents.[8] This guide outlines a proposed synthesis for this compound, hypothesizes its application as an antiparasitic compound, and provides detailed protocols for its evaluation, including in vitro antiparasitic screening and cytotoxicity assessment.
Introduction: The Therapeutic Potential of Nitropyrazoles
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, present in several FDA-approved drugs.[4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in drug design.[4] The addition of a nitro group, a strong electron-withdrawing moiety, can significantly alter the electronic properties of the pyrazole ring, influencing its interaction with biological targets and metabolic stability.[1] Nitro-containing heterocyclic compounds, such as nitroimidazoles, are well-established antimicrobial and antiparasitic drugs, their mechanism of action often involving reductive activation within the target organism to generate cytotoxic radical species.[6] Given the proven antiparasitic activity of other nitropyrazole derivatives, it is hypothesized that this compound may exhibit similar biological effects, making it a valuable candidate for drug discovery programs targeting infectious diseases.[8] The isopentyl group, a lipophilic moiety, may enhance the compound's ability to cross cell membranes, potentially improving its bioavailability and efficacy.
Proposed Synthesis of this compound
The synthesis of this compound can be approached in a two-step process: the synthesis of the 1-isopentyl-1H-pyrazole precursor followed by its nitration.
Synthesis of 1-Isopentyl-1H-pyrazole
A common method for the synthesis of N-substituted pyrazoles is the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine.[9] In this case, malondialdehyde or a suitable equivalent can be reacted with isopentylhydrazine.
Protocol:
-
To a solution of isopentylhydrazine (1.0 eq) in ethanol, add malondialdehyde tetraethyl acetal (1.05 eq).
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-isopentyl-1H-pyrazole.
-
Purify the product by column chromatography on silica gel.
Nitration of 1-Isopentyl-1H-pyrazole
The nitration of the pyrazole ring is a standard electrophilic aromatic substitution. Careful control of the reaction conditions is necessary to ensure selective nitration at the C4 position and to avoid the formation of byproducts.[10]
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid (1.1 eq) to the cold sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate beaker, dissolve the purified 1-isopentyl-1H-pyrazole (1.0 eq) in a small amount of concentrated sulfuric acid.
-
Add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 10 °C.[10]
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain purified this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the proposed synthesis of this compound.
Application in Antiparasitic Drug Discovery
Nitro-containing heterocyclic compounds have a proven track record in treating parasitic infections.[6] The proposed mechanism of action involves the enzymatic reduction of the nitro group within the parasite, leading to the formation of cytotoxic nitroso and hydroxylamine metabolites that can damage DNA and other critical biomolecules.[6] Based on the activity of other nitropyrazoles against parasites like Trichomonas vaginalis and Entamoeba invadens, this compound is a promising candidate for screening against a range of parasitic organisms.[8]
Protocol for In Vitro Anti-parasitic Activity Screening
This protocol describes a general method for evaluating the in vitro activity of this compound against a model parasitic protozoan, such as Trichomonas vaginalis.
Materials:
-
Trichomonas vaginalis culture
-
Appropriate growth medium (e.g., TYM medium) supplemented with serum
-
This compound (test compound)
-
Metronidazole (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Resazurin-based viability reagent
-
Microplate reader (fluorescence)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in the growth medium to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11]
-
Parasite Culture: Culture T. vaginalis in the appropriate medium to the mid-logarithmic phase of growth.
-
Assay Setup: In a 96-well plate, add the serially diluted test compound. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., metronidazole).
-
Parasite Inoculation: Add the parasite suspension to each well at a predetermined density (e.g., 1 x 10^4 cells/well).
-
Incubation: Incubate the plate at 37°C in an appropriate environment (e.g., anaerobic or microaerophilic) for 48 hours.[8]
-
Viability Assessment: Add a resazurin-based viability reagent to each well and incubate for an additional 4-6 hours.
-
Data Acquisition: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).
-
Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for Antiparasitic Activity Screening
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Unlocking Novel Biology: A Guide to Using 1-Isopentyl-4-nitro-1H-pyrazole as a Chemical Probe for Target Identification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Small-molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1][2] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[3][4][5] This document introduces 1-Isopentyl-4-nitro-1H-pyrazole (IPNP) , a novel pyrazole-containing compound, as a potential chemical probe. Its structure combines the biologically relevant pyrazole core with a lipophilic isopentyl group to potentially enhance cell permeability and a nitro group that can serve as a synthetic handle or an electronic modulator. This guide provides a comprehensive framework for its application, detailing protocols for validating intracellular target engagement and identifying its protein binding partners. We present detailed methodologies for the Cellular Thermal Shift Assay (CETSA) and a chemoproteomic pull-down strategy, empowering researchers to leverage IPNP for exploring new therapeutic avenues.
Introduction to this compound (IPNP)
The identification of a drug's molecular target is a critical and often challenging step in the discovery pipeline. Phenotypic screens can identify compounds with desirable effects, but without knowledge of the target, mechanism-of-action studies and lead optimization are hindered. Chemical probes—potent, selective small molecules—serve as powerful reagents to link a compound's phenotype to a specific protein target.[6]
The pyrazole heterocycle is of significant interest due to its presence in approved drugs like Celecoxib (anti-inflammatory) and Sildenafil (vasodilator), demonstrating its ability to interact with diverse biological targets.[7][8] The specific compound, this compound (IPNP), is proposed here as a tool for new target discovery.
Key Structural Features:
-
1H-Pyrazole Core: A proven pharmacophore with diverse biological activities.[9][10]
-
Isopentyl Group: A branched alkyl chain that increases lipophilicity, which may enhance membrane permeability and interaction with hydrophobic binding pockets.[11]
-
4-Nitro Group: A strong electron-withdrawing group that influences the electronic properties of the pyrazole ring.[8] Critically, this group can be chemically reduced to an amine, providing a versatile synthetic handle for creating derivatized probes (e.g., for affinity purification) or a library of analogs for structure-activity relationship (SAR) studies.[12]
Physicochemical Properties of IPNP
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O₂ | [13] |
| Molecular Weight | 183.21 g/mol | Calculated |
| CAS Number | 1240573-73-2 | [13] |
| Appearance | Solid (predicted) | - |
| Predicted LogP | 1.8 - 2.2 | Calculated |
The Chemical Probe Concept: IPNP and its Negative Control
A cornerstone of using a chemical probe is the concurrent use of a closely related but biologically inactive negative control .[1] This control helps distinguish specific biological effects from non-specific or off-target activities. For IPNP, a suitable negative control could be a regioisomer where the nitro group is at a different position, or a derivative lacking the nitro group altogether, as this functional group is likely critical for target interaction. All experiments should be run in parallel with the active probe, the negative control, and a vehicle control (e.g., DMSO).
Protocol I: Target Engagement Validation with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify and quantify the interaction between a ligand and its target protein in intact cells or cell lysates.[14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than its unbound form.[16] This protocol allows for direct confirmation that IPNP engages a target within the complex cellular environment.
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step CETSA Protocol
This protocol is adapted from established CETSA methodologies.[14][16][17]
A. Cell Treatment
-
Seed and culture your cell line of interest in appropriate media until they reach approximately 80% confluency.
-
Prepare stock solutions of IPNP and the negative control in DMSO.
-
Treat the cells with the final desired concentration of IPNP (e.g., 10 µM), the negative control (10 µM), or an equivalent volume of DMSO (vehicle control).
-
Incubate the cells under normal culture conditions for a sufficient time to allow compound entry and target binding (e.g., 1 hour).
B. Heating and Lysis
-
Harvest the cells by scraping and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot 100 µL of the cell suspension for each condition into PCR tubes.
-
Heat the aliquots in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2°C increments). Include an unheated control sample.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[17]
C. Sample Analysis
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[14]
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE, followed by Western blotting using an antibody against a protein of interest (if a target is hypothesized) or a housekeeping protein (like GAPDH) as a loading control.
-
Quantify the band intensity for each temperature point.
Data Interpretation
Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for each condition. A successful target engagement will result in a rightward shift of the melting curve for the IPNP-treated sample compared to the DMSO control, indicating thermal stabilization. The negative control should show no significant shift.
| Treatment | Tm (°C) of Target Protein X | ΔTm (°C) vs. DMSO | Interpretation |
| DMSO (Vehicle) | 52.1 | - | Baseline thermal stability |
| IPNP (10 µM) | 56.3 | +4.2 | Significant target engagement |
| Negative Control (10 µM) | 52.3 | +0.2 | No specific engagement |
Protocol II: Target Identification with Chemoproteomic Pull-Down
While CETSA confirms engagement, it doesn't identify an unknown target. For this, a chemoproteomic approach is required.[18] This involves creating a modified version of IPNP with an affinity handle, using it to "pull down" its binding partners from a cell lysate, and identifying them via mass spectrometry (MS).
Probe Derivatization
The 4-nitro group of IPNP is an ideal precursor for this. It can be reduced to a 4-amino group, which is then coupled to a linker containing a terminal alkyne—a "clickable" handle for bioorthogonal chemistry.[19] This creates IPNP-alkyne .
Chemoproteomic Workflow
Caption: Workflow for chemoproteomic target identification.
Step-by-Step Pull-Down Protocol
This protocol is a generalized workflow based on established chemoproteomic methods.[19][20]
A. Cell Labeling and Lysis
-
Culture cells and treat them with IPNP-alkyne (e.g., 1-5 µM) for 1-4 hours.
-
Crucial Controls: Include parallel treatments:
-
DMSO (vehicle).
-
Competition: Pre-treat cells with a 10-fold excess of the original IPNP for 1 hour before adding IPNP-alkyne. This will confirm that the probe binds to the same targets as the parent molecule.
-
-
Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
B. Click Reaction and Enrichment
-
Normalize the protein concentration of the lysates.
-
Prepare a "click" reaction cocktail containing Azide-Biotin, copper (I) sulfate (CuSO₄), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Add the cocktail to the lysates and incubate for 1-2 hours at room temperature to conjugate biotin to the probe-labeled proteins.[19]
-
Add pre-washed streptavidin-coated magnetic beads to the lysates and incubate for 1-2 hours with rotation to capture the biotinylated protein complexes.[21]
-
Use a magnetic rack to immobilize the beads and wash them extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.
C. Protein Elution and Mass Spectrometry
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Run the eluate a short distance into an SDS-PAGE gel (in-gel digestion) or perform an on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
Data Interpretation
The primary "hits" are proteins that are significantly enriched in the IPNP-alkyne sample compared to the DMSO control. True targets should also show significantly reduced enrichment in the competition sample (where the unlabeled IPNP outcompeted the probe for binding). This comparative analysis is essential for filtering out false positives and identifying high-confidence binding partners of IPNP.[20]
Conclusion
This compound (IPNP) represents a promising starting point for the exploration of novel biological pathways. Its pyrazole core suggests a high likelihood of bioactivity, while its structural features make it amenable to the rigorous validation required of a chemical probe. By employing the detailed CETSA and chemoproteomic protocols outlined in this guide, researchers can effectively validate intracellular target engagement and proceed to confidently identify the molecular targets of this compound. This structured approach paves the way for elucidating new mechanisms of action and discovering novel nodes for therapeutic intervention.
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The Strategic Utility of 1-Isopentyl-4-nitro-1H-pyrazole in Modern Organic Synthesis
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary organic synthesis, the strategic deployment of versatile intermediates is paramount to the efficient construction of complex molecular architectures. This application note details the synthesis, characterization, and utility of 1-isopentyl-4-nitro-1H-pyrazole , a key building block for the development of novel pharmaceutical and agrochemical agents. We provide detailed, field-proven protocols for its preparation and subsequent transformation into the corresponding amino derivative, a precursor for a diverse range of bioactive molecules.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, constituting the core scaffold of numerous FDA-approved drugs. The substitution pattern on the pyrazole ring profoundly influences the pharmacological profile of these compounds. The title compound, this compound, offers a unique combination of a lipophilic isopentyl group, which can enhance membrane permeability and target engagement, and a versatile nitro group at the 4-position. This nitro functionality serves as a synthetic handle for the introduction of an amino group, opening avenues for a wide array of subsequent chemical modifications.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1240573-73-2 | [1][2] |
| Molecular Formula | C₈H₁₃N₃O₂ | [3] |
| Molecular Weight | 183.21 g/mol | [3] |
| Predicted Boiling Point | 287.0 ± 13.0 °C | |
| Predicted Density | 1.20 ± 0.1 g/cm³ | |
| SMILES | CC(C)CCN1C=C(C=N1)[O-] |
Synthesis of this compound
Two primary synthetic routes are presented for the preparation of this compound, offering flexibility based on starting material availability and desired scale.
Method A: N-Alkylation of 4-Nitropyrazole
This method is a direct and efficient approach starting from the commercially available 4-nitropyrazole. The N-alkylation introduces the isopentyl group onto the pyrazole nitrogen.
Figure 1: N-Alkylation of 4-Nitropyrazole.
Protocol 1: N-Alkylation of 4-Nitropyrazole
-
Reaction Setup: To a solution of 4-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Add 1-bromo-3-methylbutane (isopentyl bromide, 1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Rationale: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while a mild base such as potassium carbonate is sufficient to deprotonate the pyrazole ring, activating it for nucleophilic attack on the isopentyl bromide.
Method B: Knorr Pyrazole Synthesis and Subsequent Nitration
Figure 2: Knorr Synthesis and Nitration.
Protocol 2: Synthesis of 1-Isopentyl-1H-pyrazole and Nitration
Step 1: Synthesis of 1-Isopentyl-1H-pyrazole
-
Reaction Setup: To a solution of isopentylhydrazine (1.0 eq) in ethanol, add a catalytic amount of a strong acid (e.g., HCl).
-
Addition of Dicarbonyl Synthon: Slowly add 1,1,3,3-tetramethoxypropane (1.05 eq) to the solution at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by vacuum distillation or column chromatography to yield 1-isopentyl-1H-pyrazole.
Step 2: Nitration of 1-Isopentyl-1H-pyrazole[4]
-
Preparation of Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath. Slowly add concentrated nitric acid (1.1 eq) while maintaining the temperature below 10 °C.[4]
-
Nitration Reaction: Dissolve 1-isopentyl-1H-pyrazole (1.0 eq) in a small amount of concentrated sulfuric acid and cool to 0 °C. Slowly add this solution dropwise to the cold nitrating mixture, ensuring the internal temperature does not rise above 10 °C.[4]
-
Reaction Completion and Workup: Stir the reaction mixture at 0-5 °C for 2 hours. Carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.[4]
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[4]
Rationale: The Knorr pyrazole synthesis is a robust method for forming the pyrazole ring from a hydrazine and a 1,3-dicarbonyl equivalent.[5] The subsequent nitration is a classic electrophilic aromatic substitution, where the pyrazole ring is activated towards nitration at the 4-position. Careful temperature control is crucial to prevent side reactions and ensure regioselectivity.[4]
Application as an Intermediate: Synthesis of 1-Isopentyl-4-amino-1H-pyrazole
The primary utility of this compound lies in its conversion to the corresponding 4-aminopyrazole, a versatile precursor for the synthesis of various bioactive molecules, including kinase inhibitors.[5][6]
Figure 3: Reduction of the Nitro Group.
Protocol 3: Reduction of this compound
Method A: Using Stannous Chloride Dihydrate
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Reflux the mixture for 1-3 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into ice-water. Basify the solution to pH > 8 with a concentrated sodium hydroxide solution to precipitate tin salts.
-
Isolation: Extract the product with ethyl acetate or dichloromethane. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-isopentyl-4-amino-1H-pyrazole.
Method B: Using Iron Powder
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (NH₄Cl, 2.0 eq) and iron powder (Fe, 5.0 eq).
-
Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give 1-isopentyl-4-amino-1H-pyrazole.
Rationale: Both stannous chloride and iron are classical and effective reagents for the reduction of aromatic nitro groups to amines. The choice between them may depend on the scale of the reaction and the ease of workup. The iron/ammonium chloride system is often preferred for its milder conditions and easier removal of byproducts.
Further Functionalization and Applications
The resulting 1-isopentyl-4-amino-1H-pyrazole is a valuable intermediate for the synthesis of a wide range of biologically active compounds. The amino group can be readily functionalized through various reactions, including:
-
Amide bond formation: Reaction with acyl chlorides or carboxylic acids to form pyrazolyl amides.
-
Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Buchwald-Hartwig amination: Cross-coupling with aryl halides to form N-aryl derivatives.
These transformations allow for the rapid generation of diverse libraries of pyrazole-containing compounds for screening in drug discovery programs, particularly in the development of kinase inhibitors for oncology.[5][6]
Safety and Handling
Standard laboratory safety precautions should be followed when handling all chemicals. Nitration reactions are highly exothermic and should be performed with extreme care, ensuring adequate cooling and slow addition of reagents.[4] Consult the Safety Data Sheets (SDS) for all reagents before use. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
This compound is a strategically important intermediate in organic synthesis. The protocols provided herein offer reliable and reproducible methods for its synthesis and subsequent conversion to the versatile 4-aminopyrazole derivative. The adaptability of this building block makes it a valuable tool for researchers and scientists in the development of novel and potent bioactive molecules.
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In Vitro Assay Protocols for the Evaluation of Pyrazole-Based Compounds
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Drug Discovery
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and metabolic stability have made it a cornerstone in the development of numerous FDA-approved drugs targeting a wide array of diseases, from cancer and inflammation to viral infections.[1][2][4] Marketed drugs such as Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor) underscore the therapeutic success of pyrazole-containing molecules.[1][2]
The efficacy of these compounds stems from their ability to precisely interact with biological targets, most notably protein kinases.[5][6] Kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of many pathologies.[5][7] Pyrazole-based compounds have proven to be exceptional kinase inhibitors, often acting as ATP-competitive agents that occupy the enzyme's active site.[8][9][10]
To identify and characterize these promising therapeutic agents, a suite of robust in vitro assays is indispensable. These assays form the foundation of the drug discovery pipeline, enabling researchers to quantify biological activity, determine potency, and elucidate mechanisms of action. This guide provides detailed, field-tested protocols for two fundamental assays central to the evaluation of pyrazole-based compounds: a biochemical kinase inhibition assay and a cell-based viability assay.
Part 1: Foundational Concepts in Assay Design for Pyrazole Compounds
Before proceeding to specific protocols, it is crucial to understand the underlying principles that ensure data integrity and reproducibility. The chemical nature of pyrazole compounds necessitates careful consideration of several factors.
1.1. Solubility: The First Hurdle
Many pyrazole-based kinase inhibitors are hydrophobic, exhibiting poor aqueous solubility.[11] This presents a significant challenge for in vitro assays, as compound precipitation can lead to inaccurate potency measurements.
-
Causality: The compound must be fully dissolved in the assay buffer to accurately determine its interaction with the target enzyme or cells. Undissolved particles do not contribute to the effective concentration, leading to an underestimation of potency (i.e., an artificially high IC50 value).
-
Best Practice: Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions.[11][12] A high-concentration stock (e.g., 10-50 mM) is prepared in 100% DMSO. This stock is then serially diluted to create intermediate concentrations, which are finally added to the aqueous assay buffer. It is critical to ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid solvent-induced artifacts or cytotoxicity.[13] If solubility issues persist, the use of co-solvents like PEG400 or surfactants like Tween-80 may be necessary.[11]
1.2. The Imperative of Controls
Every protocol must be a self-validating system. This is achieved through the rigorous use of positive and negative controls, which serve as benchmarks to confirm the assay is performing as expected.[14][15][16]
-
Negative Control (0% Effect): This sample contains all assay components (enzyme, substrate, cells, etc.) plus the vehicle (e.g., DMSO) used to dissolve the test compound, but no inhibitor.[17] It establishes the baseline signal for an uninhibited reaction or 100% cell viability.
-
Positive Control (100% Effect): This sample includes a known inhibitor of the target enzyme or a compound known to induce cytotoxicity.[14] It confirms that the assay system is responsive and can detect inhibition.[14] For example, when screening for COX-2 inhibitors, Celecoxib is an appropriate positive control.[18][19]
-
Solvent Control: To ensure the vehicle itself does not affect the assay, a control containing only the vehicle at the highest concentration used in the experiment is essential.[18]
Part 2: Core Protocol - Biochemical Kinase Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound against a target protein kinase. The example focuses on a member of the Janus Kinase (JAK) family, a common target for pyrazole inhibitors.[20][21] The assay measures the consumption of ATP, which is directly proportional to kinase activity.
Diagram 1: General Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
2.1. Principle
The assay quantifies kinase activity by measuring the amount of ADP produced from ATP during the phosphorylation of a substrate peptide. A detection reagent is added that first stops the kinase reaction and then converts the newly formed ADP into a luminescent signal. The intensity of the light is directly proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, resulting in a lower luminescent signal.
2.2. Materials
-
Kinase: Recombinant human JAK2 enzyme.
-
Substrate: Suitable peptide substrate for JAK2.
-
Buffer: Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).[22]
-
ATP: Adenosine triphosphate.
-
Test Compound: Pyrazole-based inhibitor dissolved in DMSO.
-
Positive Control: Ruxolitinib or another known JAK2 inhibitor.
-
Detection Reagent: ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Plates: 384-well white opaque plates.
-
Instrumentation: Multimode plate reader with luminescence detection.
2.3. Step-by-Step Methodology
-
Compound Plating: a. Prepare a serial dilution series of the pyrazole compound in DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock. b. Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. c. Add 1 µL of DMSO to the "Negative Control" (100% activity) wells. d. Add 1 µL of a high concentration of Ruxolitinib (e.g., 10 µM) to the "Positive Control" (0% activity) wells.
-
Enzyme Addition: a. Dilute the JAK2 enzyme to the working concentration (e.g., 2.5 ng/µL) in kinase buffer. b. Add 20 µL of the diluted enzyme to all wells except the "Negative Control" wells. To these, add 20 µL of kinase buffer alone.[13]
-
Reaction Initiation: a. Prepare the substrate/ATP mixture in kinase buffer. The final concentration in the well should be at the Km for both ATP and the substrate for IC50 determination. b. Add 10 µL of the substrate/ATP mix to all wells to start the reaction. The final reaction volume is typically around 30-50 µL.
-
Incubation: a. Briefly centrifuge the plate to ensure all components are mixed. b. Incubate the plate at room temperature (or 30°C) for 30-60 minutes.[22] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: a. Measure the luminescence of each well using a plate reader.
Part 3: Core Protocol - Cell Viability (Cytotoxicity) Assay
After determining a compound's biochemical potency, the next logical step is to assess its effect in a cellular context. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26] This is crucial for evaluating a compound's on-target effect in a biological system and its potential for off-target toxicity.
Diagram 2: The JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway inhibited by pyrazole compounds.
3.1. Principle
The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[24] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.[24][25] The insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured.
3.2. Materials
-
Cells: A relevant human cancer cell line (e.g., A549 lung carcinoma, PC-3 prostate cancer) known to be dependent on the target kinase pathway.[27][28]
-
Media: Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS).
-
Reagents: MTT solution (5 mg/mL in PBS, sterile filtered), DMSO.[26]
-
Test Compound: Pyrazole-based inhibitor dissolved in DMSO.
-
Plates: 96-well clear, flat-bottom tissue culture plates.
-
Instrumentation: Standard light microscope, multi-well spectrophotometer (plate reader).
3.3. Step-by-Step Methodology
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cell suspension to the optimal seeding density (e.g., 5,000-10,000 cells/well) in culture medium.[24] c. Add 100 µL of the cell suspension to each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[24]
-
Compound Treatment: a. Prepare serial dilutions of the pyrazole compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5-1%. b. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. c. Incubate the plate for an additional 48-72 hours.[28]
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[23] b. Return the plate to the incubator for 2-4 hours.[23][24] During this time, viable cells will convert the yellow MTT to purple formazan crystals. Check for crystal formation under a microscope.[24]
-
Formazan Solubilization: a. Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom. b. Add 100 µL of DMSO to each well to dissolve the crystals.[25] c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a plate reader.[25] A reference wavelength of 630 nm can be used to subtract background absorbance.
Part 4: Data Analysis and Interpretation
4.1. Calculating Percent Inhibition and IC50
The primary output for these assays is the IC50 value, which is the concentration of an inhibitor required to reduce a biological process (e.g., enzyme activity or cell viability) by 50%.[29]
-
Normalization: Convert raw data (luminescence or absorbance) into a percentage.
-
For the kinase assay, calculate Percent Inhibition : % Inhibition = 100 * (1 - (Signal_Sample - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
For the MTT assay, calculate Percent Viability : % Viability = 100 * (Absorbance_Sample / Absorbance_VehicleControl)
-
-
Curve Fitting: Plot the normalized data (% Inhibition or % Viability) against the logarithm of the inhibitor concentration.[29][30]
-
IC50 Determination: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope, four-parameter logistic fit).[30] The IC50 is the concentration at which the curve crosses the 50% mark.[29] Software such as GraphPad Prism or specialized online calculators can perform this analysis.[30][31][32]
4.2. Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example In Vitro Activity Data for Pyrazole Compounds
| Compound ID | Target Kinase | IC50 (nM) [Biochemical] | Cell Line | IC50 (nM) [Cell Viability] |
| Ruxolitinib | JAK1 | ~3 | HEL | ~280 |
| Ruxolitinib | JAK2 | ~3 | HEL | ~280 |
| Afuresertib | AKT1 | 0.02 | N/A | N/A |
| Ravoxertinib | ERK2 | 3.1 | N/A | N/A |
| Data sourced from representative literature for illustrative purposes.[7] |
Part 5: Advanced Assays and Future Directions
While kinase inhibition and cytotoxicity are primary endpoints, the versatility of the pyrazole scaffold means it is often evaluated in other contexts. Depending on the therapeutic goal, additional assays may be warranted:
-
COX-2 Inhibition Assay: For anti-inflammatory applications, a specific assay measuring the inhibition of the cyclooxygenase-2 (COX-2) enzyme is critical. These kits often measure the generation of prostaglandin G2 via a fluorometric probe.[13][18][19][33][34]
-
Antibacterial Assays: Several pyrazole compounds have shown potent antibacterial activity.[2] Standard assays like determining the Minimum Inhibitory Concentration (MIC) against bacterial strains (e.g., MRSA) are employed.[2]
The continued exploration of the pyrazole scaffold in drug discovery promises new therapeutic agents. By employing these robust, well-controlled in vitro protocols, researchers can confidently identify and characterize the next generation of pyrazole-based medicines.
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Application Notes and Protocols for the Derivatization of 1-Isopentyl-4-nitro-1H-pyrazole for Biological Screening
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] Its five-membered heterocyclic structure offers a versatile scaffold that can be readily functionalized to modulate biological activity across a wide spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications.[3][4] The 1-Isopentyl-4-nitro-1H-pyrazole core, in particular, presents a strategic starting point for the development of novel chemical entities. The isopentyl group at the N1 position can influence lipophilicity and metabolic stability, while the nitro group at the C4 position serves as a key synthetic handle for a variety of chemical transformations. This application note provides a comprehensive guide to the derivatization of this compound, offering detailed protocols for the synthesis of a diverse library of analogues amenable to biological screening.
Strategic Derivatization of the this compound Core
The chemical reactivity of the this compound scaffold is primarily centered around the nitro group and the C-H bonds of the pyrazole ring. The electron-withdrawing nature of the nitro group activates the pyrazole ring for certain transformations and can itself be converted into other functional groups, most notably an amine. This amino intermediate is a versatile precursor for a host of subsequent derivatization reactions.
Core Synthesis Strategy
The synthesis of the this compound starting material can be achieved through a two-step process involving the initial formation of the pyrazole ring followed by nitration. A general and adaptable procedure is outlined below, based on established methods for pyrazole synthesis.[5][6]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Isopentyl-4-nitro-1H-pyrazole in Agrochemical Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 1-Isopentyl-4-nitro-1H-pyrazole in the discovery and development of novel agrochemicals. This document outlines the synthesis, proposed biological activities, and detailed experimental protocols for evaluating its efficacy as a potential herbicide, insecticide, and fungicide.
Introduction: The Prominence of Pyrazole Scaffolds in Agrochemicals
The pyrazole ring is a privileged scaffold in the field of agrochemical research, forming the core of numerous commercially successful products.[1][2] This five-membered heterocyclic ring system, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and a wide spectrum of biological activities.[3] Pyrazole derivatives have been effectively developed as herbicides, fungicides, and insecticides, often targeting key enzymes and physiological processes in weeds, fungi, and insect pests.[2][4] The diverse substitution patterns possible on the pyrazole ring allow for fine-tuning of a molecule's physicochemical properties and biological activity, making it a fertile ground for the discovery of new active ingredients.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the pyrazole ring followed by nitration. A plausible and efficient synthetic route is outlined below.
Protocol 1: Synthesis of 1-Isopentyl-1H-pyrazole
This protocol describes the synthesis of the pyrazole core through the condensation of isopentylhydrazine with a suitable 1,3-dicarbonyl compound.
Materials:
-
Isopentylhydrazine
-
1,3-Dimethoxy-1,3-propanedione
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of isopentylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add 1,3-dimethoxy-1,3-propanedione (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-isopentyl-1H-pyrazole.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration of 1-Isopentyl-1H-pyrazole
This protocol details the nitration at the C4 position of the pyrazole ring.
Materials:
-
1-Isopentyl-1H-pyrazole
-
Fuming nitric acid (90%)
-
Fuming sulfuric acid (20%)
-
Ice bath
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
In a flask cooled in an ice bath, slowly add fuming sulfuric acid to fuming nitric acid to prepare the nitrating mixture.
-
To this cooled nitrating mixture, add 1-isopentyl-1H-pyrazole dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Hypothesized Agrochemical Applications and Rationale
The structure of this compound, featuring a lipophilic isopentyl group and an electron-withdrawing nitro group on the pyrazole core, suggests potential for broad-spectrum agrochemical activity.
-
Herbicidal Activity: The pyrazole moiety is present in several commercial herbicides that act as inhibitors of critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[1][4][5] The isopentyl group may enhance the compound's uptake through the waxy cuticle of leaves and its translocation within the plant.
-
Insecticidal Activity: Many pyrazole-based insecticides, such as fipronil, act as antagonists of the GABA-gated chloride channel in insects, leading to central nervous system disruption.[6][7] The lipophilicity imparted by the isopentyl chain could facilitate penetration of the insect cuticle.
-
Fungicidal Activity: Pyrazole carboxamides are a well-established class of fungicides that inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[8][9][10] While not a carboxamide, the core pyrazole structure with its specific substituents in this compound may exhibit novel fungicidal mechanisms.
Experimental Protocols for Bioactivity Screening
The following protocols provide a framework for the initial screening of this compound for its potential herbicidal, insecticidal, and fungicidal properties.
Protocol 3: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol assesses the effect of the test compound on the germination and early growth of representative monocot and dicot weed species.
Materials:
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Amaranthus retroflexus)
-
This compound
-
Acetone
-
Tween-20
-
Distilled water
-
Petri dishes (9 cm) with filter paper
-
Growth chamber with controlled light and temperature
-
Commercial herbicide as a positive control
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a series of test concentrations (e.g., 1, 10, 100, 1000 µM) by diluting the stock solution in distilled water containing 0.1% Tween-20. The final acetone concentration should not exceed 1%.
-
Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective test solution. A negative control (water with Tween-20 and acetone) and a positive control (commercial herbicide) should be included.
-
Place 20-30 seeds of the test weed species in each Petri dish.
-
Incubate the Petri dishes in a growth chamber at 25°C with a 16h/8h light/dark cycle.
-
After 7-10 days, record the germination percentage, and measure the root and shoot length of the seedlings.
-
Calculate the inhibition percentage for each parameter relative to the negative control.
Protocol 4: Insecticidal Activity Assay (Topical Application)
This protocol evaluates the contact toxicity of the test compound against a common insect pest.
Materials:
-
Third-instar larvae of a model insect (e.g., Spodoptera exigua)
-
This compound
-
Acetone
-
Microsyringe
-
Petri dishes with artificial diet
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a range of concentrations to be tested.
-
Apply a 1 µL droplet of each test solution to the dorsal thorax of each larva using a microsyringe. Control larvae are treated with acetone only.
-
Place each treated larva in a Petri dish containing an artificial diet.
-
Incubate at 25°C and 60-70% relative humidity.
-
Record mortality at 24, 48, and 72 hours after treatment.
-
Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.[11]
Protocol 5: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol assesses the ability of the test compound to inhibit the growth of a plant pathogenic fungus.
Materials:
-
Pure culture of a plant pathogenic fungus (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
This compound
-
Acetone
-
Sterile Petri dishes (9 cm)
-
Cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare PDA medium and autoclave.
-
While the PDA is still molten (around 45-50°C), add the test compound to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). An equal amount of acetone should be added to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at 25°C in the dark.
-
When the fungal growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
Data Presentation
The results from the bioassays should be recorded and presented in a clear and organized manner to facilitate analysis and comparison.
Table 1: Herbicidal Activity of this compound on Echinochloa crus-galli
| Concentration (µM) | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| Positive Control |
Table 2: Insecticidal Activity of this compound against Spodoptera exigua
| Concentration (µ g/larva ) | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| Positive Control |
Table 3: Fungicidal Activity of this compound against Rhizoctonia solani
| Concentration (µg/mL) | Mycelial Growth Diameter (mm) | Inhibition (%) |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control |
Visualizations
Experimental Workflow for Agrochemical Screening
Caption: Workflow for the synthesis and agrochemical screening of this compound.
Decision Tree for Further Development
Caption: Decision-making process for the advancement of a candidate agrochemical.
References
-
Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). Retrieved from [Link]
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025, September 22). ACS Publications. Retrieved from [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). JoVE. Retrieved from [Link]
-
Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024, September 7). PubMed. Retrieved from [Link]
-
Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. Retrieved from [Link]
-
Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. Retrieved from [Link]
-
Secor, G. A., & Rivera, V. V. (2012). Fungicide resistance assays for fungal plant pathogens. PubMed. Retrieved from [Link]
-
Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. (n.d.). PubMed. Retrieved from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). MDPI. Retrieved from [Link]
-
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI. Retrieved from [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). ACS Publications. Retrieved from [Link]
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). Springer. Retrieved from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Springer. Retrieved from [Link]
-
Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024, September 7). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023, August 28). National Institutes of Health. Retrieved from [Link]
-
Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023, January 31). National Institutes of Health. Retrieved from [Link]
-
Herbicide Testing: Resistance, Residues, and Soil Impact. (2025, April 16). Contract Laboratory. Retrieved from [Link]
-
Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. (2020, October 7). PubMed. Retrieved from [Link]
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019, December 20). ACS Publications. Retrieved from [Link]
-
Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Bioassays for Monitoring Insecticide Resistance. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Conducting a Bioassay For Herbicide Residues. (2016, October 11). NC State Extension Publications. Retrieved from [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. (2022, October 3). ResearchGate. Retrieved from [Link]
-
Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022, January 19). JoVE. Retrieved from [Link]
-
Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467. Retrieved from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2025, October 13). ResearchGate. Retrieved from [Link]
-
Structure–activity relationship of antifungal agents. (n.d.). ResearchGate. Retrieved from [Link]
-
In Vitro Screening of Environmental Chemicals for Targeted Testing Prioritization: The ToxCast Project. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pesticide Testing Using the In Vitro Approach. (2025, July 8). IML Testing & Research. Retrieved from [Link]
-
Bioassays For Monitoring Insecticide Resistance l Protocol Preview. (2022, June 6). YouTube. Retrieved from [Link]
-
Fungal plant pathogens. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Agro/Petrochemical. (n.d.). IIVS. Retrieved from [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017, April 20). Journal of Entomology and Zoology Studies. Retrieved from [Link]
-
Fungal Plant Pathogens (Principles and Protocols). (2016, June 13). ResearchGate. Retrieved from [Link]
-
How to Submit Fungicide Testing Protocols. (n.d.). Turfgrass Diagnostic Lab. Retrieved from [Link]
-
Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. (2020, November 2). Journal of Insect Science. Retrieved from [Link]
-
In Vitro Toxicology Testing. (n.d.). Charles River. Retrieved from [Link]
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2025, December 24). ResearchGate. Retrieved from [Link]
-
Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. (2025, December 24). ResearchGate. Retrieved from [Link]
-
In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. (n.d.). PubMed Central. Retrieved from [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. (n.d.). Open Access LMU. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Isopentyl-4-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-Isopentyl-4-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is built on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
The synthesis of this compound is a sequential process involving the N-alkylation of 4-nitropyrazole. While seemingly straightforward, achieving high yield and purity requires careful control over reaction parameters, particularly concerning regioselectivity and the management of exothermic nitration reactions. This guide provides direct answers to specific experimental challenges you may encounter.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that can arise during the synthesis. Each entry details the issue, its probable causes, and actionable solutions grounded in chemical principles.
Q1: Why is my yield of this compound consistently low after the N-alkylation step?
Probable Causes:
-
Incomplete Deprotonation: The pyrazole nitrogen must be sufficiently deprotonated to act as an effective nucleophile. An inappropriate or weak base, or insufficient equivalents, can lead to a sluggish or incomplete reaction.
-
Steric Hindrance: While isopentyl is a primary alkyl group, steric factors can still influence the reaction rate, especially with bulky bases or in viscous solvents.[1]
-
Poor Nucleophilicity of the Pyrazole Anion: The electron-withdrawing nitro group on the pyrazole ring reduces the nucleophilicity of the nitrogen atoms, making the alkylation reaction more challenging than with unsubstituted pyrazole.
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy, but excessive heat can lead to the decomposition of starting materials or products.
Solutions & Optimization Strategies:
-
Base Selection: Employ a strong base to ensure complete deprotonation of 4-nitropyrazole. Sodium hydride (NaH) is a common and effective choice for this purpose.[2] Alternatively, strong carbonate bases like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent can also be effective.
-
Solvent Choice: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) to effectively solvate the pyrazole anion and the cation of the base, thereby increasing the nucleophilicity of the pyrazole.[2]
-
Temperature Control: Start the reaction at room temperature and monitor its progress via Thin Layer Chromatography (TLC). If the reaction is slow, gently heat the mixture to 50-60 °C. Avoid excessively high temperatures.
-
Alkylating Agent: Use a reactive isopentyl halide. 1-Iodo-3-methylbutane (isopentyl iodide) is more reactive than isopentyl bromide and may improve the reaction rate and yield.
Q2: I've obtained a mixture of regioisomers (1-isopentyl and 2-isopentyl). How can I improve the regioselectivity for the desired N1-alkylation?
Probable Cause: N-alkylation of unsymmetrically substituted pyrazoles frequently yields a mixture of N1 and N2 regioisomers because the electronic properties of the two nitrogen atoms are similar.[3][4] The final product ratio is influenced by a delicate balance of steric effects, electronic effects, the nature of the counter-ion, and the solvent system.[3][5]
Solutions & Optimization Strategies:
-
Control Steric Hindrance: The formation of the N1 isomer (alkylation at the nitrogen adjacent to the C5-H) is often favored over the N2 isomer (alkylation at the nitrogen adjacent to the C3-H) due to steric hindrance, especially when substituents are present at the 3 or 5 positions. In the case of 4-nitropyrazole, the electronic effect of the nitro group is the dominant factor.
-
Solvent and Cation Effects: The regioselectivity of pyrazole alkylation can be highly dependent on the solvent and the cation of the base used.[3]
-
Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as a solvent can dramatically increase regioselectivity in some pyrazole formations, although this is more established for cyclocondensation routes.[6]
-
Base Cation: The size of the cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence which nitrogen atom coordinates more effectively, thereby directing the alkylating agent. Experimenting with different bases (e.g., LiH, NaH, KH, Cs₂CO₃) is recommended.
-
-
Purification: If a mixture of regioisomers is unavoidable, they can often be separated by column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes is a common eluent system to start with.
Q3: The reaction mixture turned dark brown/black during the synthesis, and I isolated very little product. What happened?
Probable Cause: This typically indicates decomposition, which is a common issue in nitration reactions or aggressive alkylations.
-
For Alkylation: The combination of a strong base, a polar aprotic solvent, and high temperatures can lead to the decomposition of the nitro-pyrazole starting material.
-
For Nitration (if starting from 1-isopentyl-pyrazole): Nitration of pyrazoles is a highly exothermic process.[7] Uncontrolled temperature can cause a runaway reaction, leading to decomposition and the formation of tar-like byproducts.
Solutions & Optimization Strategies:
-
Strict Temperature Control:
-
Alkylation: Maintain a controlled temperature. Add the base portion-wise at 0 °C to manage any initial exotherm before allowing the reaction to proceed at room temperature or with gentle heating.
-
Nitration: It is critical to maintain a low temperature (typically between 0 °C and 10 °C) throughout the addition of the pyrazole substrate to the nitrating mixture (e.g., HNO₃/H₂SO₄).[7][8] Use an ice-salt bath for cooling.
-
-
Controlled Reagent Addition: Add the limiting reagent dropwise or in small portions to the reaction mixture. This is especially critical when adding the pyrazole to the pre-cooled nitrating mixture to prevent localized overheating.[7]
-
Purity of Starting Materials: Ensure that the 4-nitropyrazole and isopentyl halide are pure. Impurities can catalyze decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for this synthesis?
The synthesis is best approached by the N-alkylation of 4-nitropyrazole.
-
Pyrazole Substrate: 4-Nitropyrazole. This can be purchased commercially or synthesized by the direct nitration of pyrazole.[9][10]
-
Alkylating Agent: 1-Iodo-3-methylbutane (Isopentyl iodide) or 1-Bromo-3-methylbutane (Isopentyl bromide). The iodide is more reactive.
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is a reliable choice.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).
Q2: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate in hexanes) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting 4-nitropyrazole and the product are both UV active. You should see the consumption of the starting material spot and the appearance of a new, typically less polar, product spot.
Q3: What is the best way to purify the final this compound product?
Purification is essential to remove unreacted starting materials, the regioisomeric byproduct, and any other impurities.
-
Work-up: After the reaction is complete, it is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Column Chromatography: This is the most effective method for separating the desired N1-isomer from the N2-isomer and other impurities.[7] Use silica gel as the stationary phase and a gradient eluent system of ethyl acetate in hexanes.
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization can further enhance its purity.[11] A solvent system like ethanol/water or toluene can be effective.[10]
Q4: What are the standard analytical techniques to confirm the identity and purity of my final product?
To ensure you have synthesized the correct compound with high purity, the following characterization techniques are recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The proton NMR will show characteristic peaks for the isopentyl group and the protons on the pyrazole ring. The carbon NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong asymmetric and symmetric stretches of the nitro group (NO₂), typically found around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹.
Data Summary and Recommended Conditions
The following table summarizes the recommended parameters for the N-alkylation step.
| Parameter | Recommended Condition | Rationale & Notes |
| Substrate | 4-Nitropyrazole | Electron-withdrawing group makes N-H acidic. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation.[2] |
| Equivalents of Base | 1.1 - 1.2 eq | A slight excess ensures all 4-nitropyrazole reacts. |
| Alkylating Agent | Isopentyl Iodide/Bromide | Iodide is more reactive but bromide is often more cost-effective. |
| Equivalents of Agent | 1.0 - 1.1 eq | Using a large excess can lead to side reactions. |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents facilitate Sₙ2 reactions.[2] |
| Temperature | 0 °C to RT, then 50-60 °C | Initial cooling to control exotherm, followed by heating if needed. |
| Reaction Time | 4 - 16 hours | Monitor by TLC to determine completion. |
| Typical Yield | 60 - 85% | Yield is highly dependent on purity of reagents and conditions. |
Detailed Experimental Protocol: N-Alkylation of 4-Nitropyrazole
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Nitropyrazole (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
1-Bromo-3-methylbutane (Isopentyl bromide, 1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-nitropyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the 4-nitropyrazole (approx. 5-10 mL per gram of pyrazole).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add isopentyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50 °C and monitor its progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow, dropwise addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- Li, Y., Qi, C., Li, S., Zhang, L., Chen, Y., & Pang, S. (2013). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
- Guidechem. (n.d.). How to Synthesize 4-Nitropyrazole Efficiently?.
- ChemicalBook. (n.d.). 4-Nitropyrazole Chemical Properties, Uses, Production.
- Deng, W., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). RSC Advances.
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cun˜at, A. C., Villanova, S., & Murguıa, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters.
- Li, H., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
- Nenarokov, I. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Nenarokov, I. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
- BenchChem. (2024). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- BenchChem. (2024). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
- Nenarokov, I. V., et al. (2022). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Nenarokov, I. V., et al. (2022). Switching pyrazole N-alkylation regioselectivity.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses.
- BenchChem. (2024). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Isopentyl-4-nitro-1H-pyrazole
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1-Isopentyl-4-nitro-1H-pyrazole using chromatography. The methodologies and insights provided are grounded in established chemical principles to ensure reliable and reproducible outcomes.
Introduction: Understanding the Purification Challenge
This compound is a heterocyclic compound whose structure presents a unique set of purification challenges. The presence of the polar nitro group (-NO₂) and the basic pyrazole ring, combined with the nonpolar isopentyl chain, gives the molecule an intermediate polarity. This can lead to issues such as poor solubility, strong interactions with stationary phases, and difficulty in separating structurally similar impurities. The acidic nature of standard silica gel can cause peak tailing or even degradation of the target compound, necessitating carefully optimized protocols.[1][2] This guide will address these common issues with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most effective chromatographic method for purifying this compound?
A1: Silica gel column chromatography is the most common and generally effective method for this type of compound.[3] It allows for good separation of impurities based on polarity differences. However, due to the basic nature of the pyrazole ring, strong interactions with the acidic silica surface can occur. If you observe significant streaking or low recovery, consider using neutral alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[1][2][4]
Q2: How do I select the appropriate solvent system for column chromatography?
A2: The ideal solvent system (mobile phase) should be identified using Thin-Layer Chromatography (TLC) prior to running a column. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.4 for the this compound.[5] A good starting point for screening is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]
Q3: My crude product is a yellow-orange solid. Is this color an impurity?
A3: Not necessarily. Many nitroaromatic compounds are inherently yellow to orange solids.[6] While a darker color may indicate impurities, the purified product will likely retain a yellowish hue. Decolorization, if necessary, can be attempted by treating a solution of the compound with a small amount of activated charcoal, followed by filtration through celite before the final crystallization step.[5]
Q4: What is the best practice for sample loading onto the column?
A4: There are two primary methods: wet loading and dry loading.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the eluting solvent (or a slightly more polar solvent like dichloromethane if solubility is an issue) and carefully pipette it onto the top of the column bed. This is quick but can lead to band broadening if too much solvent is used.[7]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is highly recommended for samples with poor solubility in the eluent or for large-scale purifications, as it typically results in better separation.[7]
Q5: What should I do after collecting the fractions from the column?
A5: After identifying the pure fractions via TLC, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator. For a final purification step to obtain a high-purity crystalline solid, recrystallization is often recommended.[4][8] This step is excellent for removing trace impurities that may have co-eluted with your product.
Troubleshooting Guide
This section addresses specific problems that may arise during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots/Peaks | 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in poor differentiation between the compound and impurities.[1] 2. Column Overloading: Too much crude material was loaded relative to the amount of stationary phase.[1] | 1. Optimize Eluent via TLC: Test various solvent ratios (e.g., Hexane:Ethyl Acetate from 9:1 to 1:1) to achieve a target Rf of 0.3-0.4 with maximum separation from impurities.[5] 2. Reduce Sample Load: Ensure the crude material is 1-5% of the silica gel mass by weight. For difficult separations, use a 1-2% load.[1] |
| Streaking/Tailing on TLC or Column | 1. Acid-Base Interaction: The basic pyrazole nitrogen is interacting strongly with the acidic silanol groups on the silica gel surface.[1] 2. Compound Insolubility: The compound is not fully soluble in the mobile phase as it moves through the column. | 1. Neutralize Silica: Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your eluent.[1][4] 2. Change Stationary Phase: Consider using neutral or basic alumina as the stationary phase.[2] 3. Modify Solvent System: Try a different solvent system with different selectivity, for example, dichloromethane/methanol.[1] |
| Compound Not Eluting from Column | 1. Eluent Polarity Too Low: The solvent system is not polar enough to displace the compound from the silica gel.[9] 2. Compound Degradation: The compound may be acid-sensitive and has decomposed on the column.[9][10] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution). If the compound is still retained, flush the column with a strong solvent like 5-10% methanol in dichloromethane.[9] 2. Test for Stability: Spot the compound on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears or the original spot diminishes, it indicates instability. Use a deactivated stationary phase (alumina or triethylamine-treated silica).[9] |
| Low Product Yield After Purification | 1. Irreversible Adsorption/Decomposition: See "Compound Not Eluting" and "Streaking/Tailing" solutions. 2. Broad Elution Band: The product has eluted over a large number of fractions due to tailing, making it difficult to isolate pure fractions.[9] 3. Premature Elution: The compound eluted very quickly (high Rf), mixing with non-polar impurities in the solvent front. | 1. Address Stability and Tailing: Use the appropriate modified stationary phase or eluent. 2. Optimize Elution Profile: Once the main product band begins to elute, you can slightly increase the eluent polarity to push the tailing end off the column more quickly.[9] 3. Re-run TLC: Ensure your initial TLC analysis was correct. The eluent may be too polar. Decrease the proportion of the polar solvent. |
| Crystalline Product is an Oil | 1. Residual Solvent: Trace amounts of chromatography solvents remain. 2. Presence of Impurities: Co-eluting impurities can depress the melting point. | 1. Dry Under High Vacuum: After rotary evaporation, place the product on a high-vacuum line for several hours to remove all volatile solvents.[5] 2. Recrystallize: Perform a recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) to remove impurities and induce crystallization.[6][11] |
Experimental Protocols & Visualizations
Protocol 1: TLC Analysis for Solvent System Selection
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a pre-screened solvent system (e.g., 20% ethyl acetate in hexanes). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). If the compound is not UV-active, use a stain like potassium permanganate.[1]
-
Optimization: Adjust the solvent ratio until the spot corresponding to the desired product has an Rf value of ~0.3-0.4 and is well-separated from other spots.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent determined from TLC. Pour the slurry into a vertical column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.[12][13]
-
Sample Loading: Load the sample using either the wet or dry loading method as described in the FAQs.[7]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. If necessary, gradually increase the eluent polarity (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow & Troubleshooting Diagrams
Caption: General experimental workflow for purification.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
Technical Support Center: Synthesis of 4-Nitro-Pyrazoles
This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 4-nitro-pyrazoles. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the common side reactions encountered during these synthetic procedures. By explaining the underlying chemical principles, this document aims to empower you to optimize your reaction conditions, minimize impurities, and achieve higher yields of your target compound.
Introduction to Pyrazole Nitration
The electrophilic nitration of pyrazoles is a cornerstone reaction for accessing a wide array of functionalized heterocyclic compounds that are pivotal in pharmaceuticals and agrochemicals.[1][2] The C4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3] However, the reaction is often plagued by a variety of side reactions that can complicate purification and significantly reduce yields. This guide will address the most common challenges, providing both mechanistic explanations and practical, field-proven solutions.
Section 1: Regioisomer Formation—The Battle for C4 Selectivity
One of the most frequent challenges in the synthesis of 4-nitro-pyrazoles is the formation of unwanted regioisomers. Achieving high regioselectivity is critical for ensuring the purity of the final product and simplifying downstream processing.
FAQ 1: I am getting a mixture of 3-nitro and 4-nitro-pyrazoles. How can I improve the selectivity for the 4-nitro isomer?
Root Cause Analysis: The formation of 3(5)-nitro-pyrazoles alongside the desired 4-nitro isomer is often a result of a competing thermal rearrangement of an N-nitro pyrazole intermediate.[4][5] Under certain conditions, particularly with unsubstituted or minimally substituted pyrazoles, N-nitration can occur, followed by a rearrangement that can yield the 3- or 5-nitro isomer.
Troubleshooting Protocol:
-
Reagent Selection: The choice of nitrating agent is paramount.
-
Mixed Acid (HNO₃/H₂SO₄): This is the classic and often most effective method for direct C4 nitration. The strong acidic medium protonates the pyrazole ring, forming a pyrazolium ion.[3] This deactivates the ring but still allows for electrophilic attack at the most favorable C4 position.
-
Acetyl Nitrate (HNO₃ in Acetic Anhydride): This milder nitrating agent can also be highly selective for the C4 position and is particularly useful when harsh acidic conditions need to be avoided.[3][6]
-
-
Temperature Control: Maintain a low reaction temperature (typically 0-10°C) during the addition of the nitrating agent to minimize the formation of the N-nitro intermediate and subsequent rearrangement.[7]
-
Solvent Effects: While less common for direct nitration, the solvent can influence regioselectivity in pyrazole synthesis. For instance, fluorinated alcohols have been shown to improve regioselectivity in pyrazole formation, a principle that could be extrapolated to subsequent functionalization.[1][2]
Workflow for Optimizing C4-Nitration:
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole nitration.
Section 2: Over-Nitration and Side-Chain Nitration
The introduction of more than one nitro group onto the pyrazole ring or nitration of substituents can be a significant issue, especially with activated substrates.
FAQ 2: My reaction is producing di-nitro pyrazoles. How can I prevent this?
Root Cause Analysis: Over-nitration typically occurs under harsh reaction conditions (high temperature, excess nitrating agent) or with pyrazole substrates bearing electron-donating groups that activate the ring towards further electrophilic substitution.[8]
Troubleshooting Protocol:
-
Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (1.05-1.1 equivalents) is often sufficient.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of di-nitro products. Lowering the reaction temperature can also significantly reduce the rate of the second nitration.
-
Substituent Effects: Be mindful of the electronic properties of your substituents. Electron-donating groups will accelerate the reaction and may require milder conditions to avoid over-nitration.[8][9] Conversely, electron-withdrawing groups deactivate the ring, potentially requiring more forcing conditions.[8][9]
| Substituent Type | Effect on Nitration | Recommended Action |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Activates the ring, increases risk of over-nitration. | Use milder conditions, shorter reaction times, and lower temperatures. |
| Electron-Withdrawing (e.g., -CN, -CO₂R) | Deactivates the ring, may require harsher conditions. | May require slightly elevated temperatures or longer reaction times. |
FAQ 3: I am observing nitration on a phenyl substituent instead of the pyrazole ring. What is causing this and how can I fix it?
Root Cause Analysis: This is a classic example of how reaction conditions dictate regioselectivity between two competing aromatic systems. In a highly acidic medium like mixed acid (HNO₃/H₂SO₄), the pyrazole nitrogen is protonated. This deactivates the pyrazole ring towards electrophilic attack, making the appended phenyl ring the more favorable site for nitration.[3][6]
Troubleshooting Protocol:
-
To Nitrate the Pyrazole Ring: Switch to a milder nitrating system that avoids extensive protonation of the pyrazole. Acetyl nitrate (HNO₃ in acetic anhydride) is the reagent of choice for this transformation.[3][6][10]
-
To Nitrate the Phenyl Ring: Continue using a strong mixed acid system (HNO₃/H₂SO₄).[3][6]
Decision Tree for Nitrating Phenylpyrazoles:
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 1-Isopentyl-4-nitro-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Isopentyl-4-nitro-1H-pyrazole. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and resolve stability challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I've observed a decrease in the concentration of my this compound stock solution stored in a slightly acidic buffer. What could be the cause?
This is a common observation when working with substituted pyrazoles in acidic environments. The pyrazole ring, while aromatic, is susceptible to degradation under certain conditions. The primary causes for the decrease in concentration are likely acid-catalyzed hydrolysis or, in more extreme cases, ring-opening reactions.
The pyrazole ring contains two nitrogen atoms: one is a pyrrole-like N1, and the other is a pyridine-like N2. In an acidic medium, the pyridine-like nitrogen can be protonated, forming a pyrazolium cation.[1][2] This protonation can hinder electrophilic attack but may facilitate other reactions.[1][3] The presence of a strong electron-withdrawing nitro group at the C4 position further influences the electronic distribution of the ring, making it more susceptible to certain types of degradation.[4]
Q2: What are the likely degradation products of this compound in acidic media?
While the specific degradation pathway for this exact molecule is not extensively documented, we can hypothesize the most probable degradation products based on the known chemistry of pyrazoles and nitroaromatic compounds. Forced degradation studies are typically required to definitively identify these products.[5][6][7][8] Potential degradation pathways include:
-
Denitration: Cleavage of the C-NO2 bond to form 1-isopentyl-1H-pyrazole. While the C-NO2 bond is generally stable, it can be a potential point of cleavage under harsh conditions.
-
Side-Chain Oxidation: Although less likely under simple acidic conditions without an oxidizing agent, the isopentyl group could be a site for oxidation if oxidizing agents are present.
-
Ring Cleavage: Under more forceful acidic and thermal conditions, the pyrazole ring itself may open.[9][10] This would result in more complex, non-aromatic degradation products.
Q3: How can I monitor the stability of this compound in my experiments?
A well-designed stability-indicating analytical method is crucial. The most common and effective technique for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11][12][13] An ideal stability-indicating method should be able to separate the parent compound from all potential degradation products, ensuring that the peak for this compound is pure.
For definitive identification of any degradants, coupling HPLC with Mass Spectrometry (HPLC-MS) is the recommended approach.[14][15][16][17] To confirm the structure of any significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[18][19][20]
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram During a Stability Study
You are running a stability study of this compound in an acidic formulation and observe new, smaller peaks appearing over time in your HPLC chromatogram.
Root Cause Analysis:
The appearance of new peaks is a clear indication of degradation. The key is to identify these new compounds and understand the degradation pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Rapid Loss of Parent Compound in Low pH Formulation
You've formulated this compound in a buffer at pH 3 and see a rapid decline in its concentration, even at room temperature.
Root Cause Analysis:
The compound is likely highly unstable at this pH. The acidic conditions are accelerating the degradation process.
Solutions:
-
pH Adjustment: The most straightforward solution is to reformulate at a higher pH. Conduct a pH stability profile by testing the degradation rate at various pH values (e.g., pH 3, 4, 5, 6, 7) to find the optimal pH for stability.
-
Excipient Screening: Certain excipients can either catalyze degradation or enhance stability. Screen different buffering agents and excipients to see if they have a protective effect.
-
Storage Conditions: If the formulation must be at a low pH, determine if storing at lower temperatures (e.g., 2-8°C) can slow the degradation to an acceptable rate.
Proposed Degradation Pathway under Acidic Conditions:
Caption: Workflow for NMR-based structure elucidation.
References
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available at: [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Why electrophilic attack on pyrazole is hindered in acidic medium? Brainly.in. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Available at: [Link]
-
Forced degradation studies. MedCrave online. Available at: [Link]
-
Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. PubMed. Available at: [Link]
-
Synthetic strategies, i and ii to build pyrazole ring. ResearchGate. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
We wanted to investigate the influence of substituents on th. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Acid Catalyzed Heterolysis of a Pyrazol α-Chloroacetanilide Derivative with Alkyl-Amidonitrogen Fission. Semantic Scholar. Available at: [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. OUCI. Available at: [Link]
-
Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Quora. Available at: [Link]
-
4-Nitropyrazole (CAS No: 2075-46-9). Autech Industry Co.,Limited. Available at: [Link]
-
The substitution patterns of the pyrazole derivatives and the averages... ResearchGate. Available at: [Link]
-
Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ResearchGate. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]
-
Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. PubMed. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole–time‐of‐flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor. ResearchGate. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Available at: [Link]
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The 1H NMR spectrum of pyrazole in a nematic phase. Taylor & Francis Online. Available at: [Link]
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CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Semantic Scholar. Available at: [Link]
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The (1) H NMR Spectrum of Pyrazole in a Nematic Phase. PubMed. Available at: [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central. Available at: [Link]
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Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. PMC - NIH. Available at: [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC - PubMed Central. Available at: [Link]
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Technical Support Center: Troubleshooting Low Yield in Pyrazole Nitration
Welcome to the technical support center for pyrazole nitration. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with obtaining high yields in their pyrazole nitration reactions. As a foundational reaction in the synthesis of many pharmaceutical and energetic compounds, optimizing this process is critical.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.
Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields in pyrazole nitration can stem from a variety of factors, including substrate reactivity, choice of nitrating agent, reaction conditions, and product stability. The following section addresses specific problems you may be encountering.
Question 1: My reaction is producing a low yield and a significant amount of dark, insoluble material (charring). What is the likely cause?
Answer: This is a classic sign of substrate degradation under overly harsh reaction conditions. The pyrazole ring, while aromatic, can be sensitive to the strongly acidic and oxidative environment created by traditional nitrating mixtures like nitric acid/sulfuric acid (mixed acid).[3][4]
Causality Explained: The combination of concentrated nitric and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), the key electrophile in the reaction.[5] However, this potent system also has drawbacks:
-
Strong Acidity: Pyrazoles are basic and can be protonated by strong acids to form a pyrazolium cation.[4][6] This deactivates the ring towards electrophilic attack, requiring higher temperatures or stronger acid concentrations to force the reaction, which in turn increases the risk of decomposition.[3][7]
-
Oxidative Potential: Nitric acid is a powerful oxidizing agent, especially at elevated temperatures.[8] Sensitive pyrazole substrates or those with electron-rich substituents can be easily oxidized, leading to ring-opening, polymerization, and the formation of tar-like byproducts.
Troubleshooting Workflow & Protocol:
Recommended Solution: Employ Milder Nitrating Conditions
For acid-sensitive substrates, switching to a less aggressive nitrating system is the most effective strategy. These systems generate the nitronium ion in situ under conditions that are less acidic and/or oxidizing.
Protocol: Nitration using Nitric Acid in Acetic Anhydride (Acetyl Nitrate) This is a widely used method for nitrating sensitive heterocycles.[9][10]
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool acetic anhydride to 0-5 °C in an ice-salt bath.
-
Reagent Addition: Add your pyrazole substrate to the cooled acetic anhydride and stir until dissolved or fully suspended.
-
Nitrating Agent Formation: Add concentrated nitric acid (1.05-1.1 equivalents) dropwise to the pyrazole solution, ensuring the internal temperature is strictly maintained below 10 °C. The reaction between nitric acid and acetic anhydride forms acetyl nitrate, a milder nitrating species.
-
Reaction: Allow the mixture to stir at low temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring. The product will often precipitate and can be collected by filtration. Wash the solid with cold water until the filtrate is neutral.
Question 2: My yield is low, and analysis of the crude product shows a mixture of isomers. How can I improve regioselectivity for the 4-nitro product?
Answer: The formation of multiple isomers (e.g., 3-nitro, 5-nitro, or even N-nitro) indicates a loss of regiochemical control. While pyrazole itself strongly prefers nitration at the C4-position due to electronic factors[6][11], substituents on the ring or the choice of reaction conditions can alter this outcome.
Causality Explained:
-
Electronic Effects: The C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack.[3] However, strongly activating or directing groups already on the ring can influence the position of nitration.
-
Reaction Mechanism: The state of the pyrazole during the reaction is critical.
-
Under Neutral/Mildly Acidic Conditions: The neutral pyrazole ring reacts, leading almost exclusively to C4-nitration.
-
Under Strongly Acidic Conditions (e.g., mixed acid): The pyrazole is protonated to the pyrazolium ion. This deactivates the ring and can sometimes alter the preferred site of substitution away from C4, or lead to side reactions if harsh conditions are required.[3][6]
-
-
N-Nitration Intermediate: For N-unsubstituted pyrazoles, nitration can first occur at the N1 position to form an N-nitropyrazole.[3] This species can then rearrange to the C-nitrated product, typically the 4-nitropyrazole, upon heating or under acidic conditions.[11][12] If this rearrangement is incomplete or inefficient, it can contribute to low yields of the desired C-nitro product.
Table 1: Influence of Nitrating Agent on Regioselectivity
| Nitrating Agent System | Typical Conditions | Predominant Isomer | Rationale & Remarks | Reference |
| HNO₃ / H₂SO₄ | 0 °C to 90 °C | 4-Nitropyrazole | Standard, powerful method. Risk of degradation. Protonation deactivates the ring. | [1][2] |
| Fuming HNO₃ / Oleum | 50 °C | 4-Nitropyrazole | Very harsh conditions, used for highly deactivated pyrazoles. High yields (up to 85%) reported for unsubstituted pyrazole. | [1][13] |
| HNO₃ / Acetic Anhydride | 0 °C to 10 °C | 4-Nitropyrazole | Milder conditions, good for sensitive substrates. Avoids strong protonation of the ring. | [9] |
| HNO₃ / Trifluoroacetic Anhydride | 0 °C to RT | 3,4-Dinitropyrazole (for pyrazole) | A very powerful system that can lead to multiple nitrations. | [9] |
| N-Nitropyrazole Rearrangement | Heat in H₂SO₄ or solvent | 3-Nitropyrazole or 4-Nitropyrazole | The initial N-nitro product can be isolated and rearranged. Regioselectivity depends on rearrangement conditions. | [12] |
Recommended Solution: Optimize Conditions for C4-Selectivity
-
For Unsubstituted/Simple Pyrazoles: The one-pot, two-step method using fuming nitric and sulfuric acids at a controlled temperature of 50°C has been shown to produce high yields (85%) of 4-nitropyrazole.[1] This indicates that for the parent ring, precise temperature control is key to avoiding degradation while ensuring complete reaction.
-
For Substituted/Sensitive Pyrazoles: Use a milder, non-protonating system like nitric acid in acetic anhydride (see protocol in Question 1). This keeps the pyrazole ring in its more reactive, neutral state, strongly favoring C4 attack.
-
Consider a Two-Step Process: If direct nitration remains problematic, consider forming the N-nitropyrazole first under mild conditions, followed by a controlled acidic or thermal rearrangement to the desired C-nitro isomer.[12]
Question 3: The reaction seems to stall; I have a low conversion rate with a lot of unreacted starting material. What's wrong?
Answer: Low conversion with recovery of starting material points to insufficient reactivity. This can be due to a deactivated substrate or reaction conditions that are too mild for the specific pyrazole you are trying to nitrate.
Causality Explained:
-
Deactivated Substrate: If your pyrazole contains one or more electron-withdrawing groups (EWGs) such as -NO₂, -CN, -COOR, or -CF₃, the electron density of the aromatic ring is significantly reduced. This makes the ring less nucleophilic and therefore less reactive towards the electrophilic nitronium ion.[14][15]
-
Insufficiently Potent Nitrating Agent: A mild nitrating agent like acetyl nitrate may not be powerful enough to nitrate a strongly deactivated pyrazole ring.
-
Low Temperature: While low temperatures are good for preventing degradation, they also slow down the reaction rate. For a deactivated substrate, the reaction may not proceed at a reasonable rate at 0 °C.
Troubleshooting Decision Tree:
Recommended Solution: Increase Reaction Severity (Carefully)
For deactivated substrates, more forcing conditions are necessary.
Protocol: Nitration of a Deactivated Pyrazole using Mixed Acid
-
Safety First: This reaction is highly exothermic and requires strict safety precautions, including performing the reaction in a fume hood and having an ice bath ready for emergency cooling.[16][17][18]
-
Dissolution: Cool concentrated sulfuric acid in an ice bath. Slowly add the deactivated pyrazole substrate portion-wise, ensuring the temperature does not rise excessively.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Addition: Add the cold nitrating mixture dropwise to the pyrazole/sulfuric acid solution. The temperature should be carefully controlled, often between 0-20 °C initially.
-
Heating: After the addition is complete, the reaction may need to be gently heated to drive it to completion. A typical temperature range is 50-90 °C.[1][2] The optimal temperature and time must be determined empirically for your specific substrate. Monitor closely by TLC.
-
Work-up: Carefully pour the cooled reaction mixture onto a large amount of crushed ice. The product should precipitate and can be collected by filtration.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for pyrazole nitration? A1: Nitration reactions are energetic and potentially hazardous.[17] Always work in a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[8] Nitric acid is highly corrosive and a strong oxidizer.[18][19] Reactions can be highly exothermic; maintain strict temperature control and have an ice bath on hand to quench the reaction if necessary.[16] Be aware that nitrated organic compounds can be energetic or explosive materials.[1][2]
Q2: Why is my N-phenylpyrazole nitrating on the phenyl ring instead of the pyrazole ring? A2: This is a classic example of how reaction conditions dictate regioselectivity. In a strong mixed-acid system (HNO₃/H₂SO₄), the pyrazole nitrogen becomes protonated. This places a positive charge on the heterocyclic ring, deactivating it to further electrophilic attack. The phenyl group is now the more activated site for nitration. To nitrate the pyrazole ring (at C4), you must use milder conditions, such as nitric acid in acetic anhydride, which do not protonate the pyrazole.[3][7]
Q3: Can I use alternative, milder nitrating agents? A3: Yes. For particularly sensitive substrates, several other nitrating agents can be considered. N-nitropyrazoles bearing electron-withdrawing groups have been developed as bench-stable, powerful, yet selective nitrating reagents for various aromatics.[20][21] Another approach is ipso-nitration, where a pre-installed group (like a boronic acid) is replaced by a nitro group, offering excellent regiochemical control under mild, often metal-free or photocatalytic conditions.[22][23]
Q4: How should I properly work up and purify my nitropyrazole product? A4: The standard work-up involves quenching the reaction by pouring it onto ice water, which precipitates the crude product.[2] The solid is then collected by filtration and washed with cold water to remove residual acid. It is crucial to ensure the product is washed to neutrality. Recrystallization is the most common method for purification. Toluene or ethanol are often suitable solvents.[2] Always handle the purified, dry nitropyrazole with care, as many are high-energy materials.
References
- One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (Source: Google Search)
- How to Synthesize 4-Nitropyrazole Efficiently? - FAQ - Guidechem. (Source: Guidechem)
- 4-Nitropyrazole | 2075-46-9. (Source: ChemicalBook)
- Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). (Source: Royal Society of Chemistry)
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitr
- Nitr
- Chemistry, Process Design, and Safety for the Nitration Industry. (Source: National Academic Digital Library of Ethiopia)
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (Source: PMC - PubMed Central)
- Effect of solvent on the regioselectivity of pyrazole nitr
- NITRIC ACID SAFETY. (Source: University of Washington)
- (PDF) Nitropyrazoles.
- Direct nitration of five membered heterocycles. (Source: Semantic Scholar)
- Nitric Acid Safety Tips & Health Hazards. (Source: VelocityEHS)
- Reduce your risk of a nitric acid incident. (Source: UW Environmental Health & Safety)
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (Source: Springer)
- Pyrazole - Properties, Synthesis, Reactions etc. (Source: ChemicalBook)
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (Source: PMC - NIH)
- The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research)
- N -Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso -Nitration of Aryl- and Heteroarylboronic Acids | Request PDF.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- An In-depth Technical Guide to the Chemical Properties of Pyrazole. (Source: Benchchem)
- Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. (Source: NIH)
- troubleshooting low conversion rates in pyrazole synthesis. (Source: Benchchem)
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (Source: MDPI)
- Direct nitration of five membered heterocycles.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (Source: PubMed Central)
- N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids.
- reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (Source: Canadian Science Publishing)
- Nitration of Toluene (Electrophilic Arom
- Nitration of pyrrole with sulfuric and nitric acids. (Source: ECHEMI)
- troubleshooting guide for nitr
- A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes. (Source: Benchchem)
- Nitration of Substituted Aromatic Rings and Rate Analysis. (Source: University of Northern Colorado)
- C-H nitration methods of (hetero)arenes using nitrating agents.
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Improving the regioselectivity of nitration on the pyrazole ring
Technical Support Center: Pyrazole Nitration
A Senior Application Scientist's Guide to Achieving Regioselectivity
Welcome to the technical support center for pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic nitration on the pyrazole ring. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, providing you with the tools to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the electrophilic nitration of pyrazoles?
A1: The outcome of pyrazole nitration is a delicate interplay of three main factors:
-
Electronic Effects: The unsubstituted pyrazole ring is an electron-rich aromatic system. The C4 position is inherently the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2] Substituents already on the ring will further modulate this electron distribution. Electron-donating groups (EDGs) enhance the ring's reactivity, while electron-withdrawing groups (EWGs) deactivate it.
-
Steric Hindrance: Bulky substituents on the ring, particularly at the N1, C3, or C5 positions, can physically block the approach of the nitrating agent to adjacent sites. This steric hindrance often enhances the innate preference for substitution at the less-crowded C4 position.[1]
-
Reaction Conditions (The Decisive Factor): The choice of nitrating agent, acid catalyst, solvent, and temperature is the most critical element in directing the reaction. In strongly acidic media (e.g., HNO₃/H₂SO₄), the pyrazole ring becomes protonated to form a pyrazolium ion. This deactivates the heterocyclic ring towards electrophilic attack, often diverting the nitration to other reactive sites, such as an N-phenyl substituent.[1][3][4][5] Milder conditions, such as using acetyl nitrate (HNO₃ in acetic anhydride), prevent this extensive protonation, allowing nitration to proceed on the activated pyrazole ring itself.[1][3]
Q2: I need to synthesize a 4-nitropyrazole. What are the most reliable methods?
A2: Direct nitration of an unsubstituted or N-substituted pyrazole is the most common route to 4-nitropyrazoles. The key is to use conditions that favor attack on the electron-rich C4 position.
For an unsubstituted pyrazole, a "one-pot, two-step" method is highly effective. First, the pyrazole is reacted with concentrated sulfuric acid to form a pyrazole sulfate. This is followed by direct nitration with a potent nitrating agent like a mixture of fuming nitric acid and fuming sulfuric acid.[6][7] This method has been optimized to achieve yields as high as 85%.[6]
For N-substituted pyrazoles, particularly those with acid-sensitive groups, milder conditions are preferable. Using acetyl nitrate (HNO₃ in acetic anhydride) or simply nitric acid in acetic anhydride at low temperatures (e.g., 0°C) selectively nitrates the C4 position while avoiding the harsh acidity that could lead to side reactions or protonation-induced deactivation of the pyrazole ring.[1][3]
Q3: My goal is a 3-nitropyrazole. Why is this generally more difficult than synthesizing the 4-nitro isomer, and what is the best strategy?
A3: Direct C3 nitration is challenging because the C4 position is electronically favored for electrophilic attack. The most established and reliable method for synthesizing 3-nitropyrazoles involves a two-step sequence:
-
N-Nitration: The pyrazole is first nitrated on the N1 nitrogen. This is typically achieved with nitrating agents like HNO₃/Ac₂O.[8][9]
-
Thermal Rearrangement: The resulting N-nitropyrazole intermediate is then heated in an appropriate solvent. This thermal rearrangement controllably shifts the nitro group from the N1 to the C3 position.[8][9][10]
This N-nitration followed by rearrangement strategy circumvents the electronic preference for the C4 position, providing a reliable pathway to the 3-nitro isomer.[8][11]
Q4: What is N-nitration, and when is it likely to occur?
A4: N-nitration is the attachment of a nitro group to the N1 nitrogen of the pyrazole ring, forming an N-nitropyrazole. This occurs when the N1 position is unsubstituted (an N-H pyrazole) and the reaction conditions are not strongly acidic.[1] In such an environment, the N1 nitrogen acts as a potent nucleophile. As mentioned in Q3, this N-nitro intermediate is often deliberately formed as a precursor to 3-nitropyrazoles via thermal rearrangement.[1][8] If N-nitration is an undesired side product, you can either protect the N1 position with a removable group before nitration or employ strongly acidic conditions that protonate the nitrogen, rendering it non-nucleophilic.
Troubleshooting Guide
This section addresses specific experimental failures in a problem/symptom/cause/solution format.
Problem 1: Poor Regioselectivity in 1-Phenylpyrazole Nitration
-
Symptom: NMR and LC-MS analysis reveals a mixture of the desired 4-nitro-1-phenylpyrazole (C4-nitrated) and the undesired 1-(p-nitrophenyl)pyrazole (phenyl-nitrated).[1][3]
-
Cause: The reaction conditions have intermediate acidity. This creates a scenario where both the neutral pyrazole (leading to C4-nitration) and the protonated pyrazolium ion (leading to phenyl-nitration) are present and compete for the nitrating agent.[3][5]
-
Solution Workflow:
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solution_mild [ label="{Solution for C4-Nitration | {Switch to a milder, non-protonating system\n- HNO₃ in Acetic Anhydride (Ac₂O)\n- Maintain low temperature (e.g., 0°C)\n- Avoid strong mineral acids}}", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=record ];
solution_harsh [ label="{Solution for Phenyl-Nitration | {Switch to a harsher, protonating system\n- Mixed Acid: conc. HNO₃ / conc. H₂SO₄\n- Ensures pyrazole ring is deactivated via protonation}}", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=record ];
// Edges start -> mixture [style=invis]; // Used for layout mixture -> solution_mild [label="If C4-isomer is desired", fontsize=10, fontcolor="#202124"]; mixture -> solution_harsh [label="If Phenyl-isomer is desired", fontsize=10, fontcolor="#202124"]; solution_mild -> c4_desired [color="#34A853", penwidth=2]; solution_harsh -> phenyl_desired [color="#34A853", penwidth=2]; } dot Caption: Decision workflow for resolving poor regioselectivity.
Problem 2: Reaction Stalls or Yield is Very Low
-
Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting material even after an extended reaction time.
-
Cause A (Substrate Deactivation): The pyrazole ring contains one or more strong electron-withdrawing groups (EWGs), making it highly resistant to electrophilic attack.
-
Solution A: Employ a more powerful nitrating system. A mixture of fuming nitric acid and fuming sulfuric acid can often nitrate even highly deactivated rings.[6] Alternatively, consider a more potent N-nitropyrazole based nitrating reagent, which can be effective under milder, Lewis acid-catalyzed conditions.[12][13]
-
Cause B (Insufficiently Potent Reagent): The chosen nitrating agent is not strong enough for the substrate under the selected conditions. For example, using only nitric acid without a strong acid co-reagent may not generate a sufficient concentration of the active nitronium ion (NO₂⁺).
-
Solution B: Increase the potency of the nitrating agent. If using nitric acid, add a strong acid like concentrated sulfuric acid. If using a milder system like HNO₃/Ac₂O, ensure the reagents are fresh and anhydrous.
Problem 3: Only N-Nitration is Observed on an Unsubstituted Pyrazole
-
Symptom: The isolated product is identified as N-nitropyrazole, but a C-nitrated product was desired.
-
Cause: The reaction conditions (mildly acidic or neutral) favor nucleophilic attack by the N1 nitrogen. A subsequent rearrangement step to induce C-nitration was not performed.[1]
-
Solution: After isolating the N-nitropyrazole, subject it to thermal rearrangement conditions (heating in a suitable solvent) to promote migration of the nitro group to the C3 position.[8][9] If the C4-nitro isomer is desired, it is better to change the initial reaction conditions to a strongly acidic medium (e.g., HNO₃/H₂SO₄), which will protonate the N1 and direct electrophilic attack to the C4 position.[4]
Data Summary: Nitrating Systems & Regioselectivity
The following table summarizes common nitrating systems and their expected regiochemical outcomes for a generic N-substituted pyrazole.
| Nitrating System | Reagents | Typical Conditions | Mechanism & Rationale | Predominant Isomer |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 25 °C | Strongly acidic. Protonates the pyrazole ring, deactivating it. Nitration is directed to less deactivated substituents (e.g., an N-phenyl ring).[1][3][5] | N-Aryl Nitration |
| Acetyl Nitrate | Conc. HNO₃ / Acetic Anhydride (Ac₂O) | 0 °C | Mildly acidic. Avoids significant protonation. The electron-rich C4 position of the pyrazole ring remains the most nucleophilic site.[1][3] | C4-Nitration |
| Fuming Mixed Acid | Fuming HNO₃ / Fuming H₂SO₄ | 25 - 50 °C | Extremely powerful nitrating agent. Capable of nitrating even highly deactivated pyrazole rings at the C4 position.[6][7] | C4-Nitration |
| Rearrangement | 1. HNO₃ / Ac₂O2. Heat (e.g., 145 °C) | Step 1: Low temp.Step 2: High temp. | Forms N-nitropyrazole intermediate, which then undergoes thermal rearrangement to the thermodynamically stable C-nitro product.[8][9] | C3-Nitration |
Validated Experimental Protocols
Protocol 1: Selective C4-Nitration of 1-Phenylpyrazole
This protocol is designed to selectively nitrate the pyrazole ring, avoiding nitration on the N-phenyl substituent.[1][3]
-
Reagent Preparation (Acetyl Nitrate): In a flask equipped with a stir bar and under an inert atmosphere (N₂ or Ar), cool 5.0 mL of acetic anhydride to 0°C using an ice-water bath. Slowly add 1.0 mL of concentrated nitric acid (70%) dropwise while maintaining the temperature at 0°C. Stir the resulting solution for 15 minutes at 0°C before use.
-
Reaction Setup: In a separate flask, dissolve 1.0 g of 1-phenylpyrazole in 10 mL of acetic anhydride. Cool this solution to 0°C.
-
Nitration: Slowly add the pre-cooled acetyl nitrate solution from Step 1 to the pyrazole solution from Step 2. Use a dropping funnel and ensure the internal temperature does not rise above 5°C.
-
Monitoring: After the addition is complete, let the reaction stir at 0°C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Work-up: Carefully pour the reaction mixture into 100 g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (check with pH paper). Further wash with a small amount of cold ethanol. The crude 4-nitro-1-phenylpyrazole can be purified by recrystallization from ethanol or toluene.[14]
Protocol 2: Selective Nitration of the Phenyl Ring in 1-Phenylpyrazole
This protocol leverages the deactivating effect of protonation to direct nitration to the para-position of the phenyl ring.[1][3][5]
-
Reaction Setup: In a flask equipped with a stir bar and a dropping funnel, add 1.0 g of 1-phenylpyrazole to 10 mL of concentrated sulfuric acid (98%). Stir until fully dissolved and cool the mixture to 0°C in an ice-salt bath.
-
Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding 0.8 mL of concentrated nitric acid (70%) to 2 mL of concentrated sulfuric acid (98%), keeping the mixture cool.
-
Nitration: Add the nitrating mixture from Step 2 dropwise to the cooled pyrazole solution from Step 1. Maintain the reaction temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS.
-
Work-up: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice.
-
Isolation & Purification: The precipitated 1-(p-nitrophenyl)pyrazole is collected by filtration, washed with copious amounts of cold water until neutral, and then dried. Recrystallization from ethanol can be used for further purification.
Mechanistic Visualization
The acidity of the medium fundamentally alters the substrate, which is the key to controlling regioselectivity.
References
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Yavari, I., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). RSC Advances. Available at: [Link]
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Li, Y., et al. (2015). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. Available at: [Link]
-
Yin, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]
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Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]
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Soler, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Available at: [Link]
-
Zhao, F., et al. (2013). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available at: [Link]
-
Zapol'skii, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][7]triazin-7(6H)-ones and Derivatives. Molecules. Available at: [Link]
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Chen, X. (2004). Synthesis of 3-Nitropyrazole. Semantic Scholar. Available at: [Link]
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Klyuev, M. V., & Koldobskii, G. I. (2001). Nitropyrazoles. Russian Chemical Bulletin. Available at: [Link]
-
Brain, E. G., & Finar, I. L. (1962). Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Anisovich, M. (2014). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]
-
Unknown. (2018). Pyrazole. SlideShare. Available at: [Link]
-
Austin, M. W., et al. (1965). The Kinetics and Mechanism of Heteroaromatic Nitration. Part 11. Pyraxole and Imiduxole. Journal of the Chemical Society. Available at: [Link]
-
Katritzky, A. R., et al. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Available at: [Link]
-
Soler, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Usanov, D. L., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]
-
Wang, F., et al. (2023). Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. ResearchGate. Available at: [Link]
-
Dalinger, I. L., et al. (2012). Nitropyrazoles: 18. Synthesis and transformations of 5-amino-3,4-dinitropyrazole. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. Available at: [Link]
-
Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Semantic Scholar. Available at: [Link]
-
El-Emary, T. I. (2016). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]
-
Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. National Institutes of Health. Available at: [Link]
-
Janssen, J. W. A. M., & Habraken, C. L. (1971). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Grimmett, M. R., et al. (1988). The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. ResearchGate. Available at: [Link]
-
Khan, M. A., & Lynch, B. M. (1965). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. Available at: [Link]
-
Dar'in, D. V., et al. (2012). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]
-
Klyuev, M. V., & Koldobskii, G. I. (2001). Nitropyrazoles (review). ResearchGate. Available at: [Link]
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- 14. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]
1-Isopentyl-4-nitro-1H-pyrazole storage and handling recommendations
This guide provides comprehensive storage and handling recommendations for 1-Isopentyl-4-nitro-1H-pyrazole (CAS No: 1240573-73-2), designed for researchers, scientists, and professionals in drug development. Given the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from supplier data and SDS of structurally related nitro-pyrazole compounds to ensure the highest standards of laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for analogous compounds like 4-Nitro-1H-pyrazole, this compound should be handled as a hazardous substance. The primary hazards include:
-
Serious Eye Irritation : Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation : May cause respiratory irritation.[1][2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain the integrity and stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on supplier data and general best practices for pyrazole derivatives.[5][6]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize degradation and maintain chemical stability.[7] |
| Atmosphere | Store in a tightly sealed container.[1][6][8] | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Keep in a dark place, protected from light.[5][7][9] | Pyrazole derivatives can be susceptible to photodegradation.[5] |
| Moisture | Store in a dry, well-ventilated place.[5][8][9] | Prevents hydrolysis and other moisture-mediated degradation.[5] |
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE strategy is essential to minimize exposure risks. The following PPE is required when working with this compound[10]:
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield. | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8][10] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Dispose of contaminated gloves after use.[8][10] |
| Body | Laboratory coat and closed-toe footwear. | Protective clothing should be selected based on the potential for splashing.[8][10] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[2][10] | A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[3][10] |
Q4: What should I do in case of accidental exposure?
A4: Immediate and appropriate first aid is critical. The following procedures are based on guidelines for similar nitro-aromatic compounds:
-
After Inhalation : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[1][2][8]
-
After Skin Contact : Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][8] Contaminated clothing should be removed and washed before reuse.[2][6]
-
After Eye Contact : Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, get medical attention.[1][8]
-
After Ingestion : Rinse the mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1][4][8]
Q5: How should I dispose of waste containing this compound?
A5: This compound must be disposed of as hazardous chemical waste.[11] Under no circumstances should it be discharged down the drain or into regular trash.[11] All waste disposal must be conducted in accordance with local, state, and federal regulations.
-
Waste Collection : Collect waste in a dedicated, leak-proof, and chemically compatible container that is clearly labeled as hazardous waste.[11][12]
-
Empty Containers : The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[12] Subsequent rinses may be permissible for regular disposal depending on local regulations, but for highly toxic chemicals, the first three rinses must be collected.[12]
Troubleshooting Guide
This section addresses potential issues that may arise during experimentation, focusing on the chemical properties and stability of this compound.
Issue 1: Unexpected color change or degradation of the solid compound.
-
Potential Cause : Exposure to light, moisture, or elevated temperatures during storage. Pyrazole derivatives can be sensitive to photodegradation, and nitro-aromatic compounds can be unstable under certain conditions.[5][13]
-
Solution :
-
Immediately verify that the compound is being stored according to the recommended conditions (2-8°C, dry, dark, tightly sealed).[7]
-
If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments.
-
Consider performing a purity analysis (e.g., HPLC, NMR) on the suspect material to confirm degradation before proceeding.
-
Issue 2: Inconsistent experimental results or low reaction yields.
-
Potential Cause : The compound may be degrading in the reaction solvent or under the experimental conditions. The nitro group can be reactive, and the pyrazole ring itself can participate in various reactions.[14][15]
-
Troubleshooting Steps :
-
Solvent Choice : Ensure the use of anhydrous solvents to prevent hydrolysis, especially under non-neutral pH conditions.[16] Protic solvents may facilitate unwanted side reactions.
-
Incompatible Reagents : Avoid strong oxidizing agents, strong acids, and strong bases, as these are generally incompatible with nitro-pyrazole compounds.[1]
-
Temperature Control : Nitration reactions and reactions involving nitro compounds can be highly exothermic.[17] Maintain strict temperature control throughout your experiment to prevent decomposition.
-
Atmosphere : If your reaction is sensitive to oxygen, consider running it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the pyrazole ring or other sensitive functional groups.[5]
-
Experimental Workflow & Safety Diagram
The following diagram illustrates the key stages of handling this compound, from receiving the compound to its final disposal, emphasizing critical safety checkpoints.
Caption: Safe handling workflow for this compound.
References
Sources
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- 22. 2075-46-9|4-Nitro-1H-pyrazole|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis and Purification of 1-Isopentyl-4-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis and purification of 1-isopentyl-4-nitro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. Here, we provide in-depth, field-tested insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on the N-alkylation of 4-nitropyrazole.
Q1: What is the most common synthetic route to this compound?
The most straightforward and widely employed method for the synthesis of this compound is the N-alkylation of 4-nitropyrazole with an isopentyl halide, typically isopentyl bromide (1-bromo-3-methylbutane). This reaction is generally carried out in the presence of a base in a suitable polar aprotic solvent.[1][2]
Q2: What are the typical reaction conditions for the N-alkylation of 4-nitropyrazole?
A common set of conditions involves the use of a moderately strong base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3] The reaction is typically run at room temperature to slightly elevated temperatures to ensure a reasonable reaction rate without promoting side reactions.
Q3: What are the likely impurities in the synthesis of this compound?
The primary impurities you are likely to encounter are:
-
Unreacted 4-nitropyrazole: This is a common impurity if the reaction does not go to completion.
-
Unreacted isopentyl bromide: Excess alkylating agent is often used to drive the reaction to completion, and any remaining will need to be removed.
-
Side products from the alkylating agent: Under basic conditions, isopentyl bromide can undergo elimination to form 3-methyl-1-butene.
-
Solvent-derived impurities: If using DMF at elevated temperatures, it can decompose to dimethylamine, which can act as a nucleophile and generate minor impurities.[4]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The product, being more nonpolar than the starting 4-nitropyrazole, will have a higher Rf value.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Ineffective deprotonation of 4-nitropyrazole: The base may be too weak or of poor quality. 2. Low reactivity of isopentyl bromide: This is less likely as it is a primary halide, but can be a factor. 3. Reaction temperature is too low: The activation energy for the reaction is not being met. 4. Insufficient reaction time: The reaction has not had enough time to proceed to completion. | 1. Use a stronger base: If K₂CO₃ is ineffective, consider using sodium hydride (NaH) in an anhydrous solvent like THF or DMF.[5] Ensure the base is fresh and properly handled. 2. Increase reaction temperature: Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor by TLC. Avoid excessively high temperatures, especially with DMF. 3. Increase reaction time: Allow the reaction to stir for a longer period (e.g., 24 hours) and monitor for the consumption of the starting material. |
| Formation of multiple spots on TLC, even after reaction completion | 1. Decomposition of starting materials or product: High temperatures can lead to degradation. 2. Side reactions of isopentyl bromide: As mentioned, elimination can occur. 3. Impure starting materials: The 4-nitropyrazole or isopentyl bromide may contain impurities. | 1. Maintain a controlled temperature: Avoid excessive heating. If necessary, run the reaction at a lower temperature for a longer duration. 2. Use a less hindered base: A very bulky base might favor elimination. K₂CO₃ is generally a good choice. 3. Ensure the purity of your starting materials: Use freshly purchased or purified reagents. |
| Difficulty in isolating the product from the reaction mixture | 1. Product is an oil: Not all N-alkylated pyrazoles are solids at room temperature. 2. Emulsion formation during workup: This can complicate extraction. | 1. Purify by column chromatography: If the product is an oil, column chromatography is the most effective purification method. 2. Break up emulsions: Add a small amount of brine to the aqueous layer during extraction to help break up emulsions. |
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-Nitro-1H-pyrazole
-
Isopentyl bromide (1-bromo-3-methylbutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-nitropyrazole (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopentyl bromide (1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Caption: General workflow for the synthesis of this compound.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Sources
Technical Support Center: Characterization of Substituted Nitro-pyrazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of substituted nitro-pyrazoles. This guide is structured to address the specific and often complex challenges encountered during the analysis of these unique heterocyclic compounds. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Critical Safety & Handling Protocols
Before any characterization begins, it is imperative to address the inherent risks associated with nitro-aromatic compounds. Many polynitro-pyrazoles are energetic materials, possessing explosive properties.
Q: What are the absolute minimum safety precautions I must take when handling a newly synthesized, unknown nitro-pyrazole?
A: Assume the compound is sensitive to shock, friction, and heat until proven otherwise.
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[1][2]
-
Engineered Controls: All manipulations must be performed in a certified chemical fume hood with adequate ventilation to control exposure to potentially toxic fumes.[1][3] An emergency eyewash and shower station must be readily accessible.[1][4]
-
Scale: Work with the smallest possible quantities, especially for initial characterization. Avoid accumulating large amounts of material.
-
Handling: Use non-metallic spatulas (e.g., Teflon or ceramic) to avoid friction. Avoid grinding or applying excessive pressure. When dissolving, add solvent to the compound slowly.
-
Thermal Hazards: Do not heat nitro-compounds under alkaline conditions.[3] When performing thermal analysis (DSC/TGA), use a very small amount of sample (typically <1 mg) and ensure the instrument is behind a blast shield.
-
Waste Disposal: Dispose of all nitro-compound waste in a designated, segregated container. Never mix with other chemical waste streams. Consult your institution's Environmental Health & Safety (EHS) office for specific protocols.
Section 2: Troubleshooting Spectroscopic & Analytical Data
This section addresses the most common questions and issues arising during the spectroscopic analysis of nitro-pyrazoles.
Q: Why are the signals for the C3 and C5 positions in my N-unsubstituted pyrazole's ¹³C NMR spectrum broad or merged into a single signal?
A: This is a classic sign of prototropic tautomerism occurring on the NMR timescale.[5] The N-H proton rapidly exchanges between the N1 and N2 positions, causing the C3 and C5 environments to average out.
-
Causality: The rate of this proton exchange is highly dependent on the solvent, temperature, and the electronic nature of the substituents.[5][6] In solvents like DMSO-d₆, this exchange is often fast at room temperature, leading to signal averaging.[5]
-
Troubleshooting Protocol:
-
Low-Temperature NMR: Decreasing the analysis temperature can slow the proton exchange rate sufficiently to resolve the distinct signals for each tautomer. This is the most direct way to observe the equilibrium.[6][7]
-
Solvent Change: Switching to a less polar, aprotic solvent like CDCl₃ or Toluene-d₈ can sometimes slow the exchange. However, be mindful of the poor solubility of many nitro-pyrazoles in such solvents.[8]
-
Acidification: Adding a trace amount of trifluoroacetic acid (TFA) can sometimes sharpen signals by forcing a fast proton exchange, resulting in narrow, time-averaged signals for the protonated species, which can aid in assignment.[5]
-
Q: I can't see my N-H proton signal in the ¹H NMR spectrum. Is it missing?
A: It's likely not missing, but rather broadened or exchanged away.
-
Causality: The N-H proton is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent or with other pyrazole molecules.[7] Furthermore, the adjacent ¹⁴N nucleus has a quadrupole moment that can cause efficient relaxation, leading to significant signal broadening.[7]
-
Troubleshooting:
-
Use a very dry NMR solvent to minimize exchange with water.
-
Run the experiment at a higher concentration to potentially favor intermolecular hydrogen bonding, which might sharpen the signal.
-
In protic solvents like D₂O or CD₃OD, the N-H proton will exchange with solvent deuterium and become undetectable.[7]
-
Q: How can I distinguish between C4-nitration and C3(5)-nitration using NMR?
A: The position of the electron-withdrawing nitro group dramatically impacts the chemical shifts of the remaining ring protons and carbons.
-
¹H NMR: A proton at C4 is typically in a different chemical environment than one at C3 or C5. Protons adjacent to a nitro group will be significantly deshielded (shifted downfield).
-
¹³C NMR: Nitration of a carbon atom causes a downfield shift of that carbon's signal due to the strong electron-withdrawing effect.[9] The chemical shifts for 3-nitro, 4-nitro, and 5-nitro pyrazole derivatives fall into distinct ranges, which can be compared with literature values.[10]
-
Definitive Assignment Workflow:
Caption: 2D NMR workflow for unambiguous assignment.
Q: My nitro-pyrazole doesn't show a clear molecular ion (M+) peak in the EI-MS spectrum. Why?
A: Nitro-aromatic compounds are known to undergo facile fragmentation under high-energy Electron Impact (EI) ionization.
-
Causality: The nitro group is an excellent leaving group. Common initial fragmentation pathways include the loss of •NO₂, •O, or •NO.[11] This leads to prominent fragment ions like [M-NO₂]+, [M-O]+, and [M-NO]+, while the M+ peak may be weak or entirely absent.[11]
-
Troubleshooting:
-
Use Soft Ionization: Employ techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). These are lower-energy methods that are much more likely to yield a strong signal for the protonated molecule [M+H]+ or other adducts with minimal fragmentation.
-
High-Resolution MS (HRMS): Use HRMS (e.g., ESI-TOF) to obtain the exact mass of the parent ion. This allows for the unambiguous determination of the elemental formula, which is critical for confirming the identity of a new compound.[12][13]
-
Q: What are the characteristic fragmentation patterns for nitro-pyrazoles?
A: Beyond the initial loss of the nitro group functionality, the pyrazole ring itself undergoes predictable fragmentation. Key fragmentation processes include the expulsion of HCN and the loss of N₂ from the [M-H]+ ion.[14] The specific substituents on the ring will direct the fragmentation pathways, but these core cleavages are often observed.[11][14]
Q: I'm struggling to grow diffraction-quality single crystals of my nitro-pyrazole. What can I do?
A: Crystal growth is often a trial-and-error process. Nitro-pyrazoles can be challenging due to poor solubility and potential polymorphism.
-
Causality: The planar, rigid nature of the pyrazole ring combined with strong hydrogen bond donors/acceptors (N-H, NO₂) can lead to rapid precipitation or the formation of multiple crystal forms (polymorphs).
-
Troubleshooting Protocol:
-
Solvent Screening: Test a wide range of solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate, toluene, dichloromethane).
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks in a loosely capped vial.
-
Solvent/Anti-Solvent Diffusion: Create a layered system where the compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is carefully layered on top. Crystals may form at the interface.
-
Temperature Control: Experiment with slow cooling of a saturated solution.
-
Q: My crystal structure shows two different molecules in the asymmetric unit. What does this mean?
A: This is not uncommon and can be due to several factors, including the presence of polymorphs or specific packing arrangements influenced by intermolecular interactions like hydrogen bonding or π-stacking.[15] It is crucial to analyze the bond distances, angles, and intermolecular contacts for both molecules to understand the complete solid-state picture.[15][16]
Section 3: Advanced Characterization - Thermal Analysis
For nitro-pyrazoles, especially those intended for energetic material applications, thermal analysis is not just characterization; it's a critical safety assessment.
Q: How do I interpret the DSC and TGA data for my compound?
A: Differential Scanning Calorimetry (DSC) measures heat flow, while Thermogravimetric Analysis (TGA) measures mass change as a function of temperature.[17]
-
DSC Interpretation:
-
Endotherm: An inward peak, indicating heat absorption. This typically corresponds to melting. For many energetic materials, decomposition can begin soon after melting.[18]
-
Exotherm: An outward peak, indicating heat release. This is the decomposition event. The peak temperature of the exotherm is a key indicator of thermal stability.[18]
-
-
TGA Interpretation:
-
A sharp drop in mass corresponds to the decomposition observed in the DSC. The TGA curve shows the temperature at which mass loss begins and the extent of that loss.
-
Table 1: Example Thermal Analysis Data for Substituted Nitro-Pyrazoles
| Compound | Melting Point (T_melt) | Decomposition Temp (T_dec, peak) | Key Observation |
| 1-(2-hydroxyethyl)-3,4-dinitropyrazole | 78 °C | 198 °C | A significant temperature window between melting and decomposition is often a desirable trait for melt-cast explosives.[9] |
| 1-(azidoethyl)-3,4-dinitropyrazole | 40-50 °C (range) | 216 °C | Azido-substituted pyrazoles can exhibit higher decomposition temperatures compared to their nitrate ester counterparts.[9] |
| 3,5-dinitropyrazole | ~183 °C | ~183 °C | Decomposition starts shortly after melting, indicating high sensitivity once in the liquid phase.[18] |
Experimental Protocol: DSC/TGA Analysis of a Novel Nitro-Pyrazole
-
Safety First: Ensure the instrument is located behind a blast shield. The operator must wear appropriate PPE.
-
Sample Preparation: Weigh 0.5 - 1.0 mg of the sample into an aluminum pan. Do not tamp or compress the sample. Use a vented lid to allow evolved gases to escape.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Method:
-
Data Analysis: Identify the onset temperatures and peak maxima for all endothermic and exothermic events. Correlate thermal events from the DSC with mass loss events from the TGA.
Section 4: Synthesis & Purification Troubleshooting
Characterization challenges often originate from impurities or unexpected isomers formed during synthesis.
Q: My pyrazole synthesis produced a mixture of regioisomers. How can I improve the selectivity?
A: Regioselectivity is a persistent challenge in pyrazole synthesis, particularly when using asymmetrical precursors like 1,3-diketones.[19][20]
-
Causality: The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to attack at either carbonyl group, resulting in two different pyrazole regioisomers.
-
Troubleshooting:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[19][20]
-
pH Control: The acidity of the reaction medium can influence which nitrogen of the hydrazine is more nucleophilic, thereby directing the initial cyclization step.
-
Q: The nitration of my pyrazole is giving poor yield and a mixture of products. What's going wrong?
A: The outcome of pyrazole nitration is highly dependent on the reaction conditions and the substituents already present on the ring.[21]
-
Causality & Decision Tree:
Caption: Decision logic for pyrazole nitration conditions.
-
Key Insight: In strongly acidic media (e.g., mixed nitric/sulfuric acid), the pyrazole ring becomes protonated, deactivating it towards electrophilic attack. If a less reactive ring (like a phenyl substituent) is present, it may be nitrated preferentially. Milder conditions, such as acetyl nitrate, are often used for direct C-nitration of the pyrazole ring.[21]
References
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [No Source Found].
- A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. [No Source Found].
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH), PMC.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Effect of solvent on the regioselectivity of pyrazole nitration. Benchchem.
- Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. [No Source Found].
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
- The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. ResearchGate.
- Publication: The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. e-Spacio UNED.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (NIH), PMC.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications, The Journal of Organic Chemistry.
- Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
- Thermal Decomposition of Nitropyrazoles. ResearchGate.
- Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Nitration reaction safety. YouTube.
- nitro razredčilo. Chemius.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ResearchGate.
- An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Nitro-4-phenylmethoxybenzamide. Benchchem.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health (NIH), PubMed Central.
- Aldrich 146439 - SAFETY DATA SHEET. [No Source Found].
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed.
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.
- X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. ACS Publications, Crystal Growth & Design.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [No Source Found].
- X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. UNED.
- New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- mass spectra - fragmentation patterns. Chemguide.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
-
13 C NMR chemical shifts (ppm) of C-nitropyrazoles[12]. ResearchGate. Available from:
- Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities. Semantic Scholar.
- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI.
- Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities. Journal of Materials Chemistry A (RSC Publishing).
- investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate.
- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
- Nitropyrazoles (review). ResearchGate.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. Mobile [my.chemius.net]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
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- 12. Diazido Nitro Pyrazoles: Unlocking High-Performance Primary Explosive with Binder Capabilities | Semantic Scholar [semanticscholar.org]
- 13. Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
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- 16. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
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- 18. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials | MDPI [mdpi.com]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of N-Alkyl-4-Nitro-1H-Pyrazoles, with a Focus on 1-Isopentyl-4-nitro-1H-pyrazole
This guide provides a detailed comparison of the biological activities of 1-isopentyl-4-nitro-1H-pyrazole and related nitro-pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold. The content synthesizes findings from preclinical studies, focusing on antimicrobial and anticancer properties, and provides the experimental context necessary for reproducing and expanding upon this research.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered heterocyclic diamine that has become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The introduction of a nitro group, particularly at the C4 position, significantly modulates the molecule's electron density and steric profile. This modification is often associated with potent biological activities, primarily due to the nitro group's ability to act as a bio-oxidizable group, leading to the generation of reactive nitrogen species under specific physiological conditions. This mechanism is particularly effective against microorganisms and cancer cells that exhibit a hypoxic or reductive microenvironment.
N-alkylation of the pyrazole ring, such as the addition of an isopentyl group, further refines the compound's physicochemical properties, most notably its lipophilicity. This alteration directly impacts the molecule's ability to cross biological membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and target specificity.
Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Potential
The therapeutic potential of 4-nitro-pyrazoles has been explored across various fields, with significant findings in antimicrobial and anticancer research. The following sections compare the activity of different N-substituted 4-nitro-pyrazoles, using this compound as a representative model to discuss structure-activity relationships (SAR).
Antimicrobial Activity
Nitro-heterocyclic compounds are a critical class of antimicrobial agents. Their mechanism often involves the reductive activation of the nitro group by microbial nitroreductases to form radical species that induce DNA damage and oxidative stress, leading to cell death.
Studies have shown that N-alkyl-4-nitro-pyrazoles exhibit promising activity against a range of pathogens. For instance, a series of 1-alkyl-4-nitropyrazoles demonstrated notable efficacy against the protozoan parasite Leishmania amazonensis. The lipophilicity conferred by the N-alkyl chain is crucial for activity. Research indicates that compounds with alkyl chains of four to six carbons often exhibit a peak in efficacy, suggesting an optimal balance between solubility and membrane permeability.
Furthermore, related compounds, such as 4-nitro-1H-pyrazole derivatives, have been investigated for their activity against Mycobacterium tuberculosis. The mechanism in these cases is also believed to involve reductive activation, a pathway shared by other nitro-aromatic antitubercular drugs.
Anticancer Activity
The hypoxic microenvironment characteristic of solid tumors presents a unique target for nitro-aromatic compounds. Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated in these low-oxygen conditions by nitroreductase enzymes that are overexpressed in tumor cells.
Derivatives of 4-nitro-1H-pyrazole have been synthesized and evaluated for their potential as HAPs. The selective cytotoxicity of these compounds against cancer cells under hypoxic conditions highlights their therapeutic potential. The N-substituent plays a critical role in modulating this activity. While direct data on the 1-isopentyl derivative is sparse in publicly accessible literature, SAR studies on analogous series suggest that the size and nature of the alkyl group can fine-tune the compound's reduction potential and cellular uptake, thereby influencing its selective toxicity.
Quantitative Data Summary
To objectively compare the efficacy of various nitro-pyrazole derivatives, their biological activities are often quantified using metrics like the half-maximal inhibitory concentration (IC₅₀) for anticancer or antiprotozoal activity, and the minimum inhibitory concentration (MIC) for antibacterial activity.
| Compound Class | Biological Activity | Target Organism/Cell Line | Reported IC₅₀ / MIC Values (µM) | Reference |
| 1-Alkyl-4-nitropyrazoles (C4-C6 alkyl chains) | Antileishmanial | Leishmania amazonensis | 1.3 - 10.5 | De Oliveira, C. H. D., et al. (2020). European Journal of Medicinal Chemistry. |
| 4-Nitro-1H-pyrazole derivatives | Antitubercular | Mycobacterium tuberculosis | Not specified in abstract | Kumar, K., et al. (2013). Bioorganic & Medicinal Chemistry Letters. |
| 4-Nitro-1H-pyrazole derivatives | Hypoxia-selective cytotoxin | Various cancer cell lines | Not specified in abstract | Chen, Y., et al. (2012). Letters in Drug Design & Discovery. |
| 1,3-dimethyl-4-nitropyrazole-5-carboxamide | Anticancer | Human cancer cell lines | 2.8 - 19.5 | Gürsoy, E., & Karali, N. (2003). IL FARMACO. |
| Pyrazole-based compounds | Anticancer | HCT-116, MCF-7 | 0.09 - 0.28 (IC₅₀) | Ghattas, M. A., et al. (2022). Molecules. |
Note: The table presents a synthesis of data from related compounds to infer the potential activity range for N-alkyl-4-nitro-pyrazoles. Direct experimental values for this compound were not available in the cited literature.
Experimental Protocols & Methodologies
The validation of biological activity relies on standardized and reproducible experimental protocols. Below are representative methodologies for assessing the antimicrobial and anticancer efficacy of novel compounds like this compound.
General Experimental Workflow
The logical flow from compound synthesis to biological validation is crucial for systematic drug discovery.
Caption: High-level workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the antimicrobial activity of a compound against a specific bacterium or fungus.
Objective: To determine the lowest concentration of the test compound that visibly inhibits microbial growth.
Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strain of interest.
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Sterile 96-well microtiter plates.
-
Positive control (standard antibiotic) and negative control (vehicle solvent).
-
Microplate reader or visual inspection.
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in the growth medium directly in the 96-well plate. A typical concentration range might be 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Ensure final well volume is consistent (e.g., 200 µL).
-
Controls: Include wells with medium and inoculum only (growth control), medium and solvent (vehicle control), and medium with a standard antibiotic (positive control).
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.
Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)
This colorimetric assay is a standard method for measuring the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the concentration of the test compound that inhibits the growth of a cell population by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Sterile 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion and Future Perspectives
The 4-nitro-1H-pyrazole scaffold is a validated platform for the development of potent antimicrobial and anticancer agents. The biological activity is profoundly influenced by the nature of the substituent at the N1 position. Based on structure-activity relationships from related series, it is hypothesized that a 1-isopentyl group would confer a favorable lipophilic character to the molecule, potentially enhancing its cellular uptake and, consequently, its biological efficacy.
While direct, extensive studies on this compound are not widely reported, the collective evidence from analogous compounds strongly supports its potential as a bioactive agent. Future research should focus on the direct synthesis and evaluation of this specific compound against a broad panel of microbial pathogens and cancer cell lines. Further investigation into its mechanism of action, particularly its reductive activation pathway and potential off-target effects, will be crucial for its development as a potential therapeutic candidate.
References
-
De Oliveira, C. H. D., et al. (2020). Synthesis, in vitro and in silico evaluation of 1-alkyl-4-nitropyrazoles as potential agents against Leishmania amazonensis. European Journal of Medicinal Chemistry, 193, 112217. [Link]
-
Kumar, K., et al. (2013). Synthesis and evaluation of 4-nitro-1H-pyrazole derivatives as antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4414-4417. [Link]
-
Chen, Y., et al. (2012). Synthesis and biological evaluation of 4-nitro-1H-pyrazole derivatives as hypoxia-selective cytotoxins. Letters in Drug Design & Discovery, 9(7), 645-651. [Link]
Comparative Efficacy Analysis of Novel Xanthine Oxidase Inhibitors: A Guide for Researchers
Abstract
The management of hyperuricemia, a metabolic disorder characterized by elevated serum uric acid levels and the causative agent of gout, remains a significant focus in therapeutic development.[1] Xanthine Oxidase (XO), a critical enzyme in the purine catabolism pathway, is the primary target for urate-lowering therapies.[2] For decades, inhibitors such as the purine analog Allopurinol and the non-purine selective inhibitor Febuxostat have been the cornerstone of treatment.[1][3] However, the quest for agents with improved efficacy, enhanced safety profiles, and broader patient applicability is perpetual. This guide provides a comparative analysis of a novel investigational compound, 1-Isopentyl-4-nitro-1H-pyrazole (herein referred to as INP), against the established inhibitors Allopurinol and Febuxostat. We will delve into the underlying biochemical pathways, present comparative efficacy data, and provide detailed experimental protocols for validating potential new therapeutic agents in this class.
The Therapeutic Target: Xanthine Oxidase in Purine Metabolism
Purine metabolism is a fundamental biological process involving the synthesis and breakdown of purine nucleotides, which are essential for DNA, RNA, and energy transfer.[4][5] The catabolic (breakdown) pathway concludes with the formation of uric acid, a waste product excreted by the kidneys.[6][7] Xanthine Oxidase is a pivotal enzyme that catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid.[2][7]
In conditions of overproduction or underexcretion of uric acid, hyperuricemia ensues, leading to the deposition of monosodium urate crystals in joints and tissues, triggering the painful inflammatory response known as gout.[8] Therefore, inhibiting Xanthine Oxidase activity is a highly effective strategy for reducing systemic uric acid production.
Profile of Established Xanthine Oxidase Inhibitors
A thorough comparison requires understanding the benchmarks. Allopurinol and Febuxostat are the most widely prescribed XO inhibitors, but they possess distinct chemical structures and clinical profiles.[1]
-
Allopurinol : As the first-line urate-lowering therapy, Allopurinol is a purine structural analog of hypoxanthine.[1][9] It competitively inhibits Xanthine Oxidase and is metabolized to oxypurinol, which is also an inhibitor.[1] Its long history of use, effectiveness, and low cost make it a staple in gout management.[10] However, it can be associated with dose-dependent hypersensitivity reactions and requires dose adjustments for patients with chronic kidney disease (CKD).[10][11]
-
Febuxostat : A newer, non-purine selective inhibitor of Xanthine Oxidase, Febuxostat offers more potent urate-lowering effects than standard doses of Allopurinol.[3][10] It forms a stable complex with both the oxidized and reduced forms of the enzyme. A key advantage is that it does not require dose adjustments for mild to moderate renal impairment.[10] However, concerns have been raised regarding a potential increase in cardiovascular events compared to Allopurinol, and it is generally reserved for patients who are intolerant to Allopurinol.[3]
The Investigational Candidate: this compound (INP)
The pyrazole scaffold is a versatile heterocyclic structure found in numerous pharmacologically active compounds, known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[12][13][14] The structural novelty of this compound (INP) makes it a compelling candidate for investigation as a next-generation XO inhibitor.
Rationale for Investigation:
-
Non-Purine Structure: Like Febuxostat, INP is a non-purine derivative. This structural class may reduce the risk of purine-related side effects and offer a different binding mechanism to the enzyme's molybdenum-pterin active site, potentially leading to higher specificity and potency.
-
Structural Versatility: The pyrazole core allows for extensive synthetic modification.[15] The isopentyl and nitro groups on INP are hypothesized to enhance binding affinity and specificity for the XO active site, which could translate to improved efficacy and a better safety profile.
Comparative Efficacy Data
To provide a clear, quantitative comparison, the following table summarizes key performance metrics for INP based on preliminary (hypothetical) preclinical data, benchmarked against established values for Allopurinol and Febuxostat.
| Parameter | Allopurinol | Febuxostat | INP (Investigational) | Significance of Parameter |
| Chemical Class | Purine Analog | Non-Purine Selective | Non-Purine Selective | Determines mechanism and potential for class-specific side effects. |
| In Vitro IC₅₀ | ~1.5 - 9 µM (as Oxypurinol) | ~0.002 - 0.007 µM | ~0.005 µM | The concentration required to inhibit 50% of enzyme activity. Lower values indicate higher potency. |
| Inhibition Type | Competitive | Mixed (Potent Non-competitive) | Predicted: Mixed/Non-competitive | Describes how the inhibitor binds to the enzyme, affecting its efficacy under different substrate concentrations. |
| In Vivo SUA Reduction | Dose-dependent, ~30-60% | Dose-dependent, ~40-70% | Projected: ~45-75% | The percentage reduction in serum uric acid levels in animal models, a direct measure of in-vivo efficacy. |
| Renal Impairment | Dose adjustment required | No adjustment (mild/moderate) | Target: No adjustment needed | A critical clinical differentiator for patients with common comorbidities like CKD. |
| Key Safety Note | Hypersensitivity risk | Cardiovascular concerns | Target: Favorable CV and safety profile | The primary consideration for long-term therapeutic use. |
Data for INP is hypothetical and presented for illustrative purposes within a research and development context.
Experimental Protocols for Efficacy Determination
The validation of a novel inhibitor requires rigorous and reproducible experimental testing. The following protocols outline the standard methodologies for determining in vitro and in vivo efficacy.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of Xanthine Oxidase by 50%.
Causality: This assay directly measures the inhibitor's potency against the purified target enzyme. The rate of uric acid formation is monitored spectrophotometrically, as uric acid has a characteristic absorbance peak at 295 nm, while the substrate, xanthine, does not.
Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Dissolve bovine milk Xanthine Oxidase in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a stock solution of xanthine (substrate) at 150 µM in the buffer.
-
Prepare serial dilutions of the test inhibitor (INP) and controls (Allopurinol, Febuxostat) in DMSO, followed by a final dilution in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of the xanthine solution to each well.
-
Add 25 µL of the various inhibitor dilutions to their respective wells. Add buffer/DMSO for the no-inhibitor control.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Xanthine Oxidase solution to each well.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 295 nm every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate (velocity) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the rates relative to the no-inhibitor control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Efficacy in a Potassium Oxonate-Induced Hyperuricemic Mouse Model
Objective: To evaluate the ability of an inhibitor to lower serum uric acid levels in a living organism.
Causality: This model provides a more clinically relevant assessment of a drug's efficacy, accounting for its absorption, distribution, metabolism, and excretion (ADME). Potassium oxonate is a urate oxidase inhibitor, which prevents the breakdown of uric acid in rodents (a process that does not occur in humans), thereby inducing a state of hyperuricemia that mimics the human condition.
Methodology:
-
Animal Acclimation:
-
Use male Kunming mice (or similar strain), weighing 20-25g.
-
Acclimate the animals for one week with standard chow and water ad libitum.
-
-
Induction of Hyperuricemia:
-
Fast the mice overnight before the experiment but allow access to water.
-
Administer potassium oxonate (250 mg/kg) via intraperitoneal (IP) injection to all animals except the normal control group.
-
-
Drug Administration:
-
One hour after potassium oxonate injection, orally administer the test compounds.
-
Group 1: Normal Control (Vehicle only).
-
Group 2: Model Control (Potassium Oxonate + Vehicle).
-
Group 3-5: INP at various doses (e.g., 5, 10, 20 mg/kg).
-
Group 6: Positive Control (e.g., Allopurinol at 10 mg/kg).
-
-
Sample Collection and Analysis:
-
One hour after drug administration, collect blood samples via the retro-orbital plexus under light anesthesia.
-
Allow blood to clot, then centrifuge at 3000 rpm for 10 minutes to separate the serum.
-
Measure the serum uric acid (SUA) concentration using a commercial uric acid quantification kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean SUA levels for each group.
-
Determine the percentage reduction in SUA for each treatment group relative to the model control group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to assess the significance of the results.
-
Discussion and Future Directions
The preliminary profile of this compound (INP) positions it as a promising candidate for a highly potent, non-purine selective Xanthine Oxidase inhibitor. Its hypothetical IC₅₀ value is comparable to that of Febuxostat, suggesting strong enzymatic inhibition. The key differentiator and the focus of future research will be its safety profile, particularly concerning cardiovascular and hypersensitivity risks.
Next Steps in Development:
-
ADME/Tox Profiling: Comprehensive studies on absorption, distribution, metabolism, excretion, and toxicology are essential to evaluate the drug-like properties and safety of INP.
-
Kinase Selectivity Screening: To ensure the compound's specificity, it must be screened against a broad panel of other kinases and enzymes to identify potential off-target effects.
-
Chronic Dosing Studies: Long-term in vivo studies are required to assess sustained efficacy and monitor for any chronic toxicity.
-
IND-Enabling Studies: Should the compound continue to show promise, formal IND (Investigational New Drug)-enabling studies will be necessary before advancing to human clinical trials.
The development of novel XO inhibitors like INP is critical for expanding the therapeutic options available to patients with hyperuricemia and gout, especially for those who cannot tolerate or do not respond adequately to current treatments.
References
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American College of Rheumatology. (2020). 2020 American College of Rheumatology Guideline for the Management of Gout. Arthritis & Rheumatology. [Link]
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An, S. & Kumar, R. (2012). A New View into the Regulation of Purine Metabolism – The Purinosome. National Institutes of Health. [Link]
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Dr.Oracle. (2025). What is the comparison between Allopurinol (Xanthine Oxidase Inhibitor) and Febuxostat (Xanthine Oxidase Inhibitor)?. Dr.Oracle. [Link]
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Grassi, D., Ferri, C., & Desideri, G. (2019). Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients. National Institutes of Health. [Link]
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ResearchGate. (n.d.). Purine metabolic pathways. The schematic representation shows the de.... ResearchGate. [Link]
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Reactome. (n.d.). Purine metabolism. Reactome Pathway Database. [Link]
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FitzGerald, J. D., et al. (2020). 2020 American College of Rheumatology Guideline for the Management of Gout. National Institutes of Health. [Link]
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Choi, H. K. & Neogi, T. (2018). Gout, Xanthine Oxidase Inhibition, and Cardiovascular Outcomes. Circulation. [Link]
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American Academy of Family Physicians. (2021). Management of Gout: Update from the American College of Rheumatology. AAFP. [Link]
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King, M. W. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. [Link]
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Markovic, T., et al. (2021). Xanthine oxidase inhibitors beyond allopurinol and febuxostat; an overview and selection of potential leads based on in silico calculated physico-chemical properties, predicted pharmacokinetics and toxicity. PubMed. [Link]
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OHSU. (2024). OUT WITH THE GOUT! Updated Treatment Guidelines. OHSU. [Link]
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Joosten, L. A. B., et al. (2025). Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release. National Institutes of Health. [Link]
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Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters. [Link]
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Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
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Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]
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A Comparative Spectroscopic Guide to the Structural Elucidation of 1-Isopentyl-4-nitro-1H-pyrazole
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development
In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. This guide provides a comprehensive, multi-technique spectroscopic workflow for the unambiguous structural determination of 1-isopentyl-4-nitro-1H-pyrazole. By integrating predicted data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a robust methodology for its characterization. This document serves as a comparative guide, contrasting the expected spectral data of the target molecule with that of potential synthetic isomers and impurities, thereby providing a framework for confident structural assignment.
The Imperative of Orthogonal Spectroscopic Analysis
The synthesis of 1-alkyl-4-nitropyrazoles, often proceeding via nitration of the pyrazole ring followed by alkylation, can potentially yield a mixture of regioisomers. For instance, nitration of pyrazole can lead to 3-nitro, 4-nitro, and 1-nitro derivatives, while the subsequent alkylation can occur at either of the ring's nitrogen atoms if the starting material is not appropriately substituted. Therefore, relying on a single analytical technique is insufficient for unequivocal structure confirmation. An orthogonal approach, employing multiple spectroscopic methods that probe different molecular properties, is essential.
This guide will focus on the synergistic use of NMR, MS, and IR spectroscopy to create a unique "fingerprint" for this compound, enabling its differentiation from plausible alternatives such as 1-isopentyl-3-nitro-1H-pyrazole and 1-isopentyl-5-nitro-1H-pyrazole.
Predicted Spectroscopic Data for this compound
The following data is predicted based on established spectroscopic principles and data from analogous 1-alkyl-4-nitropyrazole structures.
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~8.4 ppm (s, 1H, H-5), ~8.0 ppm (s, 1H, H-3), ~4.2 ppm (t, 2H, N-CH₂), ~1.8 ppm (m, 1H, CH), ~1.6 ppm (q, 2H, CH₂), ~0.9 ppm (d, 6H, 2xCH₃) |
| Coupling Constant (J) | N-CH₂-CH₂: ~7.5 Hz, CH-CH₃: ~6.6 Hz | |
| ¹³C NMR | Chemical Shift (δ) | ~140 ppm (C-5), ~138 ppm (C-4), ~125 ppm (C-3), ~50 ppm (N-CH₂), ~38 ppm (CH₂), ~25 ppm (CH), ~22 ppm (2xCH₃) |
| Mass Spec (EI) | m/z | 183.10 (M⁺), 127, 113, 81, 57 |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2960-2870 (C-H stretch, alkyl), ~1550-1475 (N-O asymm. stretch), ~1360-1290 (N-O symm. stretch), ~1580 (C=N stretch) |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.[1][2]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Further structural confirmation can be achieved using DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.[3]
The predicted ¹H NMR spectrum of this compound offers distinct signals for each proton environment:
-
Pyrazole Ring Protons: The electron-withdrawing nitro group at the C-4 position will significantly deshield the protons on the pyrazole ring. The proton at C-5 (H-5) is expected to be the most downfield, appearing as a singlet around 8.4 ppm . The proton at C-3 (H-3) will also be a singlet, slightly upfield at approximately 8.0 ppm . The singlet nature of these peaks is a key indicator of substitution at the C-4 position.
-
Isopentyl Chain Protons:
-
The methylene group directly attached to the pyrazole nitrogen (N-CH₂) will be deshielded and is predicted to appear as a triplet around 4.2 ppm with a coupling constant of approximately 7.5 Hz.
-
The methine proton (-CH) of the isopentyl group is expected to be a multiplet around 1.8 ppm .
-
The adjacent methylene group (-CH₂-) will likely appear as a quartet around 1.6 ppm .
-
The two terminal methyl groups (-CH₃) will be equivalent and should present as a doublet around 0.9 ppm , integrating to 6 protons.[4][5][6]
-
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment:
-
Pyrazole Ring Carbons:
-
The carbon bearing the nitro group (C-4) is expected to be significantly deshielded, with a predicted chemical shift around 138 ppm .
-
The C-5 carbon is anticipated to be the most downfield of the ring carbons at approximately 140 ppm .
-
The C-3 carbon is predicted to appear around 125 ppm .[7][8][9][10]
-
-
Isopentyl Chain Carbons:
-
The N-CH₂ carbon will be the most downfield of the alkyl chain, at approximately 50 ppm .
-
The other carbons of the isopentyl group will appear in the aliphatic region: -CH₂- at ~38 ppm, -CH at ~25 ppm, and the two -CH₃ groups at ~22 ppm.[3]
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the elemental composition and aspects of the structure.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Molecular Ion Peak (M⁺): The molecular ion peak for this compound (C₈H₁₃N₃O₂) is expected at m/z 183.10 .
-
Key Fragmentation Pathways:
-
Loss of the nitro group (NO₂) is a common fragmentation for nitroaromatic compounds, which would result in a fragment at m/z 137 .
-
Cleavage of the isopentyl chain is also expected. Loss of a propyl radical (•C₃H₇) would lead to a fragment at m/z 140 , while loss of an isobutyl radical (•C₄H₉) would result in a fragment at m/z 126 .
-
A prominent peak at m/z 57 corresponding to the isopentyl cation ([C₄H₉]⁺) is also likely.
-
Fragmentation of the pyrazole ring itself can also occur, leading to smaller fragments.[11][12][13]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Nitro Group (NO₂): The most characteristic peaks for the nitro group are the strong asymmetric and symmetric stretching vibrations. For an aromatic nitro compound, these are expected at approximately 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) .[14]
-
Alkyl C-H Stretches: The isopentyl group will show C-H stretching vibrations in the 2960-2870 cm⁻¹ region.
-
Pyrazole Ring Vibrations: C=N and C=C stretching vibrations within the pyrazole ring are expected in the 1600-1400 cm⁻¹ region.[15]
Comparative Analysis: Differentiating Isomers
The true power of this multi-technique approach is evident when comparing the expected data for this compound with its potential regioisomers.
| Compound | Key Differentiating Spectroscopic Features |
| This compound (Target) | ¹H NMR: Two singlets in the aromatic region. |
| 1-Isopentyl-3-nitro-1H-pyrazole | ¹H NMR: Two doublets in the aromatic region, corresponding to H-4 and H-5, with a small coupling constant (J ≈ 2-3 Hz). |
| 1-Isopentyl-5-nitro-1H-pyrazole | ¹H NMR: Two doublets in the aromatic region, corresponding to H-3 and H-4, with a small coupling constant (J ≈ 2-3 Hz). The chemical shift of the N-CH₂ group would likely be different due to the proximity of the nitro group. |
The distinct splitting patterns of the pyrazole ring protons in the ¹H NMR spectrum provide an unambiguous method for distinguishing between the 3-nitro, 4-nitro, and 5-nitro isomers.
Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis and structural confirmation of this compound.
Conclusion
The structural elucidation of a novel compound such as this compound requires a meticulous and multi-faceted analytical approach. By combining the detailed structural insights from ¹H and ¹³C NMR, the molecular weight and fragmentation information from mass spectrometry, and the functional group identification from IR spectroscopy, a definitive structural assignment can be made. This guide provides the predicted data and comparative framework necessary for researchers to confidently identify and characterize this molecule, ensuring the integrity of their synthetic work and downstream applications.
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- Dury, K. (1966). U.S. Patent No. 3,294,814. Washington, DC: U.S.
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- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
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- Oregon State University. (n.d.). Analyzing Coupling Constants.
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Comparative Analysis of 1-Isopentyl-4-nitro-1H-pyrazole Cross-Reactivity in Preclinical Assays
A Guide for Senior Researchers and Drug Development Professionals
Introduction: The Criticality of Selectivity Profiling for Nitro-pyrazole Scaffolds
The 1H-pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a nitro group and various alkyl substituents, such as the isopentyl group in 1-isopentyl-4-nitro-1H-pyrazole, can modulate the potency and selectivity of these molecules. However, the electron-withdrawing nature of the nitro group and the overall chemical architecture can also lead to unforeseen off-target interactions, a phenomenon known as cross-reactivity.
This guide provides a comprehensive framework for characterizing the selectivity profile of this compound and related nitro-pyrazole analogs. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a data interpretation framework to de-risk potential liabilities early in the drug discovery cascade. The methodologies outlined herein are designed to build a self-validating system, ensuring the robustness and reproducibility of your findings.
Part 1: Establishing the Primary Target and On-Target Potency
Before investigating what a compound shouldn't do, it is imperative to rigorously define what it should do. The initial step is to confirm the engagement and functional modulation of the intended primary target.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target binding in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
-
Cell Culture: Grow the target-expressing cell line to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., at 1 µM and 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Thermal Challenge: Aliquot the cell suspension and heat the samples across a defined temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the soluble fractions by Western blot or another suitable protein detection method (e.g., ELISA) using an antibody specific to the target protein.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.
Functional Activity: Primary In Vitro Assay
The choice of the primary functional assay is dictated by the nature of the target. For an enzyme, this would be a kinetic assay; for a receptor, a binding or reporter assay. The goal is to determine the compound's potency, typically expressed as an IC50 or EC50 value.
Part 2: A Tiered Approach to Cross-Reactivity Profiling
A systematic, tiered approach is the most resource-efficient strategy for identifying potential off-target interactions.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial screen should be broad, designed to identify potential "hits" across large, pharmacologically diverse target families. Most small molecule drugs interact with unintended targets, and early identification of these interactions is crucial to reduce safety-related attrition.[1]
-
Kinase Profiling: The human kinome is a frequent source of off-target activity. Screening against a large panel, such as the Eurofins Discovery KINOMEscan® panel of over 480 kinases, provides a comprehensive overview of a compound's kinase selectivity.[2][3] This is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
-
General Safety Screening: Beyond kinases, it is vital to assess interactions with other key target classes implicated in adverse drug reactions. Panels like the Eurofins SafetyScreen44™ or SafetyScreen87™ evaluate compounds against a curated list of GPCRs, ion channels, transporters, and enzymes known to be involved in clinical adverse events.[4][5][6][7]
Tier 2: Hit Confirmation and Potency Determination
Any target showing significant inhibition (e.g., >50% inhibition) in the Tier 1 screen should be followed up.
-
Dose-Response Analysis: The compound's potency (IC50) against each confirmed off-target "hit" must be determined by generating a full 10-point dose-response curve.
-
Orthogonal Assays: To rule out assay-specific artifacts, it is best practice to confirm key off-target hits using an assay with a different technological principle (e.g., confirming a binding assay hit with a functional enzymatic assay).
Tier 3: Cellular Validation
Biochemical off-target activity does not always translate to a cellular effect. Therefore, the most significant off-target interactions must be validated in a relevant cellular context.
-
Cellular Target Engagement: Techniques like CETSA (as described in section 1.1) or NanoBRET™ can be used in appropriate cell lines to confirm that the compound engages the off-target protein in its native environment.
-
Functional Cellular Assays: If the off-target has a known signaling pathway, a functional assay (e.g., a reporter gene assay, phosphorylation readout by Western blot, or a calcium flux assay) should be employed to measure the functional consequences of the compound's interaction.
Part 3: Data Interpretation and Comparative Analysis
The ultimate goal is to generate a Selectivity Index for the compound. This provides a quantitative measure of the therapeutic window.
Calculating the Selectivity Index
The Selectivity Index (SI) is typically calculated as follows:
SI = IC50 (Off-Target) / IC50 (Primary Target)
A higher SI value is desirable, indicating greater selectivity for the primary target. A commonly accepted, though project-dependent, threshold for a "selective" compound is an SI > 100.
Comparative Data Table
The data should be compiled into a clear, comparative table. Below is a hypothetical example for this compound compared to a known multi-kinase inhibitor, Sunitinib.
| Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Selectivity Index (Test Cmpd) |
| Primary Target: Kinase X | 15 | 25 | - |
| Off-Target: VEGFR2 | 1,800 | 9 | 120 |
| Off-Target: PDGFRβ | 3,500 | 2 | 233 |
| Off-Target: LCK | >10,000 | 50 | >667 |
| Off-Target: hERG | >10,000 | 1,200 | >667 |
This is illustrative data and does not represent actual experimental results.
In this hypothetical comparison, this compound demonstrates significantly higher selectivity for its primary target compared to Sunitinib, which has potent activity against multiple receptor tyrosine kinases.
Part 4: Mechanistic Insights and Structural Rationale
Understanding why a compound exhibits a particular selectivity profile is key to rational drug design.
Structural Biology and In Silico Modeling
If crystal structures of the primary and off-target proteins are available, molecular docking studies can provide invaluable insights. These models can reveal subtle differences in the ATP-binding pocket or allosteric sites that the nitro-pyrazole scaffold might exploit. This computational analysis can guide the synthesis of next-generation compounds with improved selectivity.[8]
Signaling Pathway Analysis
Understanding the signaling pathways of both the on-target and off-targets is crucial for predicting the physiological consequences of cross-reactivity.
Caption: On-target vs. potential off-target signaling pathways.
Conclusion
A thorough investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of robust drug discovery. For compounds based on the nitro-pyrazole scaffold, like this compound, a systematic, tiered approach to selectivity profiling is essential. By combining broad biochemical screens with targeted cellular validation and structural insights, researchers can build a comprehensive understanding of a compound's activity, mitigate risks of late-stage failure, and ultimately design safer, more effective medicines.
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DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Available at: [Link]
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Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 913-925. Available at: [Link]
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Eurofins Discovery. SafetyScreen44 Panel - TW. Available at: [Link]
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available at: [Link]
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Eurofins Discovery. SafetyScreen Functional Panel - FR. Available at: [Link]
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Cheng, A. C., et al. (2010). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 50(9), 1638–1648. Available at: [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Available at: [Link]
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Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]
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Bunnage, M. E., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 11(3), 334-339. Available at: [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Available at: [Link]
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Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS Discovery, 24(9), 913-925. Available at: [Link]
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Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel. Available at: [Link]
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Miljković, F., & Bajorath, J. (2020). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 36(Supplement_1), i426-i432. Available at: [Link]
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Fierce Biotech. (2011). DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel. Available at: [Link]
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A Researcher's Guide to the Structure-Activity Relationship (SAR) of Novel 1-Isopentyl-4-nitro-1H-pyrazole Analogs
Introduction: The Promise of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a versatile framework for developing therapeutic agents across a spectrum of diseases.[2][3] The presence of the pyrazole core in FDA-approved drugs like the anti-inflammatory Celecoxib and the anti-obesity drug Rimonabant validates its pharmacological potential.[1]
This guide focuses on a novel, unexplored class of pyrazole derivatives: 1-isopentyl-4-nitro-1H-pyrazoles . Our objective is to establish a comprehensive framework for investigating their structure-activity relationships (SAR), providing researchers with a strategic roadmap for synthesis, biological evaluation, and lead optimization. We will hypothesize a research program targeting anticancer activity, a domain where pyrazole derivatives have shown considerable promise.[4][5][6]
The core structure incorporates two key features driving our rationale:
-
The 4-Nitro Group : This potent electron-withdrawing group can significantly modulate the electronic properties of the pyrazole ring, potentially enhancing binding affinity or participating in unique biological interactions.[7][8]
-
The 1-Isopentyl Group : This lipophilic alkyl chain is expected to influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, while also probing hydrophobic pockets within the target protein.
This guide will compare a series of proposed analogs, detailing the experimental workflows required to synthesize and evaluate them, and culminating in a hypothetical SAR analysis to guide future drug development efforts.
Design Rationale and Proposed Analogs for Synthesis
To systematically explore the SAR, we propose a series of analogs based on the 1-isopentyl-4-nitro-1H-pyrazole core. Modifications will be targeted at three key positions: the N1-substituent, the C3 position, and the C5 position. This multi-pronged approach allows for a comprehensive evaluation of how steric, electronic, and lipophilic properties influence biological activity.
Core Scaffold
The foundational molecule for our investigation is This compound . All proposed analogs will be derivatives of this core structure.
Table 1: Proposed Analogs for SAR Investigation
| Compound ID | N1-Substituent (R1) | C3-Substituent (R2) | C5-Substituent (R3) | Rationale for Modification | Hypothetical IC50 (µM) vs. A549 Lung Cancer Cells[9] |
| REF-01 | Isopentyl | H | H | Reference Compound | 45.0 |
| N1-A | Isobutyl | H | H | Decrease N1 lipophilicity/size | 60.2 |
| N1-B | n-Hexyl | H | H | Increase N1 lipophilicity/length | 35.5 |
| N1-C | Cyclopropylmethyl | H | H | Introduce rigidity at N1 | 52.8 |
| C5-A | Isopentyl | H | Phenyl | Explore π-π stacking at C5 | 15.1 |
| C5-B | Isopentyl | H | 4-Chlorophenyl | Probe for halogen-binding pocket | 8.7 |
| C5-C | Isopentyl | H | 4-Methoxyphenyl | Introduce H-bond acceptor | 12.4 |
| C5-D | Isopentyl | H | 4-Nitrophenyl | Enhance electron-withdrawing effect | 25.3 |
| C3-A | Isopentyl | Methyl | Phenyl | Investigate steric effects at C3 | 22.9 |
| C3-B | Isopentyl | Phenyl | Phenyl | Explore bulky C3 substitution | 38.6 |
Experimental Workflows: From Synthesis to Biological Validation
Scientific integrity demands robust and reproducible methodologies. The following sections detail the protocols for synthesizing the proposed analogs and evaluating their biological activity.
General Synthetic Pathway
The synthesis of the target pyrazole analogs can be achieved through established cyclocondensation reactions.[1][10][11] The general workflow involves the reaction of a substituted 1,3-dicarbonyl compound with isopentylhydrazine, followed by regioselective nitration.
Caption: General synthetic workflow for this compound analogs.
Protocol 1: Synthesis of 1-Isopentyl-3-methyl-5-phenyl-1H-pyrazole
-
Reaction Setup : To a solution of 1-phenyl-1,3-butanedione (10 mmol) in ethanol (50 mL), add isopentylhydrazine (11 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Cyclocondensation : Reflux the reaction mixture for 6-8 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification : Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation : Purify the crude product via column chromatography on silica gel to yield the 1-isopentyl-3-methyl-5-phenyl-1H-pyrazole intermediate.
-
Nitration : Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C. Add the pyrazole intermediate dropwise while maintaining the temperature.
-
Final Isolation : Allow the reaction to stir for 2 hours before pouring onto crushed ice. Collect the precipitated solid by filtration, wash with cold water, and recrystallize to obtain the final product. Characterize using NMR and HRMS.[12]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9][13]
Caption: Experimental workflow for the MTT cytotoxicity assay.
-
Cell Culture : Culture A549 human lung carcinoma cells in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
Seeding : Seed cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment : Prepare serial dilutions of the synthesized pyrazole analogs in culture media. Treat the cells with these dilutions and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[5]
Structure-Activity Relationship (SAR) Analysis
Based on the hypothetical data presented in Table 1, we can derive several key SAR insights. This analysis demonstrates how systematic structural modifications can be correlated with changes in biological activity.
Caption: Visual summary of hypothetical Structure-Activity Relationships.
-
Influence of the N1-Substituent : Altering the isopentyl group reveals that the N1 position likely interacts with a hydrophobic pocket of a defined size. The increased activity of the linear n-hexyl chain (N1-B) compared to the bulkier isopentyl group (REF-01) suggests a preference for length over branching. The reduced activity of the smaller isobutyl group (N1-A) supports this.[14]
-
Criticality of the C5-Position : The most dramatic increase in potency comes from introducing an aryl group at the C5 position (C5-A). This is a common finding in pyrazole-based inhibitors and points towards a crucial π-π stacking or hydrophobic interaction with the target.[4][15]
-
Electronics at the C5-Aryl Ring : Further substitution on the C5-phenyl ring provides finer detail. The 4-chloro substituent (C5-B) yields the most potent compound, suggesting that an electron-withdrawing group that can also participate in halogen bonding is highly favorable. The electron-donating methoxy group (C5-C) is also beneficial but less so than the chloro group.
-
Steric Hindrance at the C3-Position : The introduction of even a small methyl group at the C3 position (C3-A) leads to a decrease in activity compared to its unsubstituted counterpart (C5-A). This indicates that the C3 position may be sterically hindered within the binding site, making it an unfavorable position for substitution.
Conclusion and Future Directions
This guide outlines a systematic approach to elucidating the structure-activity relationship of a novel class of this compound analogs. Our hypothetical analysis indicates that the most promising path for lead optimization involves the introduction of substituted aryl groups at the C5 position, particularly those with electron-withdrawing properties like a chloro group. The N1-alkyl chain length can be fine-tuned to optimize hydrophobic interactions, while the C3 position should likely remain unsubstituted.
Future work should focus on synthesizing the proposed analogs and confirming these hypotheses with experimental data. Promising compounds, such as the hypothetical C5-B , should be advanced into further studies, including:
-
Screening against a broader panel of cancer cell lines.[10]
-
In vitro enzyme inhibition assays to identify the molecular target.[16][17]
-
In vivo studies in animal models to assess efficacy and pharmacokinetic profiles.
By following this structured, data-driven approach, researchers can efficiently navigate the complex process of drug discovery and unlock the therapeutic potential of the pyrazole scaffold.
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Validating the Mechanism of Action of 1-Isopentyl-4-nitro-1H-pyrazole: A Comparative Guide to COX-2 Inhibition
In the landscape of drug discovery, the pyrazole scaffold is a recurring motif in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The novel compound, 1-Isopentyl-4-nitro-1H-pyrazole, has emerged as a molecule of interest. Its structural features, particularly the 4-nitro substitution and the N-isopentyl group, suggest a potential for specific biological interactions. This guide provides an in-depth, experience-driven framework for validating its hypothesized mechanism of action as a selective inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
This document is intended for researchers, scientists, and drug development professionals. It will not only present protocols but also delve into the scientific rationale behind the experimental choices, ensuring a thorough and self-validating approach to mechanistic validation. We will compare the performance of this compound with a known selective COX-2 inhibitor, Celecoxib, and a structurally related but hypothesized inactive compound, 1-Isopentyl-1H-pyrazole, to provide a comprehensive and objective analysis.
The Hypothesized Mechanism: Selective COX-2 Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Many established anti-inflammatory drugs containing a pyrazole core, such as Celecoxib, function as selective COX-2 inhibitors.[2] The structural characteristics of this compound, including its aromaticity and the presence of an electron-withdrawing nitro group, suggest that it may favorably interact with the active site of the COX-2 enzyme. We hypothesize that the isopentyl group contributes to the molecule's lipophilicity, facilitating its entry into the hydrophobic channel of the COX enzyme, while the nitropyrazole core engages in key interactions with amino acid residues specific to the COX-2 active site.
To rigorously test this hypothesis, a multi-tiered experimental approach is necessary, progressing from direct enzyme inhibition assays to cell-based models that reflect the physiological consequences of COX-2 inhibition.
Experimental Validation Workflow
The following diagram outlines the logical flow of experiments designed to validate the hypothesized mechanism of action of this compound.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: In Vitro Validation of Direct Enzyme Inhibition
The initial and most direct assessment of our hypothesis involves quantifying the inhibitory activity of this compound against purified COX-1 and COX-2 enzymes.
Experiment 1.1: COX-1 and COX-2 Inhibition Assays
Rationale: This experiment is fundamental to determining the potency and selectivity of the test compound. By comparing the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for COX-1 and COX-2, we can calculate a selectivity index. A high selectivity index (IC50 COX-1 / IC50 COX-2) is indicative of a selective COX-2 inhibitor.
Protocol:
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe for prostaglandin detection, test compounds (this compound, Celecoxib, 1-Isopentyl-1H-pyrazole), and appropriate buffers.
-
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the test compounds at various concentrations to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorescent probe).
-
Include a positive control (Celecoxib), a negative control (1-Isopentyl-1H-pyrazole), and a vehicle control (DMSO).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Calculate the selectivity index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Hypothetical Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 50 | 0.5 | 100 |
| Celecoxib | 25 | 0.2 | 125 |
| 1-Isopentyl-1H-pyrazole | > 100 | > 100 | - |
Experiment 1.2: Enzyme Kinetics
Rationale: To further characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed. This provides deeper insight into how the inhibitor interacts with the enzyme.
Protocol:
-
Procedure:
-
Perform the COX-2 inhibition assay as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (arachidonic acid).
-
-
Data Analysis:
-
Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).
-
A competitive inhibitor will increase the apparent Km with no change in Vmax. A non-competitive inhibitor will decrease Vmax with no change in Km. An uncompetitive inhibitor will decrease both Km and Vmax.
-
Hypothetical Outcome: The Lineweaver-Burk plot for this compound is expected to show lines that intersect on the y-axis, which is characteristic of competitive inhibition, similar to Celecoxib.
Part 2: Cell-Based Validation of Downstream Effects
While in vitro enzyme assays are crucial, it is equally important to demonstrate that the compound can exert its effect in a more complex biological system. Cell-based assays allow us to assess the compound's ability to penetrate cell membranes and inhibit COX-2 activity in its native environment.
Experiment 2.1: Prostaglandin E2 (PGE2) Production Assay in LPS-Stimulated Macrophages
Rationale: Lipopolysaccharide (LPS) is a potent inducer of COX-2 expression and subsequent prostaglandin E2 (PGE2) production in macrophages. This assay mimics the inflammatory response and allows for the quantification of the downstream effects of COX-2 inhibition.
Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value for PGE2 inhibition.
-
Hypothetical Data Summary:
| Compound | PGE2 Inhibition IC50 (µM) |
| This compound | 1.2 |
| Celecoxib | 0.8 |
| 1-Isopentyl-1H-pyrazole | > 100 |
Experiment 2.2: Cell Viability Assay
Rationale: It is essential to ensure that the observed inhibition of PGE2 production is not due to general cytotoxicity. A cell viability assay, such as the MTT assay, should be performed in parallel with the PGE2 assay.
Protocol:
-
Procedure:
-
Treat the macrophage cells with the same concentrations of test compounds used in the PGE2 assay for the same duration.
-
Perform an MTT assay or a similar cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
Hypothetical Outcome: The CC50 values for all compounds are expected to be significantly higher than their IC50 values for PGE2 inhibition, indicating that the observed effects are not due to cytotoxicity.
Comparative Analysis and Conclusion
The hypothetical data presented in this guide strongly supports the mechanism of action of this compound as a selective COX-2 inhibitor. Its in vitro potency and selectivity are comparable to the known COX-2 inhibitor, Celecoxib. Furthermore, its ability to inhibit PGE2 production in a cellular model of inflammation at non-cytotoxic concentrations validates its potential as a functional anti-inflammatory agent. The lack of activity of the structural analog, 1-Isopentyl-1H-pyrazole, underscores the importance of the 4-nitro group for the observed biological activity.
This systematic and comparative approach provides a robust framework for the initial validation of the mechanism of action of novel small molecules. The convergence of evidence from direct enzyme inhibition and cell-based functional assays provides a high degree of confidence in the proposed mechanism, paving the way for further preclinical development.
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of COX-2 inhibition.
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Current status of pyrazole and its biological activities. PMC. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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A Comparative Analysis of Isopentyl vs. Isopropyl Substituted Pyrazoles in Medicinal Chemistry
Introduction: The Significance of Alkyl Substituents on the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a versatile template for designing therapeutic agents targeting a diverse range of diseases, including inflammatory conditions, cancer, and infections.[2][3] The biological activity of pyrazole derivatives can be exquisitely tuned by the nature and position of substituents on the core ring.[4][5]
Among the most fundamental modifications is the introduction of alkyl groups. These substituents, while seemingly simple, profoundly influence a molecule's physicochemical properties, such as lipophilicity, steric profile, and metabolic stability.[6][7] This, in turn, dictates the compound's pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic (target binding affinity and efficacy) profiles.[8] This guide provides an in-depth comparative study of two common alkyl substituents: the branched, four-carbon isopentyl (3-methylbutyl) group and the smaller, branched, three-carbon isopropyl group. By examining their impact on synthesis, physicochemical properties, and biological activity, we aim to provide researchers with actionable insights for rational drug design.
Section 1: Comparative Physicochemical Properties and Stereoelectronic Effects
The choice between an isopentyl and an isopropyl group is a strategic decision in lead optimization, driven by the need to balance potency with drug-like properties. The fundamental differences in their size, shape, and lipophilicity are key determinants of their ultimate biological effect.
The isopentyl group is larger and more flexible than the isopropyl group, possessing an additional CH₂ linker. This increased size and flexibility can allow for more extensive interactions within a binding pocket, potentially accessing deeper hydrophobic regions. Conversely, the smaller, more compact isopropyl group may be ideal for fitting into sterically constrained pockets where a larger group would cause a clash.
The most significant physicochemical difference is in lipophilicity, a critical parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.[9] Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP).
Table 1: Comparative Physicochemical Properties of Isopentyl vs. Isopropyl Groups
| Property | Isopropyl (-CH(CH₃)₂) | Isopentyl (-CH₂CH₂(CH(CH₃)₂)) | Rationale for Impact |
| Molecular Weight | 43.09 g/mol | 71.15 g/mol | Increased size can influence binding and solubility. |
| Estimated LogP Contribution * | ~1.3 | ~2.2 | Higher lipophilicity often enhances membrane permeability and target binding but can also increase metabolic liability and decrease solubility. |
| Steric Bulk | Moderate | High | The larger isopentyl group occupies more space, which can be beneficial for filling a large pocket but detrimental if the pocket is small. |
| Flexibility | Low (rigid) | Moderate (rotatable bonds) | Increased flexibility allows the isopentyl group to adopt multiple conformations to optimize binding interactions. |
Note: LogP contribution values are estimations and can vary based on the molecular context.
These differences are not trivial. A higher LogP, as conferred by the isopentyl group, can enhance binding to a hydrophobic pocket but may also lead to off-target effects or poor aqueous solubility.[6] The synthetic chemist must weigh these competing factors when designing new analogues.
Section 2: Synthetic Strategies for Alkyl-Substituted Pyrazoles
The synthesis of specifically substituted pyrazoles is well-established, with the Knorr pyrazole synthesis and its variations being a common and robust method.[10][11] This typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The choice of starting materials dictates the final substitution pattern.
General Synthetic Protocol: Knorr Pyrazole Synthesis
This protocol describes a generalized method for preparing N-alkylated pyrazoles.
Step 1: Synthesis of the 1,3-Diketone Precursor
-
To a solution of sodium ethoxide in ethanol, add an appropriate ketone (e.g., 5-methyl-2-hexanone for the isopentyl precursor or 3-methyl-2-butanone for the isopropyl precursor).
-
Slowly add a suitable ester (e.g., ethyl acetate) to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Acidify the reaction with a dilute acid (e.g., 1M HCl) and extract the 1,3-diketone product with an organic solvent like ethyl acetate.
-
Purify the product via column chromatography.
Step 2: Cyclocondensation with Hydrazine
-
Dissolve the purified 1,3-diketone in a suitable solvent such as ethanol or acetic acid.
-
Add a slight molar excess of the desired hydrazine (e.g., isopropylhydrazine or isopentylhydrazine).
-
Reflux the mixture for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the target N-substituted pyrazole.
Causality in Synthesis: The regioselectivity of the condensation can sometimes be an issue, potentially yielding two different isomers.[12] The choice of reaction conditions (e.g., solvent, temperature, and acidic or basic catalysis) can often be tuned to favor the desired regioisomer. Using a pre-formed substituted hydrazine (isopropylhydrazine or isopentylhydrazine) is a direct way to install the desired alkyl group at the N1 position.[13]
Section 3: A Case Study in Biological Activity: COX-2 Inhibition
To illustrate the practical implications of choosing between an isopentyl and isopropyl group, we can examine structure-activity relationship (SAR) studies of pyrazoles as inhibitors of cyclooxygenase-2 (COX-2).[14] The COX-2 enzyme is a key target for anti-inflammatory drugs.
In a study exploring 5-heteroatom-substituted pyrazoles as canine COX-2 inhibitors, researchers synthesized a series of analogues with varying alkyl ethers at the 5-position of the pyrazole ring.[14] While not a direct comparison of N-isopentyl vs N-isopropyl, the study provides valuable data on how these alkyl fragments, when attached via an ether linkage, influence inhibitory potency.
Table 2: Comparative Biological Activity of Alkyl-Substituted Pyrazoles as COX-2 Inhibitors
| Compound Analogue (Substitution at C5) | Canine COX-2 IC₅₀ (µM) | Rationale for Activity Difference |
| Isopropyl Ether Analogue | 0.08 | The smaller isopropyl group likely achieves an optimal fit within a specific sub-pocket of the COX-2 active site. |
| Isopentyl Ether Analogue | 0.25 | The larger, more lipophilic isopentyl group may extend beyond the optimal binding region or introduce a slight steric clash, leading to a modest decrease in potency compared to the isopropyl analogue. |
Data is hypothetical but representative of trends seen in SAR studies of COX-2 inhibitors where steric bulk and lipophilicity are tuned.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a standard method for determining the IC₅₀ of a compound against the COX-2 enzyme.
-
Enzyme and Substrate Preparation : Prepare a solution of purified recombinant human COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, arachidonic acid, and a colorimetric probe.
-
Compound Dilution : Create a serial dilution of the test compounds (e.g., the isopropyl- and isopentyl-substituted pyrazoles) in DMSO, typically starting from 10 mM.
-
Assay Reaction : In a 96-well plate, add the COX-2 enzyme solution, the test compound dilutions (final DMSO concentration <1%), and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiation and Measurement : Initiate the enzymatic reaction by adding the arachidonic acid substrate solution.
-
Data Analysis : Measure the absorbance of the colorimetric product at the appropriate wavelength over time. Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation and Controls: The assay must include a positive control (a known COX-2 inhibitor like Celecoxib), a negative control (DMSO vehicle), and a no-enzyme control to ensure the validity of the results.
Section 4: Visualization of Workflows and Mechanisms
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a conceptual mechanism of action.
Diagram 1: Experimental Workflow
Caption: Workflow from synthesis to SAR analysis.
Diagram 2: Conceptual Binding at COX-2 Active Site
Caption: Isopentyl vs. Isopropyl binding concept.
Conclusion and Future Directions
The choice between an isopentyl and an isopropyl substituent is a nuanced decision in drug design that significantly impacts a compound's developability. The isopropyl group offers a compact, moderately lipophilic option ideal for sterically constrained environments. In contrast, the larger, more lipophilic, and flexible isopentyl group can be used to probe larger hydrophobic pockets to increase potency, but at the potential cost of reduced solubility and increased metabolic risk.
The case study in COX-2 inhibition illustrates that "bigger" is not always "better," and an optimal balance of steric and electronic properties is required to maximize biological activity. Future research should focus on obtaining co-crystal structures of these pyrazole analogues with their targets. This would provide direct, empirical evidence of their binding modes and rationalize the observed SAR, enabling more precise and predictive drug design.
References
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Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. (2019). PMC - NIH. Available at: [Link]
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Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]
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5-Heteroatom-substituted pyrazoles as canine COX-2 inhibitors: Part 2. Structure-activity relationship studies of 5-alkylethers and 5-thioethers. (2006). PubMed. Available at: [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). MDPI. Available at: [Link]
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Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. (2021). PubMed. Available at: [Link]
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Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). PMC - NIH. Available at: [Link]
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Physical Properties in Drug Design. (2020). ResearchGate. Available at: [Link]
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The role of physicochemical and topological parameters in drug design. (2024). Frontiers. Available at: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH. Available at: [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. Available at: [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Nitro-Pyrazole Antimicrobial Agents
A Senior Application Scientist's Perspective on Bridging the Bench-to-Bedside Gap with 1-Isopentyl-4-nitro-1H-pyrazole as a Case Study
Introduction: The Promise and Challenge of Pyrazole-Based Antimicrobials
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a nitro group, particularly at the C4 position of the pyrazole ring, has been shown to enhance the antimicrobial potency of these derivatives.[3][4] this compound represents a promising lead compound, combining the established antimicrobial pharmacophore of the nitro-pyrazole core with a lipophilic isopentyl substituent at the N1 position, which is anticipated to influence its pharmacokinetic profile.
However, a recurring challenge in drug development is the often-observed discrepancy between promising in vitro activity and diminished in vivo efficacy.[5] This guide provides a comparative framework for evaluating compounds like this compound, highlighting the experimental methodologies and causal factors that underpin the transition from laboratory assays to preclinical models.
Part 1: In Vitro Efficacy Assessment: Establishing a Baseline of Antimicrobial Activity
The initial evaluation of any potential antimicrobial agent relies on a robust suite of in vitro assays to determine its intrinsic activity against pathogenic microorganisms. For a compound such as this compound, this would involve determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria.
Key In Vitro Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution:
This assay is the gold standard for quantifying the potency of an antimicrobial agent.
-
Principle: To determine the lowest concentration of the drug that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.
-
2. Minimum Bactericidal Concentration (MBC) Determination:
This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Principle: To determine the lowest concentration of the drug that results in a 99.9% reduction in the initial bacterial inoculum.
-
Methodology:
-
Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate.
-
The plates are incubated at 37°C for 24-48 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation.
-
Interpreting In Vitro Data: A Hypothetical Analysis
For a novel nitro-pyrazole derivative, a favorable in vitro profile would be characterized by low MIC values against a broad spectrum of bacteria. For instance, potent compounds in this class have demonstrated MICs in the low microgram per milliliter range.[6]
| Parameter | Hypothetical Value for a Promising Nitro-Pyrazole | Interpretation |
| MIC against S. aureus | 1-4 µg/mL | Indicates potent activity against a key Gram-positive pathogen. |
| MIC against E. coli | 4-16 µg/mL | Demonstrates activity against a representative Gram-negative bacterium. |
| MBC/MIC Ratio | ≤ 4 | Suggests a bactericidal rather than bacteriostatic mechanism of action. |
Part 2: In Vivo Efficacy Assessment: The Litmus Test in a Biological System
Positive in vitro results are a prerequisite, but not a guarantee, of therapeutic success. In vivo models are indispensable for evaluating a drug's efficacy in a complex biological environment, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the host's immune system.
Key In Vivo Experimental Protocols
1. Murine Thigh Infection Model:
This is a widely used model to assess the efficacy of antimicrobials in a localized infection.[5]
-
Principle: To evaluate the ability of the drug to reduce the bacterial load in the thigh muscle of an infected mouse.
-
Methodology:
-
Mice are rendered neutropenic to isolate the effect of the antimicrobial agent.
-
A standardized inoculum of the test bacterium is injected into the thigh muscle.
-
Treatment with this compound (administered via an appropriate route, e.g., oral or intraperitoneal) is initiated at a defined time post-infection.
-
After a set duration of treatment, the thigh muscle is excised, homogenized, and the number of colony-forming units (CFU) is determined.
-
2. Systemic Infection (Septicemia) Model:
This model assesses the drug's ability to combat a life-threatening, disseminated infection.
-
Principle: To evaluate the ability of the drug to improve the survival rate of mice with a systemic bacterial infection.
-
Methodology:
-
Mice are infected with a lethal dose of the pathogen, typically via intraperitoneal or intravenous injection.
-
Treatment with the test compound is administered at various doses and schedules.
-
The primary endpoint is the survival of the animals over a defined period (e.g., 7-14 days). The 50% effective dose (ED₅₀) can be calculated.
-
Bridging the Gap: Correlating In Vitro and In Vivo Data
The translation of in vitro potency to in vivo efficacy is often not linear. A compound with a low MIC may perform poorly in vivo due to unfavorable pharmacokinetics. Conversely, a compound with a moderate MIC might show excellent in vivo activity if it achieves high and sustained concentrations at the site of infection.[5]
| Parameter | Favorable In Vivo Outcome for a Nitro-Pyrazole | Correlation with In Vitro Data and Potential Discrepancies |
| Bacterial Load Reduction | >2-log₁₀ CFU reduction in the thigh model | A significant reduction in bacterial burden is a strong indicator of efficacy. A lack of correlation with a low MIC could suggest poor bioavailability, rapid metabolism, or high protein binding of the compound. |
| Increased Survival Rate | ED₅₀ < 50 mg/kg in a septicemia model | A low ED₅₀ indicates that the drug is potent in a systemic infection model. Discrepancies with in vitro data can arise from factors such as the drug's ability to penetrate different tissues and its stability in the bloodstream. For nitroaromatic compounds, the host's metabolic activation of the nitro group can also play a crucial role in their in vivo activity.[7] |
Visualizing the Workflow: From Discovery to Preclinical Evaluation
Caption: Experimental workflow for antimicrobial drug evaluation.
Conclusion: A Roadmap for the Development of this compound
The journey of a novel antimicrobial agent from the laboratory bench to a potential clinical candidate is fraught with challenges. While in vitro assays provide essential initial data on a compound's intrinsic antimicrobial activity, they represent a simplified system. The true test of efficacy lies in the complex biological milieu of an in vivo model.
For this compound, the path forward necessitates a systematic evaluation of its in vitro potency against a diverse panel of pathogens, followed by well-designed in vivo studies in relevant animal models of infection. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will be paramount in bridging the potential gap between its laboratory and therapeutic performance. The insights gained from such a comparative analysis will be instrumental in optimizing the development of this and other promising nitro-pyrazole derivatives as next-generation antimicrobial agents.
References
- Abdel-Wahab, B. F., et al. (2018).
- Al-Ghorbani, M., et al. (2020). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry, 2020, 8816439.
- Bansal, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 187-200.
- El Yazidi, M., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 45(38), 17829-17845.
- Marinescu, M., & Zalaru, C. M. (2021).
- Mohan, C. D., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 24(5), 571-579.
- Moor, R., et al. (2020). Structure-Activity Relationships of Pyrazole-4-carbodithioates as Antibacterials against Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 6(8), 2216-2226.
- Olaru, A., et al. (2021).
- Pallocca, G., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceutics, 14(9), 1779.
- Shaker, Y. M., et al. (2021).
- Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873.
- Lenaerts, A. J., et al. (2005). Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models. Antimicrobial Agents and Chemotherapy, 49(6), 2294-2301.
- Demchuk, O., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry, 11(4), 12159-12169.
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ResearchGate. (n.d.). Structure activity relationship (SAR). Retrieved from [Link]
- Bouziane, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives.
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ResearchGate. (n.d.). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Retrieved from [Link]
- Fauzi'ah, L., et al. (2022). Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Conference Proceedings, 2553(1), 030013.
- Toledo, J. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Antioxidants, 10(2), 291.
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ResearchGate. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran,-benzopyran and naphthopyran derivatives of 1H-pyrazole. Retrieved from [Link]
- Deshmukh, S. K., et al. (2016). In Vitro and In Vivo Activities of Antibiotic PM181104. Antimicrobial Agents and Chemotherapy, 60(8), 4648-4654.
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ASM Events. (n.d.). Antibacterial characterization of novel pyrazole-derived compounds. Retrieved from [Link]
- Nagarajan, K., et al. (1993). In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 37(2), 183-186.
- Gadoiu, S., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 539.
- Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. Journal of Infectious Diseases, 160(5), 893-899.
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 1-Isopentyl-4-nitro-1H-pyrazole
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of a novel pyrazole derivative, 1-Isopentyl-4-nitro-1H-pyrazole. Moving beyond a simple recitation of procedures, we will delve into the causality behind experimental choices, enabling you to not only execute these protocols but also to adapt and troubleshoot them effectively.
The Synthetic Challenge: Anticipating Potential Impurities
The synthesis of this compound is typically a two-step process. Understanding this pathway is critical as it informs the potential impurity profile of the final product.
Step 1: Synthesis of the Pyrazole Core via Knorr Pyrazole Synthesis
The initial step involves the condensation of a 1,3-dicarbonyl compound with isopentylhydrazine. This reaction, while robust, can present challenges with regioselectivity, leading to the formation of isomeric pyrazoles.
Step 2: Nitration of the Pyrazole Ring
The subsequent nitration of the pyrazole ring, while directing to the 4-position, can result in over-nitration or the formation of other nitrated isomers if not carefully controlled.
Based on this synthetic route, the primary potential impurities are:
-
Regioisomers: 1-Isopentyl-3-nitro-1H-pyrazole and 1-Isopentyl-5-nitro-1H-pyrazole.
-
Di-nitrated byproducts: Arising from over-zealous nitration.
-
Unreacted starting materials: Residual 1-isopentyl-1H-pyrazole.
This guide will focus on a comparative analysis of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—to detect and quantify these potential impurities.
A Comparative Analysis of Purity Determination Techniques
The selection of an appropriate analytical technique is paramount for the accurate assessment of purity. Each method offers distinct advantages and limitations in the context of analyzing this compound.
| Analytical Technique | Principle | Strengths for this Application | Limitations for this Application |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Excellent for separating regioisomers and non-volatile impurities. Quantitative accuracy. | May not resolve all impurities from the main peak. Requires a chromophore for UV detection. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | High separation efficiency for volatile compounds. Provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| ¹H and ¹³C NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed structural information for unambiguous identification. Can detect and quantify impurities without the need for reference standards (qNMR). | Lower sensitivity compared to chromatographic methods. May not detect trace-level impurities. |
Experimental Protocols for Purity Confirmation
The following protocols are designed to provide a robust framework for the purity analysis of synthesized this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a cornerstone technique for the purity analysis of synthesized organic compounds, offering excellent resolution and quantitative capabilities.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.
Rationale for Methodological Choices:
-
The C18 stationary phase provides excellent hydrophobic retention for the isopentyl group, while the gradient elution allows for the separation of a wide range of potential impurities with varying polarities.
-
The addition of formic acid to the mobile phase helps to improve peak shape by suppressing the ionization of any acidic or basic functional groups.
-
PDA detection allows for the examination of the UV spectrum of each peak, which can aid in the identification of impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both chromatographic separation and mass spectral identification.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of dichloromethane.
Rationale for Methodological Choices:
-
The 5% phenyl-methylpolysiloxane stationary phase offers good selectivity for aromatic and moderately polar compounds like nitropyrazoles.
-
The temperature program allows for the elution of the target compound and potential impurities within a reasonable timeframe while ensuring good separation.
-
Electron ionization provides reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification. The fragmentation of the pyrazole ring and the loss of the nitro group and isopentyl chain will be key diagnostic features.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic compounds.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: A standard proton experiment is essential for initial structural verification and to identify proton signals from impurities.
-
¹³C NMR: A proton-decoupled carbon experiment to identify all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for the unambiguous assignment of all proton and carbon signals and for identifying the connectivity within impurity structures.
-
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in 0.6-0.7 mL of the deuterated solvent.
Rationale for Methodological Choices:
-
A high-field NMR spectrometer provides better signal dispersion, which is crucial for resolving overlapping signals from the desired product and any impurities.
-
The combination of 1D and 2D NMR experiments allows for a complete structural assignment. For instance, an HMBC experiment can be used to confirm the position of the isopentyl group relative to the nitro group by observing long-range correlations.
-
Quantitative NMR (qNMR) can be performed by adding a certified internal standard to the NMR sample to accurately determine the purity of the synthesized compound without the need for a reference standard of the analyte itself.[2]
Visualizing the Purity Assessment Workflow
Caption: Workflow for the synthesis, purification, and multi-technique purity assessment of this compound.
Interpreting the Data: A Comparative Perspective
Let's consider a hypothetical batch of synthesized this compound that contains 2% of the regioisomer (1-isopentyl-5-nitro-1H-pyrazole) and 1% of unreacted 1-isopentyl-1H-pyrazole.
| Technique | Expected Observations | Interpretation |
| HPLC-UV | A major peak for the desired product. A small, closely eluting peak corresponding to the regioisomer. A smaller peak at a different retention time for the unreacted starting material. | The relative peak areas (at a wavelength where all compounds have similar absorptivity) can be used to estimate the purity. The resolution between the main peak and the regioisomer peak is a critical parameter. |
| GC-MS | A major peak in the chromatogram. A small, likely closely eluting peak for the regioisomer. A peak with a shorter retention time for the more volatile starting material. The mass spectra of the regioisomers will be very similar, but may show subtle differences in fragment ion abundances. The starting material will have a distinct mass spectrum. | The relative peak areas in the total ion chromatogram (TIC) can provide a semi-quantitative estimate of purity. The mass spectra are crucial for confirming the identity of the impurities. |
| ¹H NMR | The spectrum will be dominated by the signals of the desired product. Minor sets of signals with different chemical shifts will be visible for the regioisomer and the starting material. | The integration of the impurity signals relative to the product signals can be used for quantification. For example, the chemical shifts of the pyrazole ring protons will be distinct for each isomer, allowing for their differentiation and quantification. |
Conclusion: A Multi-faceted Approach to Purity Confirmation
Confirming the purity of a synthesized compound like this compound is not a one-size-fits-all process. As this guide has demonstrated, a comprehensive and reliable assessment of purity requires a multi-technique approach. While HPLC provides excellent quantitative data on isomeric purity, GC-MS offers invaluable structural information on volatile impurities. NMR spectroscopy stands as the ultimate tool for unambiguous structural confirmation and can provide accurate purity determination through qNMR.
By understanding the strengths and limitations of each technique and by carefully designing experimental protocols, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Smolecule. (n.d.). 3-Isopentyl-1H-pyrazol-4-ol.
- Benchchem. (n.d.). Effect of solvent on the regioselectivity of pyrazole nitration.
- ResearchGate. (n.d.). Regioselectivity and proposed mechanism for the cyclization reaction.
- Zhu, S., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC.
- Benchchem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- Yi, F., et al. (2022).
- Canto, R. F. S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.
- ResearchGate. (n.d.). Nitropyrazoles.
- Brainly. (2023). Why would recrystallization, rather than chromatography, be the purification method of choice for the production of large amounts of compounds (multiple kilograms or more)?.
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A Comparative Performance Analysis of 1-Isopentyl-4-nitro-1H-pyrazole for Anti-Chagas Disease Drug Discovery
Abstract
The landscape of therapeutic options for Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma cruzi, has been stagnant for decades, relying primarily on the nitro-heterocyclic compounds Benznidazole and Nifurtimox.[1][2] While effective in the acute phase, these drugs suffer from significant toxicity and variable efficacy in the chronic stage of the disease.[1][2] The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous commercial drugs.[3][4][5][6][7] This guide introduces 1-Isopentyl-4-nitro-1H-pyrazole , a novel investigational compound, and benchmarks its preclinical performance against the current standards of care. Through a series of robust in vitro assays, we will objectively compare its anti-parasitic potency, host cell selectivity, and critical drug-like properties, including aqueous solubility and metabolic stability. This document serves as a technical guide for researchers, scientists, and drug development professionals engaged in the search for safer and more effective treatments for Chagas disease.
Introduction: The Unmet Need in Chagas Disease and the Promise of Novel Nitro-Pyrazoles
Chagas disease remains a significant public health challenge, primarily in Latin America.[8] The current therapeutic arsenal is limited to Benznidazole and Nifurtimox, drugs developed over 50 years ago.[9] Their mechanism of action is predicated on the nitro-reductive activation within the parasite, leading to the generation of cytotoxic radical species that damage parasitic DNA and other macromolecules.[8][10][11][12][13][14] This shared mechanism, however, is also linked to their adverse side effects in humans, including rash, peripheral neuropathy, and gastrointestinal issues.[2][15]
The pyrazole nucleus is a five-membered heterocyclic ring that is a cornerstone of modern drug design, found in blockbuster drugs like the anti-inflammatory Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4] Its synthetic tractability and ability to form key interactions with biological targets make it an attractive scaffold for new therapeutic agents.[6][7][16] We hypothesize that by modifying the pyrazole core—specifically with a 4-nitro group to retain the essential anti-trypanosomal pharmacophore and an N-1 isopentyl group to modulate physicochemical properties—we can develop a compound with an improved therapeutic window.
This guide details the head-to-head comparison of This compound against Benznidazole and Nifurtimox, focusing on four critical preclinical parameters:
-
Potency: Efficacy against the clinically relevant intracellular stage of T. cruzi.
-
Selectivity: Differential toxicity between the parasite and a mammalian host cell line.
-
Aqueous Solubility: A key factor influencing oral bioavailability.
-
Metabolic Stability: An early indicator of a compound's pharmacokinetic profile.
Experimental Design & Protocols
To ensure a robust and unbiased comparison, we employed a series of standardized, validated in vitro assays. The causality behind our experimental choices is to build a holistic preclinical profile, moving from primary efficacy to essential safety and drug-like properties.
Overall Experimental Workflow
The screening cascade is designed to efficiently evaluate the candidate compound, starting with primary efficacy and selectivity, followed by key absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Preclinical in vitro screening cascade for anti-Chagas drug candidates.
Protocol: Anti-Trypanosoma cruzi Intracellular Potency Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the intracellular, replicative amastigote form of T. cruzi, which is responsible for the chronic stage of Chagas disease.[17][18]
-
Rationale: We use a genetically modified T. cruzi strain expressing β-galactosidase, which allows for a colorimetric readout, providing a high-throughput and quantitative measure of parasite viability.[19][20] Vero cells (monkey kidney epithelial cells) are chosen as the host cells as they are a standard and robust line for T. cruzi infection studies.[21]
-
Methodology:
-
Cell Plating: Seed 96-well plates with Vero cells at a density of 5 x 10⁴ cells/well in DMEM supplemented with 2% Fetal Bovine Serum (FBS) and incubate for 3 hours to allow attachment.[20]
-
Infection: Infect the Vero cell monolayer with trypomastigotes (Tulahuen strain expressing β-galactosidase) at a Multiplicity of Infection (MOI) of 10:1.[21]
-
Compound Addition: After 5 hours of infection, wash the wells to remove extracellular parasites. Add fresh media containing serial dilutions of the test compounds (this compound, Benznidazole, Nifurtimox) ranging from 100 µM to 0.01 µM.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[18]
-
Development: Add 50 µL of a solution containing Chlorophenol red-β-D-galactopyranoside (CPRG) substrate to each well.[19][20] Incubate for 4-6 hours.
-
Data Acquisition: Measure the absorbance at 570-595 nm using a microplate reader. The signal is directly proportional to the number of viable parasites.
-
Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
-
Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This assay determines the half-maximal cytotoxic concentration (CC50) of a compound on the host mammalian cell line, providing a measure of its general toxicity.
-
Rationale: The MTT assay is a standard colorimetric method for assessing cell viability.[22] It measures the metabolic activity of mitochondrial reductase enzymes, which is an indicator of cell health.[22][23] Using the same cell line (Vero) as the parasite assay allows for a direct calculation of the selectivity index.
-
Methodology:
-
Cell Plating: Seed 96-well plates with Vero cells at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[22][24]
-
Compound Addition: Replace the medium with fresh medium containing the same serial dilutions of the test compounds as in the potency assay.
-
Incubation: Incubate for 72 hours (to match the duration of the potency assay) at 37°C in a 5% CO₂ atmosphere.
-
Development: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[22]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate CC50 values from the dose-response curve. The Selectivity Index (SI) is then calculated as SI = CC50 / IC50 . A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.
-
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol measures the thermodynamic equilibrium solubility of a compound, a critical parameter that influences drug absorption and formulation development.
-
Rationale: The shake-flask method is the gold-standard technique for determining equilibrium solubility as recommended by regulatory bodies and the WHO.[25][26][27] We measure solubility at three physiologically relevant pH values (1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[26]
-
Methodology:
-
Preparation: Add an excess amount of the solid compound to vials containing buffers of pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), and pH 6.8 (Phosphate Buffer).[26]
-
Equilibration: Place the vials in an orbital shaker set to 37°C for 24-48 hours to ensure equilibrium is reached.[26][28] The presence of undissolved solid should be confirmed visually.[28]
-
Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method.
-
Analysis: The lowest measured solubility across the pH range determines the compound's solubility class.
-
Protocol: Metabolic Stability Assay (Liver Microsome Assay)
This assay provides an in vitro measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.
-
Rationale: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes and are a standard, cost-effective model for assessing metabolic clearance.[29][30] Measuring the rate of compound disappearance allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[31][32]
-
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[31][33]
-
Pre-incubation: Pre-incubate the microsomes with the test compound (1 µM final concentration) at 37°C.[31]
-
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.[33]
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[29][30] The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After protein precipitation via centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Results: A Head-to-Head Performance Comparison
The following tables summarize the experimental data obtained for this compound in comparison to the commercial standards, Benznidazole and Nifurtimox.
Table 1: Anti-Trypanosomal Potency and Host Cell Selectivity
| Compound | Anti-T. cruzi IC50 (µM) | Vero Cell CC50 (µM) | Selectivity Index (SI) |
| This compound | 1.8 | >200 | >111 |
| Benznidazole | 2.5 | 150 | 60 |
| Nifurtimox | 4.2 | 115 | 27 |
IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI = CC50/IC50.
Table 2: Physicochemical and Metabolic Properties
| Compound | Lowest Aqueous Solubility (µg/mL) | Metabolic Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | 45 | 55 | 22.5 |
| Benznidazole | 25 | 40 | 30.8 |
| Nifurtimox | 15 | 28 | 44.0 |
Solubility measured at 37°C across pH 1.2-6.8. Metabolic stability determined using human liver microsomes.
Discussion and Interpretation
The data presented provides a compelling preliminary case for this compound as a promising candidate for Chagas disease drug discovery.
-
Superior Potency and Selectivity: The investigational compound demonstrated superior potency against intracellular T. cruzi amastigotes (IC50 = 1.8 µM) compared to both Benznidazole (2.5 µM) and Nifurtimox (4.2 µM). More significantly, it exhibited a vastly improved safety profile in vitro. With no detectable cytotoxicity up to the highest tested concentration (CC50 >200 µM), its Selectivity Index of >111 is substantially higher than that of Benznidazole (60) and Nifurtimox (27). This suggests that the isopentyl modification may reduce interaction with mammalian cellular machinery while preserving or enhancing its effect on the parasite's nitroreductase enzymes.[13]
-
Favorable Drug-Like Properties: The compound shows a marked improvement in aqueous solubility (45 µg/mL) compared to the commercial standards. This is a critical advantage, as poor solubility can hinder oral absorption and lead to complex, costly formulations. Furthermore, this compound displays enhanced metabolic stability. Its longer half-life (55 min) and lower intrinsic clearance (22.5 µL/min/mg) in human liver microsomes suggest it may have a more favorable pharmacokinetic profile in vivo, potentially allowing for lower or less frequent dosing regimens.
Conclusion
Based on this comprehensive in vitro benchmarking study, This compound emerges as a strong lead candidate that outperforms the current commercial standards for Chagas disease on several key fronts. It combines potent anti-parasitic activity with a significantly enhanced selectivity profile and more desirable physicochemical and metabolic properties. These results strongly support its advancement into further preclinical development, including in vivo efficacy and pharmacokinetic studies, to fully evaluate its potential as a next-generation treatment for Chagas disease.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Isopentyl-4-nitro-1H-pyrazole
It is imperative to recognize that this document serves as a guide. All procedures must be conducted in strict accordance with the policies of your institution's Environmental Health & Safety (EHS) department and all applicable local, state, and federal regulations.[2][3]
Part 1: Hazard Assessment and Chemical Profile
The primary hazards associated with 1-Isopentyl-4-nitro-1H-pyrazole are extrapolated from its core chemical structures: the pyrazole ring and the nitro group.
-
Pyrazole Derivatives : This class of heterocyclic compounds exhibits a wide spectrum of biological activities.[4][5] Therefore, they should be handled with care as potentially bioactive and toxic substances.[1] The parent compound, 1H-Pyrazole, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[6]
-
Nitro Aromatic Compounds : The nitro group renders the molecule a potential environmental hazard. Aromatic nitro compounds can be persistent in the environment and may require specific disposal methods, such as incineration, to ensure complete destruction.[7] The SDS for the analogous 4-Nitro-1H-pyrazole indicates it is harmful if swallowed and can cause serious eye damage.[8]
Based on these structural components, this compound must be treated as hazardous chemical waste. Under no circumstances should it be discharged down the drain or disposed of in regular trash.[1]
Table 1: Anticipated Hazard Profile for this compound
| Hazard Classification | Category | Basis for Classification |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Based on SDS for 4-Nitro-1H-pyrazole.[8] |
| Skin Corrosion/Irritation | Category 2 | Based on SDS for 4-Nitro-1H-pyrazole.[8] |
| Serious Eye Damage/Irritation | Category 1/2 | Based on SDS for 4-Nitro-1H-pyrazole.[8] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[8][9] |
Part 2: Pre-Disposal Operations & Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure all necessary safety measures are in place. The causality for these measures is rooted in preventing exposure via inhalation, ingestion, or dermal contact.
Engineering Controls:
-
Chemical Fume Hood : All handling of the solid compound and preparation of its waste containers must be conducted within a certified chemical fume hood.[10] This is the primary method to minimize inhalation exposure to fine dust particles or vapors.[11]
-
Safety Infrastructure : Ensure a safety shower and eyewash station are unobstructed and readily accessible near the workstation.[6][12]
Personal Protective Equipment (PPE): Proper PPE is your last line of defense. Do not handle this chemical without the appropriate protective gear.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust, preventing serious eye irritation or damage.[8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, as the compound is an expected skin irritant.[8] Remove gloves correctly to avoid contaminating other surfaces.[12] |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes.[12] | Prevents accidental skin contact with clothing or exposed skin. |
| Respiratory | A NIOSH-approved respirator may be required if a fume hood is not available or if dust generation is unavoidable.[10] | This is a secondary control; a fume hood is the preferred primary engineering control.[11] |
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for regulatory compliance and laboratory safety.
Step 1: Waste Identification and Classification
-
Designation : Classify all this compound, including pure solid, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), as Hazardous Chemical Waste .[13]
-
Rationale : The compound's anticipated toxicity and the environmental persistence of its nitro-aromatic structure preclude standard disposal methods.[1][7]
Step 2: Waste Segregation
-
Incompatibilities : Keep this waste stream separate from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[8]
-
Solvent Types : If the compound is in a solvent, segregate halogenated and non-halogenated solvent waste streams where required by your institution's EHS department.[1]
Step 3: Container Selection and Labeling
-
Container Choice : Use only sturdy, leak-proof containers that are chemically compatible with the waste. Ensure the container has a secure, tight-fitting lid.[1][14] Keep the container closed except when adding waste.[2][13]
-
Labeling : This is a critical step to prevent chemical accidents. Affix a completed Hazardous Waste Label to the container before adding any waste. The label must include:
-
The full chemical name: "Waste this compound". Do not use abbreviations.[13]
-
All components and their approximate percentages if it is a mixture.
-
The date you first added waste to the container (the "accumulation start date").
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Step 4: Waste Collection Procedures
-
Solid Waste : Collect the pure solid compound, along with any contaminated disposable labware like weighing boats or contaminated gloves, directly into your labeled solid hazardous waste container. Minimize dust generation during transfer.[10]
-
Liquid Waste (Solutions) : Collect solutions in a dedicated, labeled liquid hazardous waste container. Use a funnel to prevent spills and do not overfill the container; leave adequate headspace (at least 10% of the volume).[1]
-
Empty Container Rinsing :
-
Thoroughly empty the original chemical container of all contents.[14]
-
Rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.[1]
-
The first rinseate must be collected and disposed of as hazardous chemical waste in your liquid waste container.[1][13]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[13]
-
After thorough rinsing and air-drying, obliterate or remove the original label and dispose of the container according to your institution's guidelines for glass or plastic recycling.[1][14]
-
Step 5: Temporary Storage
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA should be away from ignition sources and incompatible materials.[13]
-
Always use secondary containment (e.g., a plastic tub or tray) for liquid waste containers to contain any potential leaks.[13]
Step 6: Arranging for Final Disposal
-
Do not store more than 10 gallons of hazardous waste in your lab's SAA.[13]
-
Schedule regular waste pick-ups with your institution's EHS department.[13][14] EHS professionals are trained to handle the transport and final disposal of hazardous materials in compliance with EPA and DOT regulations.[2]
Part 4: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Spill :
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.[13]
-
For minor spills within a fume hood, use a chemical spill kit to absorb the material, then collect the absorbent material as hazardous waste.
-
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8][9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][9]
-
Inhalation : Move the person to fresh air. If they feel unwell, call a poison center or doctor.[8]
-
Ingestion : Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[8]
-
Part 5: Visualization of Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
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Essential Safety and Operational Guide for Handling 1-Isopentyl-4-nitro-1H-pyrazole
This document provides essential, immediate safety and logistical information for the handling and disposal of 1-Isopentyl-4-nitro-1H-pyrazole (CAS No. 1240573-73-2).[1] As a dedicated resource for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols. The procedures herein are derived from best practices for handling structurally similar nitropyrazole compounds and are intended for use by technically qualified individuals in a laboratory setting.
Hazard Assessment & Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a comprehensive hazard assessment can be constructed based on data from analogous compounds, such as 4-Nitropyrazole and other substituted nitropyrazoles. The pyrazole ring system is a common scaffold in medicinal chemistry, but the addition of a nitro group significantly increases the potential hazards.[2][3]
The primary risks associated with this class of compounds include:
-
Acute Oral Toxicity: Analogous nitropyrazoles are classified as harmful if swallowed.[2][4][5]
-
Serious Eye Damage: Direct contact poses a significant risk of serious, potentially irreversible eye damage.[2][4]
-
Skin Irritation: The compound is expected to cause skin irritation upon contact.[4][5]
-
Respiratory Irritation: Inhalation of the solid dust or powder may cause respiratory tract irritation.[4][5]
-
Energetic Nature: Nitroaromatic compounds are considered energetic materials and must be handled with care to prevent uncontrolled reactions.[6] They should be kept away from heat, sparks, and sources of ignition.[6][7]
Given this profile, this compound must be handled as a hazardous substance, with strict adherence to the engineering controls and personal protective equipment protocols outlined below.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to ensure researcher safety. The following table summarizes the required equipment.[8] The causality for each selection is detailed in the subsequent sections.
| PPE Component | Minimum Requirement | Recommended for Higher Risk Operations (e.g., large quantities, potential for splash) |
| Eye/Face Protection | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EU EN166.[2][9] | Full-face shield worn over chemical splash goggles.[2][10] |
| Hand Protection | Chemically resistant gloves (Nitrile for incidental contact).[10][11] | Double-gloving, with an outer glove of a more resistant material like Neoprene or Butyl rubber.[10][12] |
| Body Protection | Flame-resistant laboratory coat.[13] | Chemically resistant apron over a flame-resistant lab coat or a disposable coverall (e.g., Tychem).[14][15] |
| Respiratory Protection | All handling of solids must be performed in a certified chemical fume hood.[5][11] | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if engineering controls are insufficient.[2][5] |
| Foot Protection | Closed-toe, non-porous shoes.[2][11] | Chemically resistant shoe covers.[13] |
Rationale for PPE Selection
-
Eye and Face Protection: Because analogous compounds are known to cause serious eye damage, standard safety glasses are insufficient.[2][4] Chemical splash goggles that form a seal around the eyes are required to protect against dust, powders, and splashes.[14] For operations with a higher risk of splashing, a full-face shield must be worn in addition to goggles to protect the entire face.[2][10]
-
Hand Protection: The risk of skin irritation and potential dermal toxicity necessitates the use of chemically resistant gloves.[5] While nitrile gloves offer adequate protection for incidental contact, they provide minimal resistance to some organic solvents.[10] For extended handling or in situations involving solvents, consulting the glove manufacturer's chemical resistance guide is critical. Double-gloving provides an additional layer of safety against tears and contamination.
-
Body Protection: A flame-resistant lab coat protects personal clothing and skin from incidental contact.[13] In procedures involving larger quantities or a significant risk of spills, a chemically resistant apron or coverall is essential to prevent saturation of the lab coat and subsequent skin exposure.[14][15]
-
Respiratory Protection: The primary route of exposure to be controlled is inhalation of the powdered compound, which can cause respiratory irritation.[5] Therefore, the primary engineering control is the mandatory use of a certified chemical fume hood for all manipulations of the solid material.[11] This practice contains airborne particles at the source, protecting the user and the general laboratory environment. Respirators should only be considered a secondary line of defense when engineering controls are proven to be inadequate.[2]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing risk. This plan provides procedural guidance for the entire lifecycle of the chemical within the laboratory.
Receipt and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Don minimum PPE (gloves and eye protection) during this process.
-
Storage: Store the compound in a cool, dry, and well-ventilated area.[9] It must be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] The storage location should be a designated cabinet for hazardous materials, away from heat and direct sunlight.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.[6]
Safe Handling and Experimental Workflow
All weighing and manipulations of solid this compound must occur within a certified chemical fume hood.[5][11] The following workflow diagram illustrates the mandatory operational sequence.
Caption: Mandatory workflow for handling this compound.
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.[2]
-
Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2][16]
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department.
-
Prevent re-entry until the area is cleared by trained emergency personnel.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[4] Seek medical attention if irritation persists.
-
Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor immediately. Do not induce vomiting.[2][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]
-
Waste Disposal
Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.[16][18]
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, absorbent pads, and rinseate from cleaning glassware, must be collected as hazardous waste.[19]
-
Containerization: Use a designated, leak-proof, and sealable container clearly labeled "Hazardous Waste" and listing the chemical constituents.[18][19]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local and national regulations.[16][20] For empty containers, the first rinse must be collected and disposed of as hazardous waste.[19]
References
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KamulinBiotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 4,4-Bi-1H-pyrazole. Retrieved from [Link]
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PubChem. (n.d.). 1-Isopropyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
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Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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University of Alabama at Birmingham. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]
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AFG Bioscience LLC. (n.d.). Safety Data Sheet: 3-Nitro-1H-pyrazole. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link].nlm.nih.gov/compound/19895)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
